molecular formula C12H13Cl2N3O2 B10826704 PBT434 CAS No. 1232840-87-7

PBT434

Katalognummer: B10826704
CAS-Nummer: 1232840-87-7
Molekulargewicht: 302.15 g/mol
InChI-Schlüssel: LQNHWKHRUWSYBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PBT434 is a useful research compound. Its molecular formula is C12H13Cl2N3O2 and its molecular weight is 302.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1232840-87-7

Molekularformel

C12H13Cl2N3O2

Molekulargewicht

302.15 g/mol

IUPAC-Name

5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one

InChI

InChI=1S/C12H13Cl2N3O2/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18/h4,15,18H,3,5H2,1-2H3

InChI-Schlüssel

LQNHWKHRUWSYBK-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1=NC2=C(C(=CC(=C2O)Cl)Cl)C(=O)N1C

Herkunft des Produkts

United States

Foundational & Exploratory

PBT434: A Technical Guide to its Mechanism of Action in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the accumulation of aggregated α-synuclein in Lewy bodies. A growing body of evidence implicates the dysregulation of iron homeostasis in the pathogenesis of PD, where elevated iron levels in the SNpc contribute to oxidative stress and promote α-synuclein aggregation. PBT434 (also known as ATH434) is a novel, orally bioavailable, brain-penetrant small molecule designed to address this pathology. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the core pathways through which this compound exerts its neuroprotective effects.

Core Mechanism of Action

This compound is a second-generation 8-hydroxyquinazolinone derivative that acts as a moderate-affinity iron chelator.[1][2] Its mechanism is multifaceted, targeting the pathological interplay between iron, oxidative stress, and α-synuclein aggregation that drives neurodegeneration in Parkinson's disease.[1][3]

The core tenets of this compound's mechanism are:

  • Targeted Iron Redistribution: this compound possesses a moderate affinity for iron, with log stability constants of approximately 11 for Fe²+ and 15 for Fe³+.[4] This allows it to sequester pathologically available, labile iron without disrupting systemic iron metabolism or depleting iron from essential proteins like transferrin and ferritin, a significant advantage over high-affinity chelators.[5][6]

  • Inhibition of Iron-Mediated Toxicity: By binding to labile iron, this compound inhibits its participation in the Fenton reaction, thereby reducing the generation of highly damaging reactive oxygen species (ROS) and mitigating oxidative stress.[1][3][7]

  • Prevention of α-Synuclein Aggregation: Iron is a known catalyst for the aggregation of α-synuclein. This compound directly inhibits this iron-mediated aggregation process, reducing the formation of toxic oligomeric and fibrillar species of α-synuclein.[1][8][9]

  • Neuroprotection and Inhibition of Ferroptosis: Through the combined effects of reducing oxidative stress and preventing α-synuclein toxicity, this compound protects dopaminergic neurons from cell death.[1][10] Its mechanism aligns with the inhibition of ferroptosis, an iron-dependent form of regulated cell death implicated in PD.[3][11] In preclinical models, this compound treatment was also associated with increased levels of the iron exporter ferroportin and the antioxidant protein DJ-1.[1][3]

The following diagram provides a high-level overview of this compound's mechanism of action.

This compound This compound Iron Pathological Labile Iron Pool This compound->Iron  Moderate Affinity  Chelation AlphaSyn α-Synuclein Monomers Fenton Fenton Reaction This compound->Fenton Inhibits Aggregation Iron-Mediated α-Synuclein Aggregation This compound->Aggregation Inhibits Neuroprot Neuroprotection Iron->Fenton Iron->Aggregation AlphaSyn->Aggregation ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Fenton->ROS Neurodegen Dopaminergic Neurodegeneration ROS->Neurodegen Aggregates Toxic α-Synuclein Aggregates Aggregation->Aggregates Aggregates->Neurodegen

Caption: High-level overview of this compound's core mechanism of action.

Quantitative Data Summary

Table 1: Preclinical Efficacy in Parkinson's Disease Models
Model TypeToxin/Genetic BasisThis compound DoseKey Efficacy ReadoutResultCitation
Mouse 6-OHDA30 mg/kg/day (oral)SNpc Neuron PreservationPreserved up to 75% of remaining neurons[12]
Mouse MPTP30 mg/kg/day (oral)SNpc Neuron PreservationPrevented neuronal loss[1][13]
Mouse MPTP30 mg/kg/day (oral)SN Iron LevelsNormalized the ~25% elevation in iron[12]
Mouse MPTP3, 10, 30, 80 mg/kg/dayMotor Performance (Pole Test)Dose-dependent improvement; near-complete rescue at 80 mg/kg/day[12]
Mouse hA53T α-synuclein (Transgenic)30 mg/kg/daySNpc Neuron PreservationPrevented loss of SNpc neurons[1][13]
Mouse hA53T α-synuclein (Transgenic)30 mg/kg/dayNigral α-synucleinLowered accumulation[1][13]
Table 2: Pharmacokinetic Parameters (Human Phase 1 Study)
ParameterSingle Ascending Dose (SAD)Multiple Ascending Dose (MAD)Citation
Dose Range 50 - 600 mg100, 200, or 250 mg BID[5][6]
Time to Max Concentration (Tₘₐₓ) 0.5 - 2 hours1 - 1.25 hours[5][6]
Elimination Half-Life (t₁/₂) Up to 9.3 hoursNot specified[6]
Cₘₐₓ (50 mg) 493.3 ng/mL-[5]
AUCᵢₙf (50 mg) 896.7 ng•hr/mL-[5]
Cₘₐₓ (100 mg) 802.7 ng/mL-[5]
AUCᵢₙf (100 mg) 1587 ng•hr/mL-[5]
Cₘₐₓ (300 mg) 2978 ng/mL-[5]
AUCᵢₙf (300 mg) 6494 ng•hr/mL-[5]
CSF Concentration Not specified102.5 - 229.5 ng/mL (at 200-250 mg BID)[6]

Key Signaling Pathways

This compound intervenes in the pathological cascade of iron dyshomeostasis and oxidative stress. Elevated labile iron (Fe²⁺) in the SNpc can directly catalyze the aggregation of α-synuclein and participate in the Fenton reaction, producing hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). This leads to lipid peroxidation, protein damage, and ultimately, cell death via mechanisms including ferroptosis. This compound sequesters this labile iron, preventing downstream toxicity. Furthermore, this compound treatment has been shown to increase levels of DJ-1, a protein with roles in antioxidant defense, and ferroportin (FPN), the primary cellular iron exporter, suggesting a potential to restore normal iron efflux.

cluster_0 Cellular Environment This compound This compound Fe2 Labile Fe²⁺ This compound->Fe2 Binds DJ1 DJ-1 This compound->DJ1 Upregulates FPN Ferroportin (FPN) This compound->FPN Upregulates Fenton Fenton Reaction Fe2->Fenton Agg Aggregated α-Synuclein Fe2->Agg  Catalyzes H2O2 H₂O₂ H2O2->Fenton OH •OH (ROS) Fenton->OH OxStress Oxidative Stress Lipid Peroxidation OH->OxStress aSyn α-Synuclein aSyn->Agg Ferroptosis Ferroptosis & Neuronal Death Agg->Ferroptosis OxStress->Ferroptosis DJ1->OxStress Inhibits FPN->Fe2 Exports

Caption: this compound's modulation of iron homeostasis and oxidative stress.

Experimental Protocols

Iron Chelation Assay (Ferrozine-based)

This spectrophotometric assay quantifies the ability of a compound to chelate ferrous iron (Fe²⁺).

  • Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. A chelating agent, like this compound, will bind to Fe²⁺, preventing it from complexing with ferrozine and causing a dose-dependent decrease in absorbance.[14][15]

  • Methodology:

    • Reagent Preparation: Prepare solutions of ferrous sulfate (e.g., 0.3 mM), ferrozine (e.g., 0.8 mM), and the test compound (this compound) at various concentrations.[14] A known chelator like EDTA is used as a positive control.

    • Reaction Mixture: In a 96-well microplate, mix the test compound with the ferrous sulfate solution. Allow a brief incubation (e.g., 10 minutes) for chelation to occur.

    • Color Development: Add the ferrozine solution to the wells to initiate the color-forming reaction with any unchelated Fe²⁺.

    • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 562 nm using a microplate reader.

    • Calculation: The percentage of iron chelation is calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction without the test compound.

α-Synuclein Aggregation Assay (Thioflavin T-based)

This assay monitors the kinetics of α-synuclein fibrillization in vitro.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time is proportional to the extent of α-synuclein aggregation.[2][8]

  • Methodology:

    • Protein Preparation: Recombinant human α-synuclein is purified and prepared in a suitable buffer (e.g., PBS) to a final concentration (e.g., 70 μM).[2] The solution should be filtered to remove any pre-existing aggregates.

    • Assay Setup: In a 96-well black plate, combine the α-synuclein solution, ThT (e.g., 40 μM), and the test compound (this compound) at various concentrations. To induce reproducible aggregation, constant agitation (e.g., orbital shaking at 37°C) is required. Including a small teflon or glass bead in each well can enhance reproducibility.[2][16]

    • Monitoring: The plate is incubated in a fluorescence plate reader capable of maintaining temperature and shaking. ThT fluorescence is measured at regular intervals (e.g., every 30 minutes) using excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[8]

    • Analysis: Data are plotted as fluorescence intensity versus time. The lag time, maximum fluorescence, and slope of the elongation phase are analyzed to determine the inhibitory effect of the test compound on aggregation kinetics.

In Vitro Neuroprotection Assay (MPP⁺ Model)

This cell-based assay assesses the ability of a compound to protect dopaminergic neurons from a specific neurotoxin.

  • Principle: MPP⁺, the active metabolite of the neurotoxin MPTP, is selectively taken up by dopaminergic neurons and inhibits Complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and cell death.[17] A neuroprotective compound will rescue cells from MPP⁺-induced toxicity.

  • Methodology:

    • Cell Culture: Human dopaminergic neuroblastoma cells (e.g., SH-SY5Y) or differentiated LUHMES cells are cultured in 96-well plates.[17]

    • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound) for a set period (e.g., 24 hours).

    • Toxin Exposure: MPP⁺ is added to the culture medium at a pre-determined toxic concentration (e.g., determined by a dose-response curve) and incubated for an additional period (e.g., 48 hours).

    • Viability Assessment: Cell viability is measured using a standard method. A common choice is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[17] Alternatively, apoptosis can be measured using a caspase-3/7 activity assay.[17]

    • Analysis: The luminescence or fluorescence signal is read on a plate reader. The results are normalized to untreated control cells to determine the percentage of cell viability, and dose-response curves are generated to calculate the EC₅₀ of the neuroprotective effect.

Experimental and Logical Workflows

Visualizing the workflow for drug discovery and preclinical evaluation provides a logical framework for understanding how this compound was characterized.

start Start: Compound Library assay1 Primary Screen: Iron Chelation Assay (e.g., Ferrozine) start->assay1 decision1 Moderate Chelator? assay1->decision1 assay2 Secondary Screen: α-Syn Aggregation Assay (e.g., ThT) decision1->assay2  Yes discard Discard decision1->discard No/Too Strong decision2 Inhibits Aggregation? assay2->decision2 assay3 Tertiary Screen: Cell-Based Neuroprotection (e.g., MPP⁺ Assay) decision2->assay3  Yes decision2->discard No decision3 Protects Neurons? assay3->decision3 end Lead Compound for In Vivo Testing decision3->end  Yes decision3->discard No

Caption: A generalized workflow for in vitro screening of this compound.

start Select PD Animal Model (e.g., MPTP, 6-OHDA, Transgenic) toxin Induce Pathology (Toxin Administration) start->toxin drug Administer this compound (e.g., Oral Gavage, Diet) toxin->drug behavior Behavioral Testing (e.g., Pole Test, Rotational) drug->behavior sacrifice Euthanasia & Tissue Collection behavior->sacrifice histo Histology/Immunohistochemistry (e.g., TH+ Neuron Counting) sacrifice->histo biochem Biochemical Analysis (e.g., α-Syn Levels, Iron Content) sacrifice->biochem analysis Data Analysis & Conclusion histo->analysis biochem->analysis

Caption: Workflow for preclinical evaluation in a PD animal model.

Conclusion

This compound represents a targeted therapeutic strategy for Parkinson's disease, moving beyond symptomatic treatment to address a core pathological driver: iron-mediated toxicity. Its carefully calibrated, moderate affinity for iron allows it to inhibit the key downstream consequences of iron dysregulation—oxidative stress and α-synuclein aggregation—without interfering with normal iron physiology. Preclinical data robustly supports its neuroprotective efficacy across multiple PD models, and Phase 1 clinical data has demonstrated a favorable safety and pharmacokinetic profile, including brain penetrance. This compound's mechanism of action provides a strong rationale for its continued development as a potential disease-modifying therapy for Parkinson's disease and other synucleinopathies.

References

PBT434: A Technical Guide to a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBT434, also known as ATH434, is a novel, orally bioavailable, and brain-penetrant small molecule with a dual mechanism of action targeting key pathological features of neurodegenerative diseases, particularly Parkinson's disease and Multiple System Atrophy (MSA).[1][2] It functions as a moderate-affinity iron chelator and an inhibitor of α-synuclein aggregation.[3][4] Preclinical studies have demonstrated its neuroprotective effects, including the preservation of dopaminergic neurons, reduction of α-synuclein pathology, and improvement of motor function in various animal models.[2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, key experimental data, and methodologies related to this compound.

Chemical Structure and Properties

This compound is a synthetic 8-hydroxyquinazolinone derivative.[3] Its chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5,7-dichloro-2-((ethylamino)methyl)-8-hydroxy-3-methylquinazolin-4(3H)-one[5]
Synonyms ATH434[1]
CAS Number 1232840-87-7 (free base)
Molecular Formula C₁₂H₁₃Cl₂N₃O₂[5]
Molecular Weight 302.16 g/mol [5]
SMILES CCNCC1=NC2=C(C(Cl)=CC(Cl)=C2O)C(=O)N1C
InChI InChI=1S/C12H13Cl2N3O2/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18/h4,15,18H,3,5H2,1-2H3

Mechanism of Action

This compound's therapeutic potential stems from its ability to concurrently address two critical aspects of neurodegeneration: aberrant iron homeostasis and protein aggregation.

Iron Chelation and Modulation of Iron Trafficking

Elevated iron levels in specific brain regions, such as the substantia nigra, are implicated in the pathogenesis of Parkinson's disease. This excess iron can catalyze the production of reactive oxygen species (ROS) through Fenton chemistry, leading to oxidative stress and neuronal damage. This compound is a moderate-affinity iron chelator, meaning it can bind to and sequester labile iron without disrupting the function of essential iron-containing proteins.[3] The log stability constants for this compound with Fe²⁺ and Fe³⁺ are approximately 11 and 15, respectively.[5]

This compound modulates transcellular iron trafficking.[1][5] It has been shown to inhibit iron uptake by brain microvascular endothelial cells and potentiate iron efflux, likely by increasing cytosolic ferrous iron, the substrate for the iron exporter ferroportin.[5] This action helps to restore normal iron balance in the brain.

Inhibition of α-Synuclein Aggregation

The aggregation of α-synuclein into toxic oligomers and fibrils is a hallmark of synucleinopathies. Iron can promote the aggregation of α-synuclein. By chelating iron, this compound inhibits this iron-mediated aggregation process.[1][3] In preclinical models, this compound has been shown to reduce the levels of both oligomeric and insoluble α-synuclein.[2]

The proposed mechanism of action of this compound is illustrated in the following signaling pathway diagram.

PBT434_Mechanism cluster_neuron Neuron cluster_exterior Extracellular Fe2 Labile Fe²⁺ aSyn_agg α-Synuclein Aggregates Fe2->aSyn_agg Promotes ROS Reactive Oxygen Species (ROS) Fe2->ROS Fenton Reaction aSyn_mono α-Synuclein Monomer aSyn_mono->aSyn_agg NeuronalDamage Neuronal Damage aSyn_agg->NeuronalDamage OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->NeuronalDamage Ferroportin Ferroportin Ferroportin->Fe2 Exports DJ1 DJ-1 DJ1->OxidativeStress Protects against PBT434_in This compound PBT434_in->Fe2 Chelates PBT434_in->aSyn_agg Inhibits PBT434_in->Ferroportin Increases PBT434_in->DJ1 Increases PBT434_ex This compound (Oral Admin) PBT434_ex->PBT434_in Crosses BBB

Proposed mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy

AssayModel SystemThis compound ConcentrationKey FindingReference
H₂O₂ ProductionCell-free10 µMSignificantly inhibited iron-mediated H₂O₂ production.[3][3]
α-Synuclein AggregationCell-free20 µMSignificantly reduced the rate of iron-mediated α-synuclein aggregation.[1][1]
Iron EffluxM17 neuroblastoma cells20 µMIncreased the efflux of ⁵⁹Fe.[3][3]
CytotoxicityHuman brain microvascular endothelial cells (hBMVEC)Up to 100 µMNo significant cytotoxic effects observed after 24 hours.[1][1]

Table 2: In Vivo Efficacy in Animal Models

ModelAnimalThis compound DosageKey FindingsReference
6-OHDA Model of Parkinson's DiseaseMouse30 mg/kg/day (oral)Preserved up to 75% of remaining substantia nigra pars compacta (SNpc) neurons.[3][3]
MPTP Model of Parkinson's DiseaseMouse30 mg/kg/day (oral)Significantly reduced SNpc neuronal loss and improved motor performance.[1][3][1][3]
PLP-α-Syn Model of Multiple System AtrophyMouse3, 10, or 30 mg/kg/day (in food)Reduced oligomeric and insoluble α-synuclein aggregation, decreased glial cell inclusions, and preserved SNpc neurons.[2][2]

Table 3: Phase 1 Human Pharmacokinetics

ParameterDoseValueReference
Cmax50 mg (single dose)493.3 ng/mL[6]
100 mg (single dose)802.7 ng/mL[6]
300 mg (single dose)2978 ng/mL[6]
Tmax50 - 300 mg (single dose)1 - 1.25 hours[6]
AUCinf50 mg (single dose)896.7 ng•hr/mL[6]
100 mg (single dose)1587 ng•hr/mL[6]
300 mg (single dose)6494 ng•hr/mL[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Inhibition of Iron-Mediated α-Synuclein Aggregation

This assay assesses the ability of this compound to prevent the aggregation of α-synuclein in the presence of iron.

  • Reagents:

    • Recombinant human α-synuclein monomer

    • Iron (III) nitrate (Fe(NO₃)₃)

    • This compound

    • Thioflavin T (ThT)

    • Tris-buffered saline (TBS), pH 7.4

  • Procedure:

    • Prepare a solution of α-synuclein monomer in TBS.

    • In a 96-well plate, combine α-synuclein, iron nitrate, and varying concentrations of this compound.

    • Add Thioflavin T to each well. ThT is a fluorescent dye that binds to amyloid fibrils, and its fluorescence intensity is proportional to the extent of aggregation.

    • Incubate the plate at 37°C with continuous shaking.

    • Monitor the fluorescence of ThT over time using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

    • The lag time to aggregation and the final fluorescence intensity are used to quantify the inhibitory effect of this compound.

Alpha_Synuclein_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis aSyn_prep Prepare α-Synuclein Monomer Solution Combine Combine Reagents in 96-well Plate aSyn_prep->Combine Fe_prep Prepare Iron Nitrate Solution Fe_prep->Combine PBT434_prep Prepare this compound Solutions PBT434_prep->Combine ThT_prep Prepare Thioflavin T Solution ThT_prep->Combine Incubate Incubate at 37°C with Shaking Combine->Incubate Measure Measure ThT Fluorescence Over Time Incubate->Measure Analyze Analyze Aggregation Kinetics Measure->Analyze

Workflow for α-synuclein aggregation assay.
In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease

This model is used to evaluate the ability of this compound to protect dopaminergic neurons from toxin-induced degeneration.

  • Animals: C57BL/6 mice are commonly used.

  • Toxin Administration:

    • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce parkinsonism. A common regimen is four intraperitoneal (i.p.) injections of 20 mg/kg MPTP at 2-hour intervals.

  • This compound Administration:

    • This compound is typically administered orally (e.g., by gavage) at a dose of 30 mg/kg/day.[1][3] Treatment may begin before or after MPTP administration, depending on the study design (preventative vs. therapeutic).

  • Behavioral Assessment:

    • Motor function is assessed using tests such as the rotarod, pole test, or open field test to measure coordination, balance, and locomotor activity.

  • Histological and Biochemical Analysis:

    • After a defined treatment period, animals are euthanized, and their brains are collected.

    • The substantia nigra is analyzed for the number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) using immunohistochemistry and stereology.

    • The striatum is analyzed for dopamine levels and its metabolites using high-performance liquid chromatography (HPLC).

    • Levels of α-synuclein and markers of oxidative stress are also measured.

MPTP_Model_Workflow cluster_induction Induction of Parkinsonism cluster_treatment Treatment cluster_assessment Assessment MPTP_admin Administer MPTP to Mice PBT434_admin Administer this compound or Vehicle MPTP_admin->PBT434_admin Behavior Behavioral Testing PBT434_admin->Behavior Histo Histological Analysis (Neuron Counts) Behavior->Histo Biochem Biochemical Analysis (Dopamine, α-Synuclein) Histo->Biochem

Workflow for the MPTP mouse model study.

Conclusion

This compound is a promising therapeutic candidate for neurodegenerative diseases characterized by iron dyshomeostasis and α-synuclein aggregation. Its dual mechanism of action offers a multifaceted approach to tackling the complex pathology of these disorders. The robust preclinical data, demonstrating neuroprotection and functional improvement in relevant animal models, coupled with favorable pharmacokinetic and safety profiles in early human studies, support its continued development as a potential disease-modifying therapy. Further clinical investigation is warranted to establish its efficacy in patient populations.

References

PBT434 (ATH434): A Technical Guide to a Novel Alpha-Synuclein Aggregation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-synuclein (α-syn) aggregation is a central pathological hallmark of synucleinopathies, including Parkinson's disease (PD) and Multiple System Atrophy (MSA). The accumulation of misfolded α-syn into toxic oligomers and insoluble fibrils is closely linked to neuronal dysfunction and death. PBT434 (also known as ATH434) is a novel, orally bioavailable, brain-penetrant small molecule of the quinazolinone class designed to address this pathology.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its unique mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols. This compound represents a promising disease-modifying therapeutic strategy by simultaneously targeting two critical pathogenic pathways: iron-mediated α-syn aggregation and the associated oxidative stress.[4][5]

Mechanism of Action

This compound's therapeutic effect stems from its function as a moderate-affinity iron chaperone, which distinguishes it from traditional high-affinity iron chelators that can disrupt normal iron metabolism.[4][6] The mechanism is multifaceted:

  • Inhibition of Iron-Mediated α-Synuclein Aggregation: Elevated levels of labile iron in the brain, a known feature of PD and MSA, can directly bind to α-synuclein and catalyze its aggregation into toxic species.[4][7] this compound has a greater affinity for this reactive iron than α-synuclein but a lower affinity than essential iron transport and storage proteins like ferritin.[8] By binding to and sequestering this pathological iron pool, this compound prevents it from promoting the formation of α-syn oligomers and fibrils.[4][9]

  • Reduction of Oxidative Stress: The sequestered iron is prevented from participating in the Fenton reaction, a major source of toxic reactive oxygen species (ROS) in the brain.[4][10] This reduction in oxidative stress protects neurons from damage.[1][7]

  • Restoration of Iron Homeostasis: this compound has been shown to restore the expression of key iron-handling proteins. In animal models, it increased levels of the iron exporter ferroportin and the antioxidant protein DJ-1, further contributing to the reduction of intracellular iron and oxidative stress without depleting essential systemic iron stores.[4][6][11]

Signaling Pathway Diagram

cluster_Pathology Pathological Cascade in Synucleinopathies cluster_Intervention This compound Therapeutic Intervention Iron Excess Labile Iron (Fe²⁺) ROS Reactive Oxygen Species (ROS) Iron->ROS Fenton Reaction aSyn_Aggregates Toxic α-Synuclein Aggregates Iron->aSyn_Aggregates Catalyzes Aggregation PBT434_Iron This compound-Iron Complex aSyn_Monomer α-Synuclein Monomer aSyn_Monomer->aSyn_Aggregates Neurodegeneration Neurodegeneration ROS->Neurodegeneration Oxidative Stress aSyn_Aggregates->Neurodegeneration Proteotoxicity This compound This compound This compound->Iron This compound->aSyn_Aggregates Inhibits This compound->PBT434_Iron Binds Labile Iron Ferroportin ↑ Ferroportin (Iron Exporter) PBT434_Iron->Ferroportin Promotes Efflux Cell_Membrane

Caption: Proposed mechanism of action for this compound.

Preclinical and Clinical Data

This compound has undergone extensive preclinical testing and has progressed to Phase 2 clinical trials.

Preclinical Efficacy in Animal Models

This compound demonstrated significant neuroprotective effects across multiple toxin-based and transgenic animal models of Parkinson's disease and MSA.[4] Key findings are summarized below.

ModelKey OutcomesThis compound Treatment ResultsReference(s)
6-OHDA (PD Model) SNpc Neuron SurvivalPreserved up to 75% of remaining dopaminergic neurons (p < 0.001).[3][10]
Motor FunctionSignificantly improved rotational behavior.[4]
MPTP (PD Model) SNpc Neuron SurvivalSignificantly reduced neuronal loss.[3][4]
α-Synuclein LevelsAbolished the MPTP-induced rise in α-synuclein in the SNpc.[3]
Brain Iron LevelsPrevented MPTP-induced iron accumulation.[6][12]
hA53T α-Syn (PD Model) SNpc Neuron SurvivalPrevented loss of substantia nigra neurons.[4][6]
α-Synuclein LevelsLowered nigral α-synuclein accumulation.[4][11]
Motor FunctionRescued motor performance deficits.[4][6]
PLP-α-Syn (MSA Model) SNpc Neuron SurvivalPreserved SN neurons at 16 months (p < 0.001).[13]
α-Synuclein AggregationReduced oligomeric (p < 0.01) and aggregated (p < 0.01) α-synuclein.[13][14]
Glial Cell Inclusions (GCI)Reduced GCIs in substantia nigra (p < 0.001) and pons (p < 0.01).[13][15]
Motor FunctionImproved performance on the pole test (p < 0.05).[13]
Phase 1 Clinical Trial Data

A first-in-human, randomized, double-blind, placebo-controlled study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy adult and older volunteers.[8][16]

ParameterFindingReference(s)
Safety & Tolerability Well-tolerated following single doses up to 300 mg and multiple ascending doses.[8]
Adverse events were infrequent and mild; no serious adverse events reported.[8]
Pharmacokinetics Rapidly and extensively absorbed after oral administration (Tmax: 1 to 1.25 hours).[8]
Demonstrated approximately dose-proportional pharmacokinetics.[8]

Pharmacokinetic Parameters (Single Ascending Dose) [8]

DoseCmax (ng/mL)AUCinf (ng•hr/mL)
50 mg 493.3 (CV% 33.3)896.7 (CV% 27.8)
100 mg 802.7 (CV% 28.1)1587 (CV% 19.0)
300 mg 2978 (CV% 46.5)6494 (CV% 35.9)
Phase 2 Clinical Trial Data (ATH434 in MSA)

A randomized, double-blind, placebo-controlled Phase 2 trial evaluated ATH434 in patients with early-stage MSA over 12 months.[17][18]

EndpointKey FindingReference(s)
Clinical Efficacy (UMSARS Part I) 50 mg dose: Showed a 48% slowing of clinical progression compared to placebo at 52 weeks (p=0.03).[17]
75 mg dose: Showed a 29% slowing of clinical progression compared to placebo at 52 weeks.[17]
Biomarker (MRI Brain Iron) 50 mg dose: Significantly reduced iron accumulation in the putamen at 26 weeks (p=0.025).[18]
Both doses reduced iron accumulation in MSA-affected brain regions (substantia nigra, putamen, globus pallidus).[17][18]
Safety & Tolerability Demonstrated a favorable safety profile.[17]

Key Experimental Protocols

In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)

This protocol describes a common high-throughput method to assess the inhibitory effect of compounds on α-synuclein fibrillation.[19][20]

Experimental Workflow Diagram

start Start: Lyophilized α-Synuclein step1 1. Resuspend & Filter (Remove pre-existing aggregates) start->step1 step2 2. Isolate Monomer (Size-Exclusion Chromatography) step1->step2 step3 3. Assay Plate Setup (96-well) - α-Syn Monomer (e.g., 70 µM) - Thioflavin T (ThT) - this compound / Vehicle Control - Teflon Bead (optional, to accelerate) step2->step3 step4 4. Incubation (37°C with orbital shaking) step3->step4 step5 5. Kinetic Measurement (Read ThT fluorescence over time) step4->step5 step6 6. Data Analysis (Plot fluorescence vs. time; analyze lag time & slope) step5->step6 end End: Aggregation Kinetics Curve step6->end

Caption: Workflow for an in vitro α-synuclein aggregation assay.

Methodology:

  • Preparation of Monomeric α-Synuclein: [20]

    • Materials: Recombinant human α-synuclein, Phosphate-buffered saline (PBS, pH 7.4), 0.22 µm syringe filters, size-exclusion chromatography (SEC) system.

    • Protocol:

      • Resuspend lyophilized α-synuclein in PBS.

      • Filter through a 0.22 µm filter to remove large aggregates.

      • Inject onto an SEC column (e.g., Superdex 75) to isolate the pure monomeric fraction.

      • Determine protein concentration via UV absorbance at 280 nm.

      • Store aliquots at -80°C.

  • Aggregation Assay: [19]

    • Materials: Monomeric α-synuclein stock, Thioflavin T (ThT) stock, this compound serial dilutions, vehicle control (e.g., DMSO in PBS), black 96-well plates, optional teflon beads.

    • Protocol:

      • In each well of a 96-well plate, add the components to a final volume of ~150 µL:

        • Monomeric α-synuclein (e.g., final concentration of 70 µM).

        • ThT (e.g., final concentration of 20-40 µM).

        • This compound at various final concentrations or vehicle control.

      • (Optional) Add a small teflon bead to each well to accelerate aggregation through agitation.

      • Seal the plate and incubate in a plate reader at 37°C with intermittent orbital shaking.

      • Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 72 hours.

      • Plot fluorescence intensity versus time. Inhibition of aggregation is observed as an increase in the lag phase and/or a decrease in the slope of the elongation phase.

In Vivo Efficacy Study in an MSA Mouse Model

This protocol outlines a general methodology for evaluating the therapeutic efficacy of this compound in a transgenic mouse model of MSA.[5][13][14]

Experimental Workflow Diagram

start Select Aged Transgenic MSA Mice (PLP-α-syn) grouping Randomize into Groups start->grouping control Control Group (Vehicle in food) grouping->control treatment Treatment Group (this compound in food) grouping->treatment dosing Chronic Oral Administration (e.g., 4 months) control->dosing treatment->dosing behavior Behavioral Assessment (e.g., Pole Test for motor function) dosing->behavior cull Endpoint: Euthanasia & Tissue Collection behavior->cull analysis Post-mortem Brain Analysis cull->analysis histo Histology / Stereology - SNpc Neuron Counts - Glial Cell Inclusion (GCI) Counts analysis->histo biochem Biochemistry (Western Blot) - Oligomeric α-Synuclein - Insoluble α-Synuclein analysis->biochem

Caption: General workflow for an in vivo this compound efficacy study.

Methodology:

  • Animal Model and Dosing:

    • Model: PLP-α-syn transgenic mice, which overexpress human α-synuclein in oligodendrocytes and develop key features of MSA.

    • Dosing: Begin treatment in aged mice (e.g., 8-12 months old). Administer this compound (e.g., 3, 10, or 30 mg/kg/day) or vehicle control mixed into the food supply for a chronic period (e.g., 4 months).[5][13]

  • Behavioral Assessment:

    • Perform motor function tests at baseline and endpoint.

    • Pole Test: Assesses bradykinesia and motor coordination. Mice are placed head-up on top of a vertical pole, and the time to turn and descend is measured. Longer times indicate motor impairment.[13]

  • Post-mortem Tissue Analysis:

    • At the study endpoint, mice are euthanized, and brains are collected.

    • Stereology: One hemisphere is fixed, sectioned, and stained (e.g., with Nissl stain or for tyrosine hydroxylase). Unbiased stereological methods are used to quantify the total number of neurons in the substantia nigra pars compacta (SNpc) and the number of α-synuclein-positive glial cell inclusions (GCIs).[5][13]

    • Biochemistry (Western Blot): The other hemisphere is dissected and homogenized. Brain lysates are separated into different fractions to quantify levels of various α-synuclein species (e.g., soluble oligomeric and urea-soluble aggregated forms) via Western blot.[5][13]

Conclusion

This compound (ATH434) is a scientifically robust drug candidate with a novel mechanism of action that addresses the core pathologies of synucleinopathies. By targeting the toxic interplay between iron dysregulation and alpha-synuclein aggregation, it has demonstrated significant neuroprotective and functional benefits in a wide range of preclinical models.[4][21] These promising preclinical results have been substantiated by a favorable safety profile and positive biomarker and clinical efficacy signals in Phase 1 and Phase 2 clinical trials, particularly in MSA.[8][17] this compound stands out as a leading disease-modifying therapeutic in development for MSA and other Parkinsonian disorders.

References

PBT434: A Technical Guide to its Iron Chelation Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBT434 (also known as ATH434) is a novel, orally bioavailable, brain-penetrant quinazolinone compound under investigation for the treatment of neurodegenerative disorders such as Multiple System Atrophy (MSA) and Parkinson's disease (PD). A key pathological feature of these diseases is the dysregulation of metal homeostasis, particularly the accumulation of iron in specific brain regions. This excess iron is implicated in oxidative stress, α-synuclein aggregation, and neuronal cell death. This compound is designed as a moderate-affinity iron chelator to target this pathological iron pool without disrupting systemic iron balance. This technical guide provides an in-depth overview of the iron chelation properties of this compound, summarizing key quantitative data and detailing relevant experimental protocols.

Data Presentation: Quantitative Analysis of this compound's Iron Chelation

The efficacy and safety of an iron chelator are largely defined by its binding affinity for iron and its impact on cellular iron metabolism. The following tables summarize the key quantitative data for this compound.

ParameterValueIonMethodReference
Dissociation Constant (Kd) ~10-10 MFe (III)Potentiometric determination[1]
~10-5 MFe (II)Potentiometric determination[1]
6.49 ± 1.2 µMFe (II)Metal competition binding assay[2]
Log Stability Constants (log β) ~15Fe (III)Not specified[3]
~11Fe (II)Not specified[3]

Table 1: Metal Binding Affinities of this compound. This table highlights the moderate affinity of this compound for both ferric (Fe³⁺) and ferrous (Fe²⁺) iron, which is several orders of magnitude lower than traditional high-affinity iron chelators like deferiprone (Kd ≈ 10⁻³⁵ M)[1]. This moderate affinity is a key design feature intended to target labile, pathological iron pools without stripping iron from essential proteins like transferrin (Kd ≈ 10⁻²³ M)[1].

Experimental ModelThis compound ConcentrationEffectReference
Human Brain Microvascular Endothelial Cells (hBMVEC) 20 µMInhibited ⁵⁵Fe²⁺ uptake[3]
20 µMStimulated ferroportin-dependent ⁵⁵Fe²⁺ efflux[3]
100 µMIncreased intracellular labile Fe²⁺ (FerroOrange assay)[3][4]
Not specified2.8-fold increase in Transferrin Receptor (TfR) mRNA[3]
Not specified3.6-fold increase in Ceruloplasmin (Cp) mRNA[3]
M17 Neuroblastoma Cells 20 µM~5-fold lesser ability to promote ⁵⁹Fe efflux compared to 20 µM deferiprone[1]
Cell-free assay 10 µMSignificantly inhibited H₂O₂ production by Fe/Dopamine[1]
In vitro α-synuclein aggregation assay 186.6 µMSignificantly reduced the rate of Fe-mediated aggregation[5]

Table 2: In Vitro Effects of this compound on Iron Homeostasis and Pathological Processes. This table summarizes the functional consequences of this compound's iron chelation in various in vitro systems. It demonstrates the compound's ability to modulate iron trafficking at the blood-brain barrier, access and mobilize intracellular labile iron, and inhibit key pathological events like oxidative stress and α-synuclein aggregation.

Animal ModelThis compound DosageKey Findings Related to Iron ChelationReference
MPTP Mouse Model of Parkinson's Disease 30 mg/kg/day (oral gavage)Normalized elevated iron levels in the substantia nigra (SN)[1]
30 mg/kg/day (oral gavage)Increased levels of ferroportin (iron exporter) and DJ-1 (antioxidant protein)[1][6]
30 mg/kg/day (oral gavage)Reduced levels of the oxidative stress marker 8-isoprostane in the SNpc[1]
6-OHDA Mouse Model of Parkinson's Disease 30 mg/kg/day (oral)Preserved substantia nigra pars compacta (SNpc) neurons[1][7]
Normal Rodents 30 mg/kg/day for 21 daysNo significant effect on brain iron levels or peripheral iron metabolism[1]

Table 3: In Vivo Effects of this compound in Animal Models. This table provides evidence of this compound's neuroprotective effects in established animal models of Parkinson's disease. Notably, these therapeutic effects are achieved without depleting systemic iron stores in healthy animals, further supporting its targeted mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments cited in the literature on this compound.

In Vitro Blood-Brain Barrier (BBB) Model

This model is used to assess the ability of this compound to cross the BBB and to study its effects on iron transport across brain endothelial cells.

  • Cell Culture: Human brain microvascular endothelial cells (hBMVEC) are cultured to form a monolayer on the porous membrane of a Transwell insert. The insert separates the apical (blood side) and basolateral (brain side) compartments.[8][9]

  • Barrier Integrity: The integrity of the endothelial cell monolayer is assessed by measuring the Transendothelial Electrical Resistance (TEER). A high TEER value indicates the formation of tight junctions, a key characteristic of the BBB.[8]

  • This compound Permeability: Radiolabeled ¹⁴C-PBT434 is added to either the apical or basolateral chamber. At various time points, samples are taken from the opposite chamber to quantify the amount of this compound that has crossed the barrier.[3]

  • Iron Transport Studies: Radiolabeled iron (e.g., ⁵⁵Fe²⁺) is added to the apical chamber in the presence or absence of this compound. The amount of iron transported to the basolateral chamber is measured over time to determine the effect of this compound on iron influx. For efflux studies, cells are first loaded with radiolabeled iron, and the amount of iron released into the apical and basolateral chambers is measured in the presence or absence of this compound.[3]

Cellular Labile Iron Pool (LIP) Measurement using FerroOrange

FerroOrange is a fluorescent probe that specifically detects intracellular ferrous iron (Fe²⁺), providing a measure of the labile iron pool.

  • Cell Preparation: hBMVEC or other relevant cell types are cultured in a suitable format for fluorescence microscopy or flow cytometry.[10]

  • Treatment: Cells are treated with this compound (e.g., 100 µM) or control compounds (e.g., the high-affinity chelator 2,2'-bipyridine, or the non-chelating analog this compound-met) for a specified duration (e.g., 30 minutes).[3][4]

  • Staining: A working solution of FerroOrange (e.g., 1 µM) is added to the cells and incubated for 30 minutes.[10][11]

  • Imaging and Quantification: Live cells are imaged using a fluorescence microscope. The total fluorescence intensity per cell is quantified to determine the relative size of the labile Fe²⁺ pool.[3][4]

Iron-Mediated Redox Activity Assay

This cell-free assay assesses the ability of this compound to inhibit the generation of reactive oxygen species (ROS) mediated by iron.

  • Reaction Mixture: A solution containing Fe(II)-citrate (e.g., 0.4 µM) and dopamine (DA; e.g., 50 mM) in an aerated buffer is prepared. The interaction between iron and dopamine generates hydrogen peroxide (H₂O₂), a key ROS.[1]

  • Treatment: this compound (e.g., 10 µM) or a non-chelating analog is added to the reaction mixture.[1]

  • H₂O₂ Detection: The amount of H₂O₂ produced is measured using a fluorescence-based assay.[1] A significant reduction in H₂O₂ production in the presence of this compound indicates its ability to inhibit iron-mediated redox activity.

In Vitro α-Synuclein Aggregation Assay

This assay evaluates the effect of this compound on the iron-mediated aggregation of α-synuclein, a key pathological event in Parkinson's disease and other synucleinopathies.

  • Reaction Setup: Recombinant α-synuclein (e.g., 186.6 µM) is incubated with an equimolar concentration of iron nitrate (Fe(NO₃)₃) in the presence or absence of this compound or a non-chelating control.[5]

  • Aggregation Monitoring: The aggregation of α-synuclein is monitored over time (e.g., up to 42 hours) by measuring the fluorescence of Thioflavin T (ThT), a dye that binds to amyloid fibrils.[5]

  • Data Analysis: The lag-time for the detection of fluorescent aggregates and the maximal fluorescence intensity are used to characterize the kinetics of aggregation. An increase in the lag-time in the presence of this compound indicates an inhibition of aggregation.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and workflows related to this compound's iron chelation properties.

PBT434_Mechanism_of_Action cluster_extracellular Extracellular Space / Interstitium cluster_cell Brain Endothelial Cell PBT434_ext This compound PBT434_int This compound PBT434_ext->PBT434_int Crosses BBB Fe2_ext Labile Fe²⁺ PBT434_Fe_complex This compound-Fe²⁺ Complex Fe_transporter Iron Transporters PBT434_Fe_complex->Fe_transporter Blocks Uptake Tf_Fe3 Transferrin-Fe³⁺ Tf_Fe3->Fe_transporter Fe³⁺ -> Fe²⁺ LIP Labile Iron Pool (LIP) (Fe²⁺) PBT434_int->LIP Mobilizes Fe²⁺ Oxidative_Stress Oxidative Stress (ROS Production) PBT434_int->Oxidative_Stress Inhibits FPN Ferroportin (FPN) Iron Exporter LIP->FPN Substrate LIP->Oxidative_Stress Reduces alpha_syn_agg α-synuclein Aggregation LIP->alpha_syn_agg Inhibits Ferritin Ferritin-Fe³⁺ Ferritin->LIP Release Fe2_out Fe²⁺ FPN->Fe2_out Efflux PBT434_extFe2_ext PBT434_extFe2_ext PBT434_extFe2_ext->PBT434_Fe_complex Chelation Fe_transporter->LIP

Caption: Proposed mechanism of action of this compound at the blood-brain barrier.

BBB_Workflow cluster_prep Model Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture_Cells Culture hBMVEC on Transwell inserts Measure_TEER Monitor TEER to confirm barrier integrity Culture_Cells->Measure_TEER Add_this compound Add ¹⁴C-PBT434 and/or ⁵⁵Fe²⁺ to apical (blood) side Measure_TEER->Add_this compound Incubate Incubate for various time points Add_this compound->Incubate Sample Collect samples from basolateral (brain) side Incubate->Sample Quantify Quantify radioactivity (¹⁴C and ⁵⁵Fe) Sample->Quantify Calculate Calculate permeability and iron transport rates Quantify->Calculate Compare Compare this compound-treated vs. control groups Calculate->Compare

Caption: Experimental workflow for assessing this compound permeability and its effect on iron transport across an in vitro BBB model.

Neuroprotection_Logic This compound This compound Chelation Moderate Affinity Iron Chelation This compound->Chelation Redistribution Redistribution of Labile Iron Chelation->Redistribution Inhibition_Redox Inhibition of Iron-Mediated Redox Activity Redistribution->Inhibition_Redox Inhibition_Aggregation Inhibition of Iron-Mediated α-synuclein Aggregation Redistribution->Inhibition_Aggregation Reduced_Ox_Stress Reduced Oxidative Stress Inhibition_Redox->Reduced_Ox_Stress Reduced_Syn_Toxicity Reduced α-synuclein Toxicity Inhibition_Aggregation->Reduced_Syn_Toxicity Neuroprotection Neuroprotection (Neuronal Survival, Improved Motor Function) Reduced_Ox_Stress->Neuroprotection Reduced_Syn_Toxicity->Neuroprotection

Caption: Logical relationship of this compound's iron chelation to its neuroprotective effects.

Conclusion

This compound demonstrates a unique profile as a moderate-affinity iron chelator. The data strongly suggest that it can modulate pathological iron accumulation in the brain by inhibiting iron uptake and promoting its efflux, thereby reducing iron-mediated oxidative stress and α-synuclein aggregation. Preclinical studies have shown its potential to be disease-modifying in models of Parkinsonian disorders without causing systemic iron depletion. The experimental protocols detailed herein provide a foundation for further research into the nuanced mechanisms of this compound and other next-generation iron chelators for neurodegenerative diseases. This comprehensive technical overview is intended to serve as a valuable resource for the scientific community dedicated to advancing treatments for these devastating conditions.

References

PBT434/ATH434: A Novel Modulator of Neuroinflammation in Synucleinopathies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: PBT434 (also known as ATH434) is a novel, orally bioavailable, brain-penetrant small molecule in clinical development for the treatment of synucleinopathies such as Parkinson's disease (PD) and Multiple System Atrophy (MSA). Its primary mechanism of action is centered on the redistribution of excess labile iron, a key contributor to oxidative stress and protein aggregation in neurodegenerative diseases. While its neuroprotective effects have been largely attributed to the inhibition of iron-mediated toxicity and α-synuclein aggregation, emerging preclinical data reveal a nuanced and significant impact on neuroinflammatory processes. This document provides a comprehensive analysis of the available data on this compound's effects on neuroinflammation, with a focus on its modulation of glial cell activity and the underlying signaling pathways.

Core Mechanism of Action: Iron Chaperoning and Antioxidant Properties

This compound is a second-generation 8-hydroxyquinazolinone with moderate affinity for iron.[1] Unlike strong iron chelators that can disrupt systemic iron homeostasis, this compound acts as an iron chaperone, binding excess, loosely bound iron within the central nervous system and redistributing it.[2][3] This action is critical as elevated iron levels in the brain are strongly implicated in the pathology of neurodegenerative diseases, where it catalyzes the production of reactive oxygen species (ROS) via the Fenton reaction, leading to significant oxidative stress.[2][4]

Recent studies have further elucidated that this compound possesses intrinsic antioxidant properties, independent of its iron-binding capacity.[2][5] It has been shown to reduce lipid damage in neuronal injury models and promote mitochondrial energy production through pathways less prone to causing oxidative stress.[5][6] This dual action of iron redistribution and direct antioxidant effects forms the foundation of its neuroprotective potential and its influence on neuroinflammation.

Modulation of Glial Cells: Shifting the Balance from Pro-inflammatory to Protective Phenotypes

Neuroinflammation in synucleinopathies is largely driven by the activation of microglia and astrocytes.[7] These glial cells can adopt different functional states, ranging from neuroprotective to neurotoxic. The available evidence suggests that this compound modulates glial cell behavior, steering them towards a more beneficial, non-inflammatory phenotype.

Microglia are the resident immune cells of the brain, responsible for surveillance and removal of cellular debris and pathological protein aggregates.[7] In a preclinical mouse model of MSA, treatment with ATH434 led to a significant increase in the microglial lysosomal marker CD68 in the substantia nigra.[8][9] This indicates an enhancement of the phagocytic capacity of microglia, which is crucial for clearing toxic α-synuclein aggregates.[9]

Crucially, this increase in phagocytic activity was not accompanied by a rise in the general microglial marker CD11b or an increase in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[8][9] This dissociation suggests that this compound promotes a specialized, non-inflammatory microglial phenotype focused on waste clearance rather than a classic pro-inflammatory activation that could contribute to neuronal damage.

Reactive astrogliosis is another key feature of neuroinflammation.[10] In the same MSA mouse model, ATH434 treatment did not lead to an increase in astrogliosis, as measured by the marker Glial Fibrillary Acidic Protein (GFAP).[8]

A pathological hallmark of MSA is the formation of glial cytoplasmic inclusions (GCIs) composed of aggregated α-synuclein, primarily within oligodendrocytes.[11] this compound has been shown to significantly reduce the number of these GCIs in the substantia nigra and pons of MSA mice.[11][12] This effect is likely a downstream consequence of inhibiting iron-mediated α-synuclein aggregation.[11]

Interim data from a Phase 2 clinical trial in MSA patients provides corroborating evidence. Treatment with ATH434 resulted in smaller increases in myoinositol, a biomarker associated with glial cell pathology, in patients who responded clinically.[12]

Impact on Inflammatory Signaling Pathways: An Indirect Approach

While direct studies on this compound's effect on specific inflammatory signaling cascades like the NF-κB pathway are not yet available, its mechanism of action strongly implies an indirect modulatory role. The NF-κB pathway is a key regulator of the expression of pro-inflammatory cytokines and is known to be activated by oxidative stress.[13]

By reducing iron-mediated oxidative stress, this compound is hypothesized to attenuate a primary trigger for NF-κB activation in glial cells. This would, in turn, suppress the downstream production of neurotoxic pro-inflammatory mediators.

PBT434_Neuroinflammation_Pathway cluster_extracellular Extracellular Space cluster_glia Glial Cell (Microglia/Astrocyte) PBT434_ext This compound PBT434_int This compound PBT434_ext->PBT434_int Crosses BBB & Cell Membrane Fe_ext Excess Labile Iron (Fe²⁺/Fe³⁺) Fe_int Intracellular Labile Iron PBT434_int->Fe_int Binds/Redistributes ROS Reactive Oxygen Species (ROS) PBT434_int->ROS Direct Antioxidant Effect Phagocytosis Phagocytosis (CD68↑) PBT434_int->Phagocytosis Promotes Non-inflammatory Phenotype Fe_int->ROS Catalyzes (Fenton Reaction) NFkB NF-κB Activation ROS->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Cytokines Induces Transcription Neuroinflammation Neuroinflammation & Neurodegeneration Cytokines->Neuroinflammation Promotes Phagocytosis->Neuroinflammation Reduces (via α-syn clearance)

Caption: Hypothesized mechanism of this compound in modulating neuroinflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies assessing the impact of this compound/ATH434 on markers related to neuroinflammation and glial cell pathology.

Table 1: Preclinical Efficacy of ATH434 in a Mouse Model of MSA

Parameter Model Treatment Outcome Significance Reference
Glial Cell Inclusions (GCI) PLP-α-syn Transgenic Mice 30 mg/kg/day ATH434 for 4 months Reduction in GCIs in Substantia Nigra & Pons p=0.0007 (SN), p=0.001 (Pons) [12]
Microglial Phagocytosis (CD68) PLP-α-syn Transgenic Mice ATH434 for 6 months Significant increase in CD68+ area in Substantia Nigra p < 0.001 [8]
Microglial Activation (CD11b) PLP-α-syn Transgenic Mice ATH434 for 6 months No significant change in CD11b+ area Not Significant [8]
Astrogliosis (GFAP) PLP-α-syn Transgenic Mice ATH434 for 6 months No significant change in GFAP protein levels Not Significant [8]
Pro-inflammatory Cytokine (TNF-α) PLP-α-syn Transgenic Mice ATH434 for 6 months No significant change in TNF-α protein levels Not Significant [8]

| Nigral Iron Levels | PLP-α-syn Transgenic Mice | 30 mg/kg/day ATH434 for 4 months | ~20% reduction in iron within the Substantia Nigra | p = 0.006 |[11] |

Table 2: Clinical Biomarker Data from Phase 2 Trial in MSA

Parameter Population Treatment Outcome Significance Reference
Myoinositol (Glial Pathology Marker) MSA Patients ATH434 Smaller increases in clinical responders vs. those who worsened Descriptive [12]

| Brain Iron Accumulation | Early-stage MSA Patients | 50 mg ATH434 twice daily | Significant reduction in iron accumulation in the putamen at 26 weeks | p=0.025 | |

Experimental Protocols

  • Model: Transgenic mice overexpressing human α-synuclein in oligodendrocytes under the proteolipid protein (PLP) promoter. These mice develop progressive motor deficits, striatonigral degeneration, and α-synuclein-positive glial cytoplasmic inclusions, mimicking key features of MSA.[9][11]

  • Treatment Paradigm: ATH434 was administered orally, mixed into the food chow at doses of 3, 10, or 30 mg/kg/day. Treatment was initiated at either 6 or 12 months of age and continued for 4 to 6 months.[9][11]

  • Tissue Analysis: Following the treatment period, mice were euthanized, and brains were collected. One hemisphere was fixed for immunohistochemistry, and the other was dissected for biochemical analysis (e.g., Western blot, mass spectrometry).[11]

  • Immunohistochemistry: Brain sections were stained with antibodies against specific markers:

    • Microglia: CD68 (lysosomal/phagocytic marker), CD11b (general microglial marker).[8]

    • Astrocytes: GFAP (reactive astrocyte marker).[8]

    • Pathology: α-synuclein (for GCIs).[11]

    • Quantification was performed using stereology or by measuring the percentage of positive stained area in the region of interest (e.g., Substantia Nigra).[8][11]

  • Western Blot: Midbrain homogenates were used to quantify the protein levels of GFAP and TNF-α. GAPDH was used as a loading control.[8]

  • Iron Quantification: Substantia nigra iron levels were measured by inductively coupled plasma mass spectrometry (ICP-MS).[11]

Experimental_Workflow_MSA_Mouse_Model cluster_analysis Downstream Analysis start PLP-α-syn Transgenic Mice (6-12 months old) treatment Oral ATH434 Treatment (Mixed in Chow) 4-6 Months start->treatment control Control Group (Normal Chow) start->control cull Euthanasia and Brain Collection treatment->cull control->cull biochem Biochemical Analysis (Western Blot for GFAP, TNF-α; ICP-MS for Iron) cull->biochem ihc Immunohistochemistry (CD68, CD11b, GFAP, α-syn) & Stereology cull->ihc

Caption: Experimental workflow for the preclinical assessment of ATH434 in MSA mice.
  • Design: A randomized, double-blind, placebo-controlled study.

  • Population: 77 adults with early-stage MSA.

  • Intervention: Participants were randomly assigned to receive one of two oral dose levels of ATH434 (50 mg or 75 mg twice daily) or a placebo for 12 months.

  • Biomarker Endpoints:

    • Primary: Change in brain iron content as measured by MRI.

    • Fluid Biomarkers: Analysis of cerebrospinal fluid (CSF) for markers including myoinositol.[12]

Conclusion and Future Directions

The available data strongly indicate that this compound/ATH434 exerts a significant modulatory effect on neuroinflammation, which is intrinsically linked to its primary mechanism of action as an iron chaperone and antioxidant. Rather than acting as a broad anti-inflammatory agent, this compound appears to promote a beneficial glial phenotype, enhancing microglial phagocytic clearance of pathological α-synuclein without triggering a pro-inflammatory response. This nuanced immunomodulation, combined with its direct neuroprotective effects of reducing oxidative stress and protein aggregation, positions this compound as a promising disease-modifying therapy for MSA and other synucleinopathies.

Future research should aim to further delineate the precise molecular pathways through which this compound modulates glial function. Investigating its effects on the NF-κB and other inflammatory signaling pathways, as well as its impact on a broader range of cytokines and chemokines, will provide a more complete understanding of its anti-neuroinflammatory properties. Such studies will be invaluable for optimizing its clinical application and exploring its therapeutic potential across a wider spectrum of neurodegenerative disorders.

References

The Discovery and Development of PBT434: A Novel Quinazolinone for Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PBT434 (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule of the quinazolinone class, currently under investigation for the treatment of neurodegenerative diseases, particularly Parkinsonian disorders such as Parkinson's disease (PD) and Multiple System Atrophy (MSA).[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound. It details the key experimental findings, methodologies, and quantitative data that underpin its therapeutic rationale. This compound is designed to inhibit the aggregation of α-synuclein and mitigate iron-mediated neurotoxicity, two key pathological hallmarks of synucleinopathies.[2][3]

Introduction: Targeting Pathological Iron and Protein Aggregation

The accumulation of iron in specific brain regions, such as the substantia nigra pars compacta (SNpc), is a consistent pathological feature of Parkinson's disease.[4][5] This excess iron is believed to contribute to oxidative stress and promote the aggregation of α-synuclein into toxic oligomers and Lewy bodies, leading to neuronal death.[3] While strong iron chelators have been explored, they carry the risk of disrupting essential iron metabolism.[4] this compound was developed as a moderate-affinity iron chelator to specifically target this pathological, labile iron pool without causing systemic iron depletion.[4][6] Its mechanism is thought to involve the redistribution of reactive iron, thereby preventing it from participating in toxic redox reactions and inhibiting the iron-mediated aggregation of α-synuclein.[7]

Mechanism of Action

This compound's primary mechanism of action is centered on its ability to modulate iron homeostasis and inhibit α-synuclein aggregation.

Iron Chelation and Redox Activity Inhibition

This compound is a moderate-affinity metal-binding agent.[4] It has been shown to inhibit iron-mediated redox activity.[4][8] In vitro assays demonstrate that this compound can significantly inhibit the production of hydrogen peroxide (H₂O₂) generated by redox-active iron in the presence of a reducing agent.[9] This is achieved by binding to labile iron and preventing it from participating in Fenton chemistry, a major source of damaging reactive oxygen species (ROS) in the brain.

Inhibition of α-Synuclein Aggregation

This compound has been shown to inhibit the iron-mediated aggregation of α-synuclein.[4][8] This is a critical aspect of its therapeutic potential, as α-synuclein aggregates are a hallmark of PD and other synucleinopathies. By sequestering the iron that catalyzes this aggregation process, this compound helps to prevent the formation of toxic protein species.

Modulation of Iron Trafficking Proteins

Preclinical studies have revealed that this compound can modulate the expression of key iron-handling proteins. In animal models of Parkinson's disease, treatment with this compound was associated with increased levels of ferroportin, an iron export protein, and DJ-1, a protein with roles in antioxidant defense.[4][5] In human brain microvascular endothelial cells (hBMVEC), this compound treatment led to an increase in the expression of transferrin receptor (TfR) and ceruloplasmin (Cp).[10]

The proposed mechanism of action of this compound is depicted in the following signaling pathway diagram:

PBT434_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron) Labile Iron (Fe2+) Labile Iron (Fe2+) PBT434_ext This compound Labile Iron (Fe2+)->PBT434_ext Chelation PBT434_Fe_complex This compound-Fe Complex PBT434_ext->PBT434_Fe_complex PBT434_int This compound PBT434_ext->PBT434_int Crosses BBB Labile Iron Pool Labile Iron Pool α-synuclein (monomer) α-synuclein (monomer) Labile Iron Pool->α-synuclein (monomer) Aggregation ROS Reactive Oxygen Species (ROS) Labile Iron Pool->ROS Fenton Reaction α-synuclein (aggregates) α-synuclein (aggregates) α-synuclein (monomer)->α-synuclein (aggregates) Oxidative Stress Oxidative Stress α-synuclein (aggregates)->Oxidative Stress ROS->Oxidative Stress Neuronal Death Neuronal Death Oxidative Stress->Neuronal Death PBT434_int->Labile Iron Pool Chelation Ferroportin Ferroportin PBT434_int->Ferroportin Upregulation DJ1 DJ-1 PBT434_int->DJ1 Upregulation Ferroportin->Labile Iron Pool Iron Export

Caption: Proposed mechanism of action of this compound in preventing neurodegeneration.

Preclinical Development

This compound has undergone extensive preclinical evaluation in various in vitro and in vivo models of Parkinsonian disorders.

In Vitro Studies
AssayModelKey FindingsReference
Redox Activity DCF-based fluorometric assayThis compound significantly inhibits iron-mediated H₂O₂ production.[9]
α-Synuclein Aggregation Thioflavin T fluorescence assayThis compound reduces the rate of iron-mediated α-synuclein aggregation.[9]
Cytotoxicity Human brain microvascular endothelial cells (hBMVEC)No cytotoxic effects observed at concentrations up to 100 µM.[9]
Iron Trafficking hBMVECThis compound increases the expression of TfR and Cp.[10]
In Vivo Studies in Animal Models

This compound has demonstrated neuroprotective effects and improved motor function in multiple animal models of Parkinson's disease.

ModelDosing RegimenKey FindingsReference
6-OHDA Mouse Model 30 mg/kg/day, p.o.Preserved up to 75% of SNpc neurons; improved motor performance.[9][11]
MPTP Mouse Model 30 mg/kg/day, p.o.Significantly reduced SNpc neuronal loss; improved motor performance.[9][11]
hA53T α-Synuclein Transgenic Mouse Model 37 mg/kg/day in chowPreserved SNpc neurons; decreased SN iron levels; reduced urea-soluble α-synuclein.[12]

The general workflow for the preclinical evaluation of this compound in toxin-induced animal models is illustrated below:

Preclinical_Workflow cluster_model_creation Animal Model Generation cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Toxin 6-OHDA or MPTP Administration Lesion Dopaminergic Lesion in SNpc Toxin->Lesion PBT434_admin This compound Administration (p.o.) Lesion->PBT434_admin Vehicle Vehicle Control Lesion->Vehicle Behavior Motor Function Tests (e.g., Pole Test, Rotational Behavior) PBT434_admin->Behavior Histology Immunohistochemistry for Neuronal Markers (e.g., TH, Nissl) PBT434_admin->Histology Biochemistry Western Blot for Protein Levels (e.g., α-synuclein, Ferroportin, DJ-1) PBT434_admin->Biochemistry Iron Measurement of Brain Iron Levels PBT434_admin->Iron Vehicle->Behavior Vehicle->Histology Vehicle->Biochemistry Vehicle->Iron

Caption: General experimental workflow for preclinical studies of this compound.

Clinical Development

This compound has completed a Phase 1 clinical trial and is currently in Phase 2 development.

Phase 1 Clinical Trial

A randomized, double-blind, placebo-controlled Phase 1 study was conducted in healthy adult and older adult volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.[5][13]

Study Design:

  • Single Ascending Doses (SAD): 50 mg to 600 mg.[13]

  • Multiple Ascending Doses (MAD): 100 mg, 200 mg, and 250 mg twice daily for 8 days.[13]

Key Findings:

ParameterResultReference
Safety and Tolerability This compound was safe and well-tolerated at all doses. Adverse events were mild to moderate and similar to placebo. No serious adverse events were reported.[3][13]
Pharmacokinetics Rapidly absorbed with a Tmax of 0.5-2 hours. Dose-dependent pharmacokinetics. Mean elimination half-life up to 9.3 hours.[5][13]
Blood-Brain Barrier Penetration This compound demonstrated good brain penetration, with cerebrospinal fluid (CSF) concentrations reaching levels associated with efficacy in animal models (102.5 to 229.5 ng/mL at steady state for 200-250 mg bid).[5][13]

The logical progression of this compound from preclinical to clinical development is outlined below:

Development_Progression Discovery Discovery and Lead Optimization Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical Phase1 Phase 1 Clinical Trial (Safety & Pharmacokinetics) Preclinical->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Pivotal Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: The drug development pathway of this compound.

Experimental Protocols

α-Synuclein Aggregation Assay (Thioflavin T)

This assay measures the aggregation of α-synuclein in the presence of iron and the inhibitory effect of this compound.

  • Reagents: Recombinant human α-synuclein, iron (III) nitrate, this compound, Thioflavin T (ThT), Tris-buffered saline (TBS).

  • Procedure:

    • Recombinant α-synuclein (e.g., 186.6 µM) is incubated with or without equimolar concentrations of iron nitrate and this compound.[8]

    • Samples are incubated at 37°C with continuous shaking in a microplate reader.

    • ThT fluorescence is measured at regular intervals (e.g., every 30 minutes) with excitation at ~450 nm and emission at ~485 nm.

    • An increase in ThT fluorescence indicates the formation of β-sheet-rich amyloid fibrils.

Inhibition of Metal-Mediated Redox Activity (DCF Assay)

This assay evaluates the ability of this compound to inhibit the generation of reactive oxygen species.

  • Reagents: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA), a source of iron (e.g., Fe(II)-citrate), a reducing agent (e.g., dopamine), and buffer.

  • Procedure:

    • Cells or a cell-free system are incubated with H₂DCF-DA, which is deacetylated intracellularly to the non-fluorescent H₂DCF.

    • Iron and a reducing agent are added to induce the production of ROS.

    • This compound is added at various concentrations.

    • ROS oxidize H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Fluorescence is measured using a fluorometer with excitation at ~485 nm and emission at ~530 nm.

MPTP Mouse Model of Parkinson's Disease

This is a widely used toxin-induced model of Parkinson's disease.

  • Animals: C57BL/6 mice are commonly used due to their susceptibility to MPTP.

  • Procedure:

    • Mice receive intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A common regimen is four injections of 18 mg/kg at 2-hour intervals.[10]

    • This compound (e.g., 30 mg/kg/day) or vehicle is administered orally, typically starting 24 hours after the last MPTP injection and continuing for a set period (e.g., 21 days).[11]

    • Behavioral assessments (e.g., pole test) are performed to evaluate motor function.

    • At the end of the study, brains are collected for histological (e.g., tyrosine hydroxylase staining of dopaminergic neurons in the SNpc) and biochemical analyses.

6-OHDA Mouse Model of Parkinson's Disease

This model involves the stereotactic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the brain.

  • Animals: Mice are anesthetized and placed in a stereotaxic frame.

  • Procedure:

    • A solution of 6-OHDA is injected unilaterally into the medial forebrain bundle or the striatum.

    • To protect noradrenergic neurons, mice are often pre-treated with desipramine.

    • This compound (e.g., 30 mg/kg/day) or vehicle is administered orally, typically starting a few days after the 6-OHDA injection.[9]

    • Rotational behavior in response to apomorphine or amphetamine is a common behavioral measure.

    • Brains are analyzed as in the MPTP model.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative disorders characterized by iron dyshomeostasis and α-synuclein aggregation. Its novel mechanism of action, targeting a pathological labile iron pool without disrupting systemic iron levels, offers a potentially safer and more targeted approach compared to traditional iron chelation therapy. The robust preclinical data demonstrating neuroprotection and improved motor function, coupled with a favorable safety and pharmacokinetic profile in Phase 1 clinical trials, provide a strong rationale for its continued development. Ongoing and future clinical studies will be crucial in determining the efficacy of this compound in slowing disease progression in patients with Parkinson's disease and Multiple System Atrophy.

References

The Pharmacokinetics and Bioavailability of PBT434: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBT434 (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule designed to target the underlying pathology of neurodegenerative disorders, particularly synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA).[1][2] Its mechanism of action is centered on the modulation of iron homeostasis, inhibiting iron-mediated redox activity and the aggregation of α-synuclein, a protein central to the pathology of these diseases.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, summarizing key data from preclinical and Phase 1 clinical studies.

Mechanism of Action

This compound is characterized as a moderate-affinity iron chelator.[5] This property allows it to bind and redistribute labile iron within the central nervous system without disrupting systemic iron homeostasis.[5][6] The affinity of this compound for iron is lower than that of major iron transport and storage proteins like transferrin and ferritin, suggesting a targeted action on pathological iron pools.[1] By chelating excess iron, this compound is thought to prevent the iron-mediated generation of reactive oxygen species and the subsequent aggregation of α-synuclein into toxic oligomers and fibrils.[3][4] Preclinical studies have demonstrated that this compound can reduce α-synuclein aggregation, preserve neurons, and improve motor function in animal models of Parkinson's disease and MSA.[1][7]

cluster_0 Pathological Cascade in Synucleinopathies cluster_1 This compound Intervention Elevated Labile Iron Elevated Labile Iron Oxidative Stress Oxidative Stress Elevated Labile Iron->Oxidative Stress Promotes α-synuclein Aggregation α-synuclein Aggregation Elevated Labile Iron->α-synuclein Aggregation Catalyzes α-synuclein α-synuclein α-synuclein->α-synuclein Aggregation Neuronal Cell Death Neuronal Cell Death Oxidative Stress->Neuronal Cell Death α-synuclein Aggregation->Neuronal Cell Death Leads to This compound This compound This compound->Elevated Labile Iron Chelates & Redistributes

Proposed Mechanism of Action of this compound

Pharmacokinetics and Bioavailability

This compound has demonstrated favorable pharmacokinetic properties in both preclinical animal models and human clinical trials, characterized by good oral bioavailability and penetration of the blood-brain barrier.[5][8]

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species, including mice, rats, and dogs, to establish the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies have consistently shown that this compound is orally bioavailable and readily crosses the blood-brain barrier.[5][7]

Table 1: Summary of Preclinical Studies

SpeciesDosing RouteDose RangeKey FindingsReference(s)
MiceOral Gavage / Medicated Chow3 - 80 mg/kg/dayOrally bioavailable, penetrates the blood-brain barrier, well-tolerated. Preserved neurons and improved motor function in Parkinson's and MSA models.[5][7]
RatsOral Gavage30 mg/kgCSF α-synuclein levels were significantly lowered 4 hours post-dose.[5]
DogsOral Gavage10 - 50 mg/kg/day for 28 daysWell-tolerated. Trend of decreased CSF α-synuclein levels.[5]
Clinical Pharmacokinetics

A Phase 1, randomized, double-blind, placebo-controlled study was conducted in healthy adult and older adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of this compound. The study involved single ascending doses (SAD) and multiple ascending doses (MAD).[1][9]

Single Ascending Dose (SAD) Study: Healthy adult subjects received single oral doses of this compound ranging from 50 mg to 600 mg.[1][9] this compound was rapidly absorbed, with dose-proportional pharmacokinetics observed up to 300 mg.[2][9]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Ascending Dose)

DoseCmax (ng/mL) [Mean (CV%)]AUCinf (ng·hr/mL) [Mean (CV%)]Tmax (hours) [Median]
50 mg493.3 (33.3)896.7 (27.8)1 to 1.25
100 mg802.7 (28.1)1587 (19.0)1 to 1.25
300 mg2978 (46.5)6494 (35.9)1 to 1.25
Data from a first-in-human study presented at the American Academy of Neurology Annual Meeting.[2][9]

Multiple Ascending Dose (MAD) Study: Healthy adult and older adult (≥65 years) volunteers received multiple oral doses of this compound. The adult cohorts received 100 mg, 200 mg, or 250 mg twice daily (BID) for 8 days.[1] this compound demonstrated dose-dependent pharmacokinetics with a mean elimination half-life of up to 9.3 hours, which was independent of the dose.[1]

Table 3: Pharmacokinetic Profile of this compound in Healthy Volunteers (Multiple Ascending Dose)

ParameterValue
Tmax0.5 - 2 hours
Mean Elimination Half-lifeUp to 9.3 hours
CSF Concentrations (near Tmax at doses ≥200 mg BID)102.5 to 229.5 ng/mL
Data from a Phase 1 study in adult and older adult volunteers.[1]

Experimental Protocols

Preclinical Studies

Animal Models:

  • Mice: Male C57BL/6J mice were used for toxin-induced models of Parkinson's disease (6-OHDA and MPTP).[5] Transgenic mice (hA53T) overexpressing human α-synuclein were also used.[5]

  • Rats: Wild-type rats were used for cerebrospinal fluid (CSF) collection via surgically implanted cannulas in the lateral cerebral ventricles.[5]

  • Dogs: Beagle dogs (10 months old) were used in a 28-day toxicology study.[5]

Drug Administration:

  • In mice and rats, this compound was administered via oral gavage.[5] In some mouse studies, it was mixed into the rodent chow.[7]

  • In dogs, this compound was administered daily via oral gavage for 28 days.[5]

Sample Collection and Analysis:

  • Blood/Plasma: Blood samples were collected at various time points post-dosing to determine pharmacokinetic parameters.[6]

  • Cerebrospinal Fluid (CSF): In rats, CSF was sampled via microdialysis.[5] In dogs, CSF was extracted at necropsy.[5]

  • Bioanalytical Method: While specific details are not publicly available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules like this compound in biological matrices. This would involve method validation to ensure accuracy, precision, selectivity, and sensitivity.

Phase 1 Clinical Trial

Study Design: A randomized, double-blind, placebo-controlled, first-in-human study was conducted.[9] The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[9]

  • SAD Phase: Four cohorts of 8 healthy adult subjects were randomized (6 active: 2 placebo) to receive single oral doses of 50 mg, 100 mg, 300 mg, or 600 mg of this compound.[1][9]

  • MAD Phase: Three cohorts of 10 healthy adult subjects were randomized to receive 100 mg, 200 mg, or 250 mg of this compound twice daily for 8 days.[1] A cohort of older adult volunteers (≥65 years) also received multiple doses.[1]

Pharmacokinetic Assessments:

  • Plasma Sampling: Serial plasma samples were collected over 72 hours post-dose in the SAD phase and over 12 and 96 hours post-dose on Days 1 and 8, respectively, in the MAD phase.[9]

  • CSF Sampling: In the MAD phase, CSF was sampled at 1.5 or 11 hours post-dose at steady state in the higher dose cohorts.[1]

Safety and Tolerability Assessments: Safety was monitored through physical examinations, vital signs, adverse event reporting, clinical laboratory tests, and 12-lead electrocardiograms (ECGs).[9]

cluster_SAD Single Ascending Dose (SAD) Phase cluster_MAD Multiple Ascending Dose (MAD) Phase SAD_Screening Screening of Healthy Adult Volunteers SAD_Randomization Randomization (6 Active:2 Placebo) SAD_Screening->SAD_Randomization SAD_Dosing Single Oral Dose (50, 100, 300, 600 mg) SAD_Randomization->SAD_Dosing SAD_PK Serial Plasma Sampling (up to 72h post-dose) SAD_Dosing->SAD_PK SAD_Safety Safety Monitoring SAD_PK->SAD_Safety MAD_Screening Screening of Healthy Adult & Older Adult Volunteers MAD_Randomization Randomization MAD_Screening->MAD_Randomization MAD_Dosing Twice Daily Dosing for 8 Days (100, 200, 250 mg) MAD_Randomization->MAD_Dosing MAD_PK Plasma & CSF Sampling (at steady state) MAD_Dosing->MAD_PK MAD_Safety Safety Monitoring MAD_PK->MAD_Safety

Phase 1 Clinical Trial Workflow

Conclusions

This compound is an orally bioavailable, brain-penetrant small molecule with a promising pharmacokinetic profile. Phase 1 clinical data in healthy adult and older adult volunteers have demonstrated that this compound is rapidly absorbed and exhibits dose-dependent pharmacokinetics.[1][9] The achieved concentrations in the cerebrospinal fluid at well-tolerated doses are comparable to or exceed those associated with efficacy in preclinical animal models of Parkinson's disease and MSA.[1][10] The safety and tolerability profile of this compound in these early studies was favorable, with adverse event rates similar to placebo.[1][2] These findings support the continued clinical development of this compound as a potential disease-modifying therapy for synucleinopathies.

References

PBT434 Blood-Brain Barrier Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of PBT434 (also known as ATH434), a novel small molecule inhibitor of α-synuclein aggregation in development for the treatment of neurodegenerative diseases such as Parkinson's disease and Multiple System Atrophy. The ability of a therapeutic agent to penetrate the BBB is a critical determinant of its efficacy in treating central nervous system disorders. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the pathways and processes involved.

Quantitative Data on Blood-Brain Barrier Permeability

The BBB permeability of this compound has been assessed in various models, ranging from in vitro cell cultures to animal models and human clinical trials. The collective evidence confirms that this compound is a brain-penetrant molecule.

Table 1: Summary of this compound Pharmacokinetic Parameters in Humans
Parameter50 mg Single Dose100 mg Single Dose300 mg Single DoseNotes
Cmax (ng/mL) 493.3 (33.3% CV)802.7 (28.1% CV)2978 (46.5% CV)Rapidly and extensively absorbed after oral administration.
AUCinf (ng•hr/mL) 896.7 (27.8% CV)1587 (19.0% CV)6494 (35.9% CV)Demonstrates approximately proportional pharmacokinetics.
Median Tmax (hours) 1 - 1.251 - 1.251 - 1.25Time to reach maximum plasma concentration.
Table 2: this compound Concentrations in Human Cerebrospinal Fluid (CSF)
DoseCSF Concentration (ng/mL)Half-life (hours)Notes
≥200 mg bid102.5 - 229.5Up to 9.3CSF concentrations were near the time of maximum plasma concentration (Tmax) and were greater than those associated with efficacy in animal models.
Table 3: In Vitro and In Vivo Preclinical BBB Permeability Data
Model SystemKey FindingsNotes
Human Brain Microvascular Endothelial Cell (hBMVEC) Transwell Model Rapid and bi-directional equilibration of 14C-PBT434. Slow accumulation rate of 30.1 ± 9.8 pmol/mg/h.This in vitro model of the BBB demonstrates that this compound can effectively cross the endothelial barrier.
Mouse Models (6-OHDA and MPTP) Oral administration of 30 mg/kg/day resulted in neuroprotective effects in the substantia nigra pars compacta (SNpc).The significant neuroprotective effects observed deep within the brain provide strong evidence of BBB penetration and target engagement. Pharmacokinetic data from these studies indicated that this compound "readily penetrated the blood brain barrier".
Rat CSF Collection Model This compound was detected in the cerebrospinal fluid at 1 and 4 hours after a 30 mg/kg oral dose.Direct evidence of this compound entry into the central nervous system in a rodent model.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections describe the key experimental protocols used to assess the BBB permeability of this compound.

In Vitro BBB Transwell Assay

This assay is designed to model the transport of a compound across the endothelial cell layer of the blood-brain barrier.

Objective: To determine the permeability of this compound across a monolayer of human brain microvascular endothelial cells (hBMVEC).

Methodology:

  • Cell Culture: hBMVEC are cultured on permeable Transwell™ inserts until a confluent monolayer is formed, mimicking the BBB.

  • Dosing: 14C-labeled this compound is added to the apical (luminal or "blood" side) chamber of the Transwell™ insert.

  • Sampling: At various time points (e.g., over 3 hours), samples are collected from both the apical and basolateral (abluminal or "brain" side) chambers.

  • Quantification: The amount of 14C-PBT434 in the samples is quantified using liquid scintillation counting.

  • Data Analysis: The rate of this compound transport across the monolayer is calculated to determine its permeability coefficient.

In Vitro BBB Transwell Assay Workflow.
In Vivo Rodent Pharmacokinetic Studies

These studies assess the concentration of this compound in the plasma and brain tissue of living animals over time.

Objective: To determine the brain penetration and pharmacokinetic profile of this compound in rodents.

Methodology:

  • Animal Models: Male C57BL/6J mice or wild-type rats are used.

  • Administration: this compound is administered orally via gavage at a specified dose (e.g., 30 mg/kg).

  • Sample Collection: At predetermined time points, blood samples are collected. For brain concentration analysis, animals are euthanized, and brain tissue is harvested.

  • Sample Processing: Blood is processed to plasma. Brain tissue is homogenized.

  • Bioanalysis: The concentration of this compound in plasma and brain homogenates is determined using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated for both plasma and brain. The brain-to-plasma concentration ratio (Kp) is determined to quantify BBB penetration.

Cerebrospinal Fluid (CSF) Collection in Rats

This procedure allows for the direct measurement of drug concentration in the CSF, providing a surrogate measure of brain exposure.

Objective: To confirm the presence and measure the concentration of this compound in the CSF of rats following oral administration.

Methodology:

  • Surgical Preparation: Cannulas are stereotactically implanted into the lateral cerebral ventricles of rats.

  • Dosing: A baseline CSF sample is collected before the animals are orally gavaged with this compound (e.g., 30 mg/kg).

  • CSF Sampling: CSF samples are collected at specified time points (e.g., 1 and 4 hours post-dose) using a microdialysis bowl.

  • Analysis: The collected CSF samples are analyzed to determine the concentration of this compound.

Mechanism of Action at the Blood-Brain Barrier

This compound's interaction with brain iron metabolism is a key aspect of its therapeutic mechanism and influences its effects within the central nervous system. Studies with hBMVEC have shed light on how this compound modulates iron trafficking at the BBB.

This compound chelates extracellular Fe2+, and the resulting this compound-iron complex is not taken up by the brain microvascular endothelial cells. This suggests a model where this compound can inhibit the uptake of systemic iron at the BBB. Inside the endothelial cells, this compound increases the labile iron pool, likely by mobilizing it from ferritin. This increase in cytosolic Fe2+, the substrate for the iron exporter ferroportin, potentiates iron efflux from the cells.

G cluster_outside Blood Side (Apical) cluster_cell Brain Microvascular Endothelial Cell cluster_inside Brain Side (Basal) PBT434_out This compound PBT434_in This compound PBT434_out->PBT434_in Crosses BBB Fe2_out Fe2+ Complex_out This compound-Fe2+ Complex Complex_out->PBT434_in Uptake Inhibited LIP Labile Fe2+ Pool PBT434_in->LIP Mobilizes Fe2+ from Ferritin Ferritin Ferritin-Fe3+ Ferritin->LIP FPN Ferroportin (Iron Exporter) LIP->FPN Substrate for Export Fe2_in Fe2+ FPN->Fe2_in Iron Efflux PBT434_outFe2_out PBT434_outFe2_out PBT434_outFe2_out->Complex_out Chelation

In Vitro Efficacy of PBT434: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of PBT434, a novel small-molecule drug candidate under investigation for the treatment of neurodegenerative diseases such as Parkinson's disease and Multiple System Atrophy. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action at the cellular level.

Executive Summary

This compound is a second-generation 8-hydroxyquinoline analog designed to inhibit the aggregation of alpha-synuclein and prevent iron-mediated neurodegeneration.[1][2] In vitro studies have demonstrated its ability to modulate iron homeostasis, reduce oxidative stress, and interfere with the pathological aggregation of alpha-synuclein, a key protein implicated in synucleinopathies.[3][4] Unlike traditional iron chelators, this compound exhibits a moderate affinity for iron, which allows it to target pathological iron pools without disrupting essential cellular iron metabolism.[1][3][5] This targeted action suggests a favorable safety profile and a disease-modifying potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's efficacy.

Table 1: Inhibition of Iron-Mediated Alpha-Synuclein Aggregation

Assay ComponentConditionLag-Time for Aggregation (hours)Reference
α-synuclein alone-37[4]
α-synuclein + Iron-10.2[4]
α-synuclein + Iron + this compound-16.60[4]
α-synuclein + Iron + this compound-met (inactive analog)-7.9[4]

Table 2: Effect on Cellular Iron Homeostasis in Human Brain Microvascular Endothelial Cells (hBMVEC)

ParameterTreatmentObservationReference
Cellular ViabilityThis compound (up to 100 µM for 24h)No significant changes in hBMVEC viability[6]
14C-PBT434 Accumulation20 µM 14C-PBT434Rapid initial equilibration followed by slow accumulation (30.1 ± 9.8 pmol/mg/h)[6]
Gene Expression (Transcripts)This compoundIncrease in transferrin receptor (TfR) and ceruloplasmin (Cp) transcripts[6][7]
Protein ExpressionThis compoundIncrease in TfR and Cp proteins[6][7]
Labile Iron PoolThis compoundIncrease in detectable chelatable, labile Fe2+, likely released from ferritin[6][7][8]
Iron EffluxThis compoundPotentiation of iron efflux[6][8]

Experimental Protocols

Inhibition of Iron-Mediated Alpha-Synuclein Aggregation Assay

This assay evaluates the ability of this compound to prevent the iron-induced aggregation of alpha-synuclein.

Methodology: .[1]

  • Preparation of Monomeric Alpha-Synuclein: Recombinant alpha-synuclein is purified and subjected to ultracentrifugation at 100,000 g for 30 minutes at 4°C to remove any pre-formed aggregates. The supernatant containing the monomeric form is collected, and its concentration is determined using a BCA protein assay.

  • Preparation of Reagents: Iron Nitrate (Fe(NO₃)₃) is dissolved in Tris-buffered saline (TBS). This compound is first dissolved in 100% DMSO and then diluted to a stock solution with milliQ water.

  • Assay Setup: In individual tubes, TBS, iron solution, the test compound (this compound or vehicle), and finally, the alpha-synuclein monomer solution are added in sequence to achieve equimolar final concentrations (e.g., 186.6 μM).

  • Monitoring Aggregation: Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, is included in the reaction mixture. The fluorescence intensity is measured at regular intervals (e.g., every 30 minutes) for an extended period (e.g., 42 hours) to monitor the kinetics of aggregation. The lag time for the detection of fluorescent aggregates is used as a measure of the aggregation rate.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis a Recombinant α-synuclein b Ultracentrifugation (100,000 g, 30 min, 4°C) a->b c Monomeric α-synuclein b->c d Iron Nitrate Solution e This compound Solution f Mix Reagents: - Monomeric α-synuclein - Iron Nitrate - this compound/Vehicle - Thioflavin T g Incubation & Monitoring f->g h Measure ThT Fluorescence g->h i Determine Lag-Time of Aggregation h->i j Compare this compound vs. Control i->j

Caption: Workflow for the in vitro alpha-synuclein aggregation assay.
Cellular Iron Efflux Assay

This assay assesses the effect of this compound on the release of iron from cells.

Methodology: .[3]

  • Cell Culture: M17 neuroblastoma cells are cultured in poly-d-lysine coated 12-well plates in Optimem growth medium and allowed to recuperate for 24 hours.

  • Iron Loading: The cells are loaded with a radioactive iron isotope (e.g., 59Fe) to allow for the tracking of iron movement.

  • Treatment: The cells are then treated with this compound, a known iron chelator (e.g., deferiprone as a positive control), or a vehicle control.

  • Sample Collection: At various time points, samples of the extracellular medium are collected.

  • Quantification: The amount of radioactive iron in the collected medium is quantified using a gamma counter to determine the rate of iron efflux from the cells.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement a Culture M17 Neuroblastoma Cells b Load Cells with Radioactive Iron (e.g., 59Fe) a->b c Treat with this compound, Control Chelator, or Vehicle b->c d Collect Extracellular Medium at Time Points c->d e Quantify Radioactive Iron in Medium d->e f Determine Iron Efflux Rate e->f G cluster_setup Reaction Setup cluster_measurement Measurement cluster_analysis Analysis a Prepare Reaction Mixture: - Fe(II)-citrate - Dopamine - Aerated Buffer b Add Test Compound: - this compound - this compound-met (control) - Vehicle a->b c Incubate b->c d Measure H₂O₂ Production c->d e Compare H₂O₂ levels across conditions d->e f Determine % Inhibition of Redox Activity e->f G cluster_pathway Pathological Cascade cluster_intervention This compound Intervention Fe Elevated Labile Iron ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Fe->ROS Fenton Reaction Syn_agg α-Synuclein Aggregation Fe->Syn_agg Promotes Neurodegen Neurodegeneration ROS->Neurodegen Syn_agg->Neurodegen This compound This compound This compound->Fe Sequesters G cluster_cell Brain Endothelial Cell cluster_expression Gene/Protein Expression PBT434_in This compound (intracellular) Ferritin Ferritin-bound Iron PBT434_in->Ferritin Mobilizes Iron from LIP Labile Iron Pool (Fe²⁺) PBT434_in->LIP Increases Ferritin->LIP FPN Ferroportin (FPN) (Iron Export) LIP->FPN Substrate for TfR Transferrin Receptor (TfR) (Iron Import) Iron_out Extracellular Iron FPN->Iron_out Exports PBT434_Fe This compound-Iron Complex PBT434_effect This compound Treatment PBT434_effect->TfR Upregulates PBT434_effect->FPN Upregulates PBT434_ext This compound (extracellular) PBT434_ext->PBT434_in Enters Cell

References

Methodological & Application

Application Notes and Protocols for PBT434 in In Vivo Mouse Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBT434, also known as ATH434, is a novel, orally bioavailable, and brain-penetrant small molecule designed to target key pathological pathways in Parkinson's disease (PD) and other synucleinopathies.[1][2] Preclinical studies in various mouse models of Parkinson's disease have demonstrated its potential to prevent neurodegeneration, reduce alpha-synuclein accumulation, and improve motor function.[3][4] These application notes provide a comprehensive overview of the dosages, experimental protocols, and key findings from in vivo studies of this compound in mouse models of PD, intended to guide researchers in designing and conducting further preclinical investigations.

This compound is characterized as a moderate-affinity metal-binding compound that inhibits iron-mediated redox activity and the aggregation of alpha-synuclein, a protein central to the pathology of Parkinson's disease.[3] Unlike strong iron chelators, this compound does not appear to disrupt normal iron metabolism.[3] Pharmacokinetic studies have confirmed its oral bioavailability and ability to cross the blood-brain barrier in mice.[5]

Quantitative Data Summary

The following table summarizes the dosages and administration details of this compound used in various in vivo mouse models of Parkinson's disease.

Mouse ModelThis compound DosageAdministration RouteTreatment DurationKey Findings
6-OHDA Toxin Model 30 mg/kg/dayOral gavage18 daysPrevented loss of substantia nigra pars compacta (SNpc) neurons and improved motor performance.[3][5]
MPTP Toxin Model 1, 3, 10, 30, 80 mg/kg/dayMixed in chow or oral gavage20-21 daysDose-dependently prevented SNpc cell loss, improved motor function, and reduced α-synuclein accumulation.[5][6]
hA53T α-synuclein Transgenic 30 mg/kg/dayMixed in chow4 monthsPreserved SNpc neurons and improved motor function.[3][5]
PLP-α-syn Transgenic (MSA Model) 3, 10, 30 mg/kg/dayMixed in chow4 monthsReduced oligomeric and insoluble α-synuclein, decreased glial cell inclusions, and preserved SNpc neurons.[2]
Tau Knockout (tau-/-) Model 30 mg/kg/dayOral gavage6 weeksPrevented hyposmia and motor impairment, reduced bulbar iron and copper, and decreased soluble α-synuclein.[7][8]

Experimental Protocols

Toxin-Induced Models of Parkinson's Disease

a) 6-Hydroxydopamine (6-OHDA) Model

The 6-OHDA model is a widely used neurotoxin-based model that selectively degenerates dopaminergic neurons.

  • Animals: Male C57BL/6J mice, 12 weeks old, weighing approximately 25g.[5]

  • Procedure:

    • Anesthetize mice.

    • Inject 6-OHDA unilaterally into the medial forebrain bundle.

    • Three days post-toxin injection, begin administration of this compound.[5]

  • This compound Administration:

    • Administer this compound at a dose of 30 mg/kg/day via oral gavage for 18 days.[5]

b) 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model

The MPTP model is another common neurotoxin model that recapitulates some of the key pathological features of Parkinson's disease.

  • Animals: Male C57BL/6J mice, 12-14 weeks old.[5][6]

  • Procedure:

    • Induce lesions by administering MPTP (e.g., 60 mg/kg total dose).[6]

    • Begin this compound treatment 24 hours after the lesion induction.[6]

  • This compound Administration:

    • Administer this compound at doses ranging from 1 to 80 mg/kg/day.[6]

    • The compound can be delivered by oral gavage or mixed into the rodent chow (e.g., 0.25 g/kg of food).[5]

    • Treatment duration is typically 20 days.[5]

Genetic Models of Parkinson's Disease

a) hA53T α-synuclein Transgenic Model

This model overexpresses the human A53T mutant form of α-synuclein, leading to progressive motor deficits and neuropathology.

  • Animals: hA53T transgenic mice (e.g., B6;C3-Tg(Prnp-SNCA*A53T)83Vle/J).[5]

  • This compound Administration:

    • Administer this compound at a dose of 30 mg/kg/day mixed into the rodent chow.[5]

    • Initiate treatment and continue for four months.[5]

b) PLP-α-syn Transgenic Model (for Multiple System Atrophy)

This model overexpresses α-synuclein in oligodendrocytes, modeling features of Multiple System Atrophy (MSA), another synucleinopathy.

  • Animals: PLP-α-syn transgenic mice.[2]

  • This compound Administration:

    • Provide this compound at doses of 3, 10, or 30 mg/kg/day spiked into the food.[2]

    • Start treatment at 12 months of age and continue for 4 months.[2]

c) Tau Knockout (tau-/-) Model

This model exhibits age-dependent Parkinson's-like motor and non-motor deficits.

  • Animals: Tau knockout mice.[7][8]

  • This compound Administration:

    • Administer this compound at 30 mg/kg/day via oral gavage for 6 weeks.[7][8]

    • Studies can be conducted in both younger (5.5 months) and older (13.5 months) mice to assess effects on pre-motor and motor symptoms, respectively.[7][8]

Key Experimental Methodologies

  • Behavioral Analysis:

    • Pole Test: To assess motor performance, mice are placed head-up on top of a vertical pole. The time to turn and descend the pole is measured. Significant improvements in the time to turn were observed in MPTP mice treated with 30 and 80 mg/kg/day of this compound.[6]

  • Histological Analysis:

    • Stereology: Unbiased stereological methods are used to quantify the number of neurons (e.g., Nissl-stained or tyrosine hydroxylase-positive) in the substantia nigra pars compacta.[2][5]

  • Biochemical Analysis:

    • Western Blot: Used to measure the levels of soluble and insoluble α-synuclein in brain homogenates. This compound treatment has been shown to reduce oligomeric and urea-soluble α-synuclein levels.[2]

    • Immunohistochemistry: To visualize and quantify markers such as tyrosine hydroxylase (TH)-positive varicosities in the striatum.[6]

Visualizations

experimental_workflow Toxin Toxin Administration (e.g., 6-OHDA, MPTP) Dosage This compound Administration (e.g., 3-80 mg/kg/day) Toxin->Dosage Transgenic Transgenic Model (e.g., hA53T, PLP-α-syn) Transgenic->Dosage Route Oral Route (Gavage or in Chow) Dosage->Route Behavior Behavioral Testing (e.g., Pole Test) Route->Behavior Histo Histological Analysis (Neuron Counting) Behavior->Histo Biochem Biochemical Analysis (α-synuclein levels) Histo->Biochem

Caption: Experimental workflow for in vivo this compound studies.

mechanism_of_action cluster_pathology Parkinson's Disease Pathology cluster_intervention This compound Intervention Iron Elevated Labile Iron aSyn α-synuclein Aggregation Iron->aSyn promotes OxidativeStress Oxidative Stress Iron->OxidativeStress induces Neurodegeneration Neurodegeneration aSyn->Neurodegeneration leads to OxidativeStress->Neurodegeneration leads to This compound This compound This compound->Iron inhibits iron-mediated redox activity This compound->aSyn inhibits aggregation

Caption: Proposed mechanism of action of this compound.

References

Protocol for the Dissolution and Use of PBT434 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PBT434 is a novel, orally bioavailable, small molecule of the quinazolinone class designed to modulate iron homeostasis.[1][2][3][4] It acts as a moderate-affinity iron chelator, inhibiting iron-mediated redox activity and the aggregation of proteins such as α-synuclein, which is implicated in the pathology of neurodegenerative diseases like Parkinson's disease and Multiple System Atrophy.[1][2][4][5][6] This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture experiments, along with data on its solubility and recommended working concentrations.

Mechanism of Action

This compound exerts its biological effects primarily through the modulation of cellular iron trafficking.[7][8][9] Unlike strong iron chelators, this compound has a more moderate affinity for iron, which allows it to intercept and redistribute labile iron without depleting systemic iron levels.[2][3] Its mechanism involves inhibiting the uptake of systemic iron and promoting the efflux of iron from cells.[7] This action reduces iron-mediated oxidative stress and the iron-dependent aggregation of pathological proteins.[2][7]

The signaling pathway influenced by this compound involves the regulation of iron-responsive proteins. For instance, treatment of human brain microvascular endothelial cells (hBMVECs) with this compound leads to an increase in the expression of transferrin receptor (TfR) and ceruloplasmin, proteins involved in iron uptake and transport.[7]

PBT434_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_extracellular_out Systemic_Iron Systemic Iron (Fe²⁺/Fe³⁺) Labile_Iron_Pool Labile Iron Pool (LIP) Systemic_Iron->Labile_Iron_Pool Cellular Uptake PBT434_in This compound PBT434_in->Systemic_Iron Inhibits Uptake PBT434_in->Labile_Iron_Pool Chelates & Redistributes a_Synuclein α-synuclein (monomer) PBT434_in->a_Synuclein Inhibits Aggregation Oxidative_Stress Oxidative Stress PBT434_in->Oxidative_Stress Inhibits TfR_Cp Transferrin Receptor (TfR) & Ceruloplasmin (Cp) Expression PBT434_in->TfR_Cp Increases Expression PBT434_out This compound PBT434_in->PBT434_out Efflux Labile_Iron_Pool->a_Synuclein Promotes Aggregation Labile_Iron_Pool->Oxidative_Stress Promotes Aggregated_a_Synuclein Aggregated α-synuclein a_Synuclein->Aggregated_a_Synuclein Neurodegeneration Neurodegeneration Aggregated_a_Synuclein->Neurodegeneration Leads to Oxidative_Stress->Neurodegeneration Leads to

Caption: this compound Mechanism of Action.

Quantitative Data Summary

The following table summarizes the key quantitative data for the dissolution and use of this compound.

ParameterValueNotesSource(s)
Molecular Weight 398.26 g/mol (mesylate salt)Varies slightly based on the salt form.[8][10]
Solubility in DMSO 10 mM or 100 mg/mLUse of a new, anhydrous DMSO vial and sonication is recommended for optimal solubility.[1][8][9][10]
Recommended Stock Solution Concentration 10 mMAliquot and store to avoid repeated freeze-thaw cycles.[1][8][10]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months.Store in sealed vials, protected from moisture.[10][11]
Recommended Working Concentration Range 0 - 100 µMConcentration should be optimized for the specific cell line and experimental endpoint.[8][9][10][11]
Observed Effective Concentration 20 µMIncreased expression of TfR and Cp in hBMVECs after 24 hours.[8][9][10][11]
Cytotoxicity No significant cytotoxicity observed up to 100 µM for 24 hours in hBMVECs.It is recommended to perform a cytotoxicity assay for your specific cell line.[8][9][10][11]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (mesylate salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Protocol:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound mesylate needed (MW = 398.26 g/mol ):

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 398.26 g/mol = 0.0039826 g = 3.98 mg

  • Weighing this compound:

    • Under sterile conditions in a laminar flow hood, carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary):

    • If the this compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[8][9]

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization:

    • The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for DMSO-based solutions as it may not be compatible with all filter types.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10][11]

Preparation of Working Solutions and Treatment of Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Cultured cells in multi-well plates or flasks

Protocol:

  • Thawing the Stock Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the freshly prepared this compound-containing medium (or vehicle control medium) to the cells.

    • Incubate the cells for the desired experimental duration.

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing this compound for cell culture experiments.

PBT434_Preparation_Workflow Start Start Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Add_DMSO Add Anhydrous DMSO Weigh_this compound->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Check_Solubility Is it fully dissolved? Vortex->Check_Solubility Sonicate Sonicate for 5-10 min Check_Solubility->Sonicate No Aliquot Aliquot Stock Solution Check_Solubility->Aliquot Yes Sonicate->Vortex Store Store at -20°C or -80°C Aliquot->Store Thaw_Stock Thaw Stock Solution Store->Thaw_Stock Dilute Prepare Working Dilutions in Culture Medium Thaw_Stock->Dilute Treat_Cells Treat Cells Dilute->Treat_Cells End End Treat_Cells->End

Caption: this compound Solution Preparation Workflow.

Conclusion

This protocol provides a comprehensive guide for the dissolution and application of this compound in cell culture experiments. Adherence to these guidelines will help ensure the reproducibility and accuracy of experimental results. Researchers should always optimize treatment conditions for their specific cell lines and experimental objectives.

References

Application Notes and Protocols for PBT434 in the Study of Neuronal Iron Dysregulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PBT434 (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule of the quinazolinone class.[1] It is designed to address the pathological consequences of iron dysregulation in neurodegenerative diseases, particularly synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA).[2] Unlike traditional strong iron chelators that can disrupt essential iron metabolism, this compound has a moderate affinity for iron.[3][4] This allows it to target a pathological, labile pool of iron without depleting systemic iron stores, making it a valuable tool for studying and potentially treating iron-mediated neurodegeneration.[3][4][5] this compound acts by inhibiting iron-mediated redox activity and the aggregation of alpha-synuclein (α-synuclein), a protein central to the pathology of Parkinsonian disorders.[3][6]

Mechanism of Action: this compound's primary mechanism involves the modulation of iron homeostasis within the central nervous system. Elevated iron levels in specific brain regions, such as the substantia nigra pars compacta (SNpc), are implicated in the oxidative stress and neuronal death observed in Parkinson's disease.[4] this compound intervenes in this process through several key actions:

  • Inhibition of Iron-Mediated Redox Activity: this compound binds to excess labile iron, preventing it from participating in Fenton chemistry, which generates highly reactive hydroxyl radicals and subsequent oxidative stress.[3][7]

  • Prevention of α-Synuclein Aggregation: Iron can promote the aggregation of α-synuclein into toxic oligomers and fibrils.[3] this compound inhibits this iron-mediated aggregation, thereby reducing the formation of pathological protein deposits.[1][3]

  • Modulation of Iron Trafficking: The compound has been shown to influence the expression of key iron transport proteins. In preclinical models, this compound treatment was associated with increased levels of the iron exporter ferroportin.[4][8] In vitro studies using human brain microvascular endothelial cells (hBMVEC) show that this compound chelates extracellular Fe2+, inhibits its uptake, and increases the expression of transferrin receptor (TfR) and ceruloplasmin (Cp).[9][10] It also appears to mobilize intracellular ferrous iron from ferritin stores, making it available for export via ferroportin.[9][10]

PBT434_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Neuron / Endothelial Cell Fe2_ext Extracellular Fe²⁺ Fe2_labile Labile Fe²⁺ Pool (Increased) Fe2_ext->Fe2_labile Uptake aSyn_agg Toxic α-Synuclein Aggregates Fe2_labile->aSyn_agg Promotes Aggregation ROS Reactive Oxygen Species (ROS) Fe2_labile->ROS Fenton Reaction FPN Ferroportin (FPN) (Upregulated) Fe2_labile->FPN Efflux aSyn_mono α-Synuclein Monomers aSyn_mono->aSyn_agg Neurodegeneration Neurodegeneration aSyn_agg->Neurodegeneration ROS->Neurodegeneration Ferritin Ferritin Ferritin->Fe2_labile Releases Fe²⁺ This compound This compound This compound->Fe2_ext Chelates This compound->Fe2_labile Inhibits Redox Activity This compound->aSyn_agg Inhibits Aggregation This compound->FPN Upregulates

Figure 1: this compound Mechanism of Action.

Data Presentation

Quantitative data from preclinical and clinical studies are summarized below.

Table 1: In Vivo Neuroprotective Efficacy of this compound in Parkinson's Disease Models

Model Treatment Outcome Measure Result Significance Reference
6-OHDA Mouse Model This compound (30 mg/kg/day) SNpc Neuron Survival Preserved up to 75% of remaining neurons p < 0.001 [8]
MPTP Mouse Model This compound (30 mg/kg/day) SNpc Neuron Survival Significantly reduced neuronal loss p < 0.001 [8]
MPTP Mouse Model This compound (3 mg/kg/day) SNpc Neuron Survival Significant prevention of cell loss p < 0.05 [11]
MPTP Mouse Model This compound (10 mg/kg/day) SNpc Neuron Survival Significant prevention of cell loss p < 0.01 [11]
MPTP Mouse Model This compound (30 mg/kg/day) SNpc Neuron Survival Significant prevention of cell loss p < 0.001 [11]

| MPTP Mouse Model | this compound (80 mg/kg/day) | SNpc Neuron Survival | Significant prevention of cell loss | p < 0.001 |[11] |

Table 2: Effect of this compound on α-Synuclein Levels in Disease Models

Model Treatment Outcome Measure Result Significance Reference
MPTP Mouse Model This compound (30 mg/kg/day) Nigral α-Synuclein Levels Abolished MPTP-induced rise in α-synuclein - [8]
PLP-α-Syn MSA Mouse This compound (3-30 mg/kg/day) Oligomeric α-Synuclein (12 mo) Reduced p < 0.05 [12]
PLP-α-Syn MSA Mouse This compound (3-30 mg/kg/day) Aggregated α-Synuclein (12 mo) Reduced p < 0.05 [12]
PLP-α-Syn MSA Mouse This compound (3-30 mg/kg/day) Oligomeric α-Synuclein (16 mo) Reduced p < 0.01 [12]
PLP-α-Syn MSA Mouse This compound (3-30 mg/kg/day) Aggregated α-Synuclein (16 mo) Reduced p < 0.01 [12]

| PLP-α-Syn MSA Mouse | this compound (3-30 mg/kg/day) | Glial Cell Inclusions (SN & Pons) | Reduced | p < 0.001 & p < 0.01 |[7][12] |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Humans (Single Ascending Dose)

Dose Cmax (ng/mL) AUCinf (ng•hr/mL) Tmax (hours)
50 mg 493.3 (33.3% CV) 896.7 (27.8% CV) 1.0 - 1.25
100 mg 802.7 (28.1% CV) 1587 (19.0% CV) 1.0 - 1.25
300 mg 2978 (46.5% CV) 6494 (35.9% CV) 1.0 - 1.25

Data presented as mean (CV%).[13]

Experimental Protocols

Protocol 1: In Vivo Neuroprotection Study in the MPTP Mouse Model

This protocol describes the evaluation of this compound's neuroprotective effects in a sub-acute MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.

Methodology:

  • Animals: Use 12-14 week old male C57BL/6 mice.[11] House animals under standard conditions with ad libitum access to food and water.

  • MPTP Intoxication: Induce nigrostriatal degeneration by administering MPTP. A common regimen is a single intraperitoneal (i.p.) injection of MPTP-HCl at 60 mg/kg.[11] All procedures involving MPTP must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • This compound Administration:

    • Prepare this compound in a standard suspension vehicle.

    • Begin treatment 24 hours after the MPTP injection to avoid potential interactions with the toxin.[8][11]

    • Administer this compound or vehicle once daily via oral gavage at the desired dose (e.g., 3, 10, 30, 80 mg/kg).[11]

    • Continue daily treatment for 20 days.[8]

  • Behavioral Assessment (Pole Test):

    • On day 20 post-intoxication, assess motor performance using the pole test.[8][11]

    • Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm height, 1 cm diameter).

    • Record the time taken for the mouse to turn completely downward (T-turn) and the total time to descend to the base.

  • Tissue Collection and Processing:

    • On day 21, euthanize mice by overdose of a suitable anesthetic and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Cut serial coronal sections (e.g., 40 µm) through the entire substantia nigra using a cryostat.

  • Stereological Analysis:

    • Perform unbiased stereological counting of Nissl-stained or Tyrosine Hydroxylase (TH)-immunostained neurons in the SNpc.

    • Use the optical fractionator method to estimate the total number of neurons.

    • Compare the mean number of SNpc neurons between the vehicle-treated group and the this compound-treated groups.

Protocol_MPTP start Start: C57BL/6 Mice (12-14 weeks old) mptp Day 0: Induce Lesion (MPTP i.p. injection) start->mptp treatment Day 1-20: Daily Oral Gavage (this compound or Vehicle) mptp->treatment behavior Day 20: Motor Assessment (Pole Test) treatment->behavior euthanasia Day 21: Euthanasia & Brain Perfusion behavior->euthanasia histology Tissue Processing: Cryosectioning & Staining (Nissl/TH) euthanasia->histology analysis Analysis: Stereological Counting of SNpc Neurons histology->analysis end End: Compare Neuron Counts & Behavior Data analysis->end

Figure 2: Workflow for In Vivo Neuroprotection Study.
Protocol 2: Western Blot Analysis of α-Synuclein Aggregation

This protocol details the assessment of soluble and aggregated α-synuclein from brain tissue homogenates of MSA transgenic mice.[7][12]

Methodology:

  • Tissue Homogenization:

    • Dissect the brain region of interest (e.g., substantia nigra, pons) on ice.

    • Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a BCA assay.

  • Fractionation for Soluble and Aggregated α-Synuclein:

    • To separate different species, sequential extraction can be performed. For urea-soluble (aggregated) fractions:

    • Centrifuge the total homogenate at high speed (e.g., 100,000 x g) to pellet insoluble material.

    • Resuspend the pellet in a buffer containing urea (e.g., 7M urea) to solubilize aggregated proteins.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for α-synuclein overnight at 4°C. Use an antibody that recognizes total, oligomeric, or aggregated forms as needed.

    • Wash the membrane multiple times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • Perform densitometric analysis on the bands corresponding to monomeric, oligomeric, and aggregated α-synuclein. Normalize the results to a loading control protein (e.g., β-actin or GAPDH).

Protocol_WB start Start: Brain Tissue (e.g., Substantia Nigra) homogenize Homogenize in Lysis Buffer with Protease Inhibitors start->homogenize protein_assay Protein Quantification (BCA Assay) homogenize->protein_assay fractionate Optional: Sequential Extraction for Soluble/Insoluble Fractions protein_assay->fractionate sds_page SDS-PAGE: Separate Proteins by Molecular Weight fractionate->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer block Block Membrane (e.g., 5% Milk in TBST) transfer->block primary_ab Incubate with Primary Antibody (anti-α-synuclein) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate & Image secondary_ab->detect analyze Densitometry Analysis (Normalize to Loading Control) detect->analyze

Figure 3: Workflow for Western Blot Analysis.
Protocol 3: In Vitro Iron Trafficking in Brain Endothelial Cells

This protocol is based on studies using human brain microvascular endothelial cells (hBMVEC) to investigate this compound's effect on iron uptake and efflux.[9][10]

Methodology:

  • Cell Culture:

    • Culture hBMVEC in appropriate media until they form a confluent monolayer.

    • For transport studies, cells can be grown on Transwell inserts to form a model of the blood-brain barrier.

  • This compound Treatment:

    • Treat the cells with this compound at various concentrations (e.g., 0-100 µM) for a specified duration (e.g., 24 hours).[6]

    • Include a vehicle-only control group.

  • Iron Uptake Assay:

    • After this compound pre-treatment, incubate cells with a source of iron. This can be non-transferrin bound iron (NTBI) using a radiolabel like ⁵⁵Fe-citrate or a fluorescent iron probe.

    • Incubate for a defined period (e.g., 1-3 hours).

    • Wash the cells extensively with an ice-cold buffer containing a strong chelator (like EDTA) to remove surface-bound iron.

    • Lyse the cells and measure the intracellular radioactivity (scintillation counting) or fluorescence.

  • Iron Efflux Assay:

    • "Load" the cells with iron by incubating them with ⁵⁵Fe or a fluorescent probe.

    • Wash the cells to remove extracellular iron.

    • Add fresh media containing this compound or vehicle.

    • At various time points, collect the supernatant (effluxed iron) and lyse the cells (retained iron).

    • Measure the amount of iron in the supernatant and the lysate to calculate the percentage of efflux.

  • Analysis of Iron-Related Proteins:

    • Following this compound treatment, lyse the cells to extract total protein or RNA.

    • Analyze the expression of proteins like ferroportin and transferrin receptor by Western blot (as in Protocol 2) or their corresponding transcripts by RT-qPCR.

Protocol_Iron_Trafficking cluster_uptake Iron Uptake Assay cluster_efflux Iron Efflux Assay uptake_start Culture hBMVEC to Confluence uptake_treat Pre-treat with this compound or Vehicle uptake_start->uptake_treat uptake_iron Incubate with Iron Source (e.g., ⁵⁵Fe) uptake_treat->uptake_iron uptake_wash Wash to Remove Surface-Bound Iron uptake_iron->uptake_wash uptake_lyse Lyse Cells & Measure Intracellular Iron uptake_wash->uptake_lyse efflux_start Culture & Load hBMVEC with Iron (e.g., ⁵⁵Fe) efflux_wash Wash to Remove Extracellular Iron efflux_start->efflux_wash efflux_treat Add Media with this compound or Vehicle efflux_wash->efflux_treat efflux_collect Collect Supernatant & Lysate at Time Points efflux_treat->efflux_collect efflux_measure Measure Iron in Fractions to Calculate Efflux efflux_collect->efflux_measure

Figure 4: Workflow for In Vitro Iron Trafficking Assays.

References

Application Notes and Protocols for PBT434 Administration in Transgenic Mouse Models of Multiple System Atrophy (MSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple System Atrophy (MSA) is a progressive neurodegenerative disorder characterized by the accumulation of α-synuclein in oligodendrocytes, forming glial cytoplasmic inclusions (GCIs).[1][2] An elevation in iron levels within the brain is also a key pathological feature of MSA and is believed to contribute to α-synuclein aggregation and oxidative stress.[3] PBT434 (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule designed to address these pathologies.[4][5][6][7] It acts as a moderate iron chelator, redistributing labile iron and thereby inhibiting iron-mediated α-synuclein aggregation and oxidative stress.[6][8][9] Preclinical studies in the PLP-α-syn transgenic mouse model of MSA, which overexpresses human α-synuclein in oligodendrocytes and recapitulates key features of the human disease, have demonstrated the therapeutic potential of this compound.[10][11][12][13][14][15][16] These studies have shown that this compound reduces α-synuclein aggregation, prevents neuronal loss, decreases GCI pathology, and improves motor function.[3][10][11][17]

These application notes provide a detailed overview of the administration of this compound in the PLP-α-syn transgenic mouse model of MSA, including summaries of key quantitative data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of this compound in the PLP-α-syn transgenic mouse model of MSA.

Table 1: Effects of this compound on α-Synuclein Pathology and Neurodegeneration

ParameterMouse ModelTreatment GroupAge at Treatment InitiationTreatment DurationBrain RegionOutcomeStatistical SignificanceReference
Oligomeric α-synucleinPLP-α-synThis compound (30 mg/kg/day)12 months4 monthsSubstantia NigraReducedP<0.05[10]
Aggregated α-synucleinPLP-α-synThis compound (30 mg/kg/day)12 months4 monthsSubstantia NigraReducedP<0.01[10]
Urea Soluble α-synucleinPLP-α-synThis compound (3, 10, 30 mg/kg/day)12 months4 monthsBrain HomogenatesReducedNot specified[3]
Glial Cell Inclusions (GCIs)PLP-α-synThis compound (30 mg/kg/day)12 months4 monthsSubstantia NigraReducedP<0.001[10]
Glial Cell Inclusions (GCIs)PLP-α-synThis compound (30 mg/kg/day)12 months4 monthsPonsReducedP<0.01[10]
Nigral Neuron CountPLP-α-synThis compound (30 mg/kg/day)12 months4 monthsSubstantia NigraPreservedP<0.001[10]

Table 2: Effects of this compound on Motor Function

Behavioral TestMouse ModelTreatment GroupAge at Treatment InitiationTreatment DurationOutcomeStatistical SignificanceReference
Pole TestPLP-α-synThis compound (30 mg/kg/day)8 months4 monthsImproved motor functionP<0.05[10]
Pole TestPLP-α-synThis compound (30 mg/kg/day)12 months4 monthsImproved motor functionP<0.05[10]

Experimental Protocols

This compound Administration in PLP-α-syn Transgenic Mice

Objective: To evaluate the efficacy of this compound in a transgenic mouse model of MSA.

Animal Model: PLP-α-syn transgenic mice, which overexpress human wild-type α-synuclein under the proteolipid protein (PLP) promoter, leading to oligodendroglial α-synucleinopathy.[12][13][14][15][16]

Materials:

  • This compound (ATH434)

  • Vehicle (e.g., standard mouse chow or appropriate solvent for oral gavage)

  • PLP-α-syn transgenic mice

  • Standard animal housing and care facilities

Procedure:

  • Animal Husbandry: House PLP-α-syn transgenic mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment Groups: Randomly assign mice to treatment and control groups.

    • This compound Group: Administer this compound at doses ranging from 3 to 30 mg/kg/day.[3][10]

    • Vehicle Group: Administer the vehicle used to deliver this compound.

  • Administration:

    • Oral Gavage: this compound can be administered daily via oral gavage.[10]

    • Spiked Food: Alternatively, this compound can be mixed into the mouse chow.[3]

  • Treatment Duration: Administer this compound for a period of 4 months.[3][10][11]

  • Age of Treatment Initiation: Initiate treatment at either 8 or 12 months of age.[3][10]

  • Monitoring: Monitor the health and well-being of the animals throughout the study.

  • Euthanasia and Tissue Collection: At the end of the treatment period (e.g., at 12 or 16 months of age), euthanize the mice and collect brain tissue for subsequent analysis.[3][10]

Western Blot for α-Synuclein Oligomers and Aggregates

Objective: To quantify the levels of oligomeric and aggregated α-synuclein in brain tissue.

Materials:

  • Mouse brain tissue (e.g., substantia nigra)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-α-synuclein (e.g., Syn211)

  • Secondary antibody (HRP-conjugated)

  • ECL detection reagent

  • Imaging system

Procedure:

  • Tissue Homogenization: Homogenize brain tissue in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding loading buffer and heating.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-α-synuclein antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of α-synuclein oligomers and aggregates.

Stereology for Nigral Neuron Counts

Objective: To quantify the number of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

Materials:

  • Mouse brain tissue (fixed and sectioned)

  • Microscope with a motorized stage

  • Stereology software (e.g., Stereo Investigator) or manual counting grid

  • Antibody for tyrosine hydroxylase (TH) for immunohistochemical staining

Procedure:

  • Tissue Preparation: Perfuse mice with 4% paraformaldehyde and collect the brains. Cryoprotect the brains and section them coronally (e.g., 40 µm sections) using a cryostat or microtome.

  • Immunohistochemistry: Stain the sections with an anti-TH antibody to identify dopaminergic neurons.

  • Stereological Counting:

    • Define the boundaries of the SNpc at low magnification.

    • Use the optical fractionator method for unbiased cell counting.

    • Systematically sample the sections and counting sites within the SNpc.

    • At high magnification, use a counting frame to count the TH-positive neurons.

  • Data Analysis: Calculate the total number of neurons in the SNpc based on the stereological counts.

Immunohistochemistry for Glial Cell Inclusions (GCIs)

Objective: To visualize and quantify α-synuclein-positive GCIs in the brain.

Materials:

  • Mouse brain sections

  • Primary antibody: anti-α-synuclein

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) kit

  • DAB substrate

  • Microscope

Procedure:

  • Antigen Retrieval: Perform antigen retrieval on the brain sections (e.g., using citrate buffer).

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate sections with the primary anti-α-synuclein antibody.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

  • ABC Complex Incubation: Incubate with the ABC reagent.

  • Visualization: Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of the antibody binding.

  • Counterstaining: Lightly counterstain with a nuclear stain like hematoxylin if desired.

  • Microscopy and Analysis: Visualize the sections under a microscope and quantify the number of GCIs in specific brain regions like the substantia nigra and pons.

Pole Test for Motor Function

Objective: To assess motor coordination and balance in mice.

Materials:

  • Vertical pole (wooden or metal, with a rough surface)

  • Home cage

Procedure:

  • Acclimation: Acclimate the mice to the testing room before the experiment.

  • Training: Train the mice for at least two consecutive days before the test day. Place the mouse at the top of the pole, facing upwards, and allow it to climb down into its home cage. Repeat this three times per mouse each training day.[10]

  • Testing:

    • Place the mouse at the top of the pole, facing upwards.

    • Start a timer.

    • Record the time it takes for the mouse to turn completely downwards ("T-turn" time).

    • Record the total time it takes for the mouse to descend the pole and reach the floor of the cage ("T-total" time).[11]

  • Data Analysis: Analyze the T-turn and T-total times. An improvement in motor function is indicated by a decrease in these times.

Visualizations

PBT434_Mechanism_of_Action cluster_Oligodendrocyte Oligodendrocyte in MSA cluster_Intervention This compound Intervention Iron Excess Labile Iron aSyn_agg α-Synuclein Aggregates (GCIs) Iron->aSyn_agg Promotes Aggregation Oxidative_Stress Oxidative Stress Iron->Oxidative_Stress aSyn_mono α-Synuclein Monomers aSyn_mono->aSyn_agg aSyn_agg->Oxidative_Stress Neurodegeneration Neurodegeneration aSyn_agg->Neurodegeneration Oxidative_Stress->Neurodegeneration This compound This compound This compound->Iron Redistributes Iron This compound->aSyn_agg Inhibits Aggregation This compound->Oxidative_Stress Reduces

Caption: Proposed mechanism of action of this compound in MSA.

Experimental_Workflow start Start: PLP-α-syn Mice treatment This compound or Vehicle Administration (4 months) start->treatment behavioral Behavioral Testing (Pole Test) treatment->behavioral euthanasia Euthanasia and Brain Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis (Western Blot for α-synuclein) euthanasia->biochemical histological Histological Analysis (Stereology for Neurons, IHC for GCIs) euthanasia->histological end End: Data Analysis and Interpretation biochemical->end histological->end

Caption: Experimental workflow for this compound studies in MSA mice.

References

Measuring the Efficacy of PBT434 in Reducing Alpha-Synuclein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for researchers evaluating the efficacy of PBT434 (also known as ATH434) in reducing alpha-synuclein aggregation and toxicity. This compound is a novel, orally bioavailable, brain-penetrant small molecule that inhibits the aggregation of alpha-synuclein, a key pathological hallmark of synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA).[1][2] The primary mechanism of this compound involves the modulation of iron homeostasis, thereby preventing iron-mediated redox activity and subsequent alpha-synuclein aggregation.[3][4][5] This document outlines detailed protocols for in vitro and in vivo experiments to assess the therapeutic potential of this compound.

Introduction to this compound and its Mechanism of Action

This compound is a second-generation 8-hydroxyquinoline analog that acts as a moderate iron chelator.[3][6] Unlike strong iron chelators, this compound is designed to redistribute labile iron without disrupting systemic iron metabolism.[3][5] Elevated iron levels in specific brain regions, such as the substantia nigra, are implicated in the pathogenesis of Parkinson's disease, where iron can promote the aggregation of alpha-synuclein and contribute to oxidative stress.[3][6] this compound has a higher affinity for iron than alpha-synuclein but a lower affinity than essential iron-trafficking proteins like ferritin, suggesting a targeted action on the pathological iron pool.[7] Preclinical studies have demonstrated that this compound can reduce alpha-synuclein aggregation, prevent neuronal loss, and improve motor function in various animal models of synucleinopathies.[3][7][8][9]

Signaling Pathway of this compound in Reducing Alpha-Synuclein Aggregation

The proposed mechanism of this compound's action centers on its ability to sequester excess labile iron, thereby inhibiting a key catalyst in the aggregation cascade of alpha-synuclein and reducing oxidative stress.

PBT434_Mechanism cluster_0 Cellular Environment Excess Labile Iron Excess Labile Iron Alpha-Synuclein Aggregates (Toxic Oligomers, Fibrils) Alpha-Synuclein Aggregates (Toxic Oligomers, Fibrils) Excess Labile Iron->Alpha-Synuclein Aggregates (Toxic Oligomers, Fibrils) Promotes Aggregation Oxidative Stress Oxidative Stress Excess Labile Iron->Oxidative Stress Catalyzes ROS Production Alpha-Synuclein Monomer Alpha-Synuclein Monomer Alpha-Synuclein Monomer->Alpha-Synuclein Aggregates (Toxic Oligomers, Fibrils) Aggregation Neuronal Damage Neuronal Damage Alpha-Synuclein Aggregates (Toxic Oligomers, Fibrils)->Neuronal Damage Oxidative Stress->Neuronal Damage This compound This compound This compound->Excess Labile Iron

Caption: this compound sequesters excess labile iron, inhibiting alpha-synuclein aggregation.

Experimental Protocols

In Vitro Assessment of this compound Efficacy

3.1.1. Thioflavin T (ThT) Fluorescence Assay for Alpha-Synuclein Aggregation

This assay is used to monitor the kinetics of alpha-synuclein fibril formation in the presence of iron and to assess the inhibitory effect of this compound.

Protocol:

  • Preparation of Reagents:

    • Recombinant human alpha-synuclein protein (10 mg/mL in Milli-Q water).

    • Iron (III) nitrate solution (Fe(NO₃)₃) at a concentration equimolar to alpha-synuclein.

    • This compound stock solution in DMSO.

    • Thioflavin T (ThT) solution (25 µM in glycine buffer, pH 8.5).

    • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Assay Setup (96-well black plate with clear bottom):

    • Control: 186.6 µM recombinant alpha-synuclein.

    • Iron-induced aggregation: 186.6 µM alpha-synuclein + equimolar Fe(NO₃)₃.

    • This compound treatment: 186.6 µM alpha-synuclein + equimolar Fe(NO₃)₃ + varying concentrations of this compound (e.g., 0-20 µM).[4]

    • Include a vehicle control (DMSO) for the this compound treatment group.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with continuous shaking.

    • Measure ThT fluorescence (Excitation: 440 nm, Emission: 485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours using a plate reader.

  • Data Analysis:

    • Plot relative fluorescence units (RFU) against time.

    • Determine the lag time for aggregation for each condition. An increase in lag time in the presence of this compound indicates inhibition of aggregation.

3.1.2. Transmission Electron Microscopy (TEM) for Fibril Morphology

TEM is used to visualize the morphology of alpha-synuclein aggregates formed at the end of the ThT assay.

Protocol:

  • Sample Preparation:

    • Take an aliquot from each reaction mixture at the end of the ThT assay (e.g., 42 hours).

    • Apply the sample to a carbon-coated copper grid for 1-2 minutes.

    • Wick off excess sample with filter paper.

  • Staining:

    • Negatively stain the grid with 2% (w/v) uranyl acetate for 1 minute.

    • Remove excess stain with filter paper and allow the grid to air dry.

  • Imaging:

    • Visualize the grids using a transmission electron microscope.

    • Capture images to compare the extent of fibril formation between control, iron-induced, and this compound-treated samples. A reduction in fibril density and length in the this compound-treated sample indicates efficacy.

In Vivo Assessment of this compound Efficacy in Animal Models

3.2.1. Animal Models

  • Toxin-induced models: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse models of Parkinson's disease.[3]

  • Transgenic models:

    • hA53T alpha-synuclein transgenic mice for Parkinson's disease.[3]

    • PLP-alpha-Syn transgenic mice for Multiple System Atrophy (MSA).[8]

3.2.2. This compound Administration

  • This compound can be administered orally, for example, at a dose of 30 mg/kg/day mixed in the animal's food or via oral gavage.[4][8]

  • Treatment duration can vary depending on the model and study objectives (e.g., 21 days for toxin models, 4 months for transgenic models).[4][8]

3.2.3. Measurement of Alpha-Synuclein Reduction

Western Blot for Oligomeric and Insoluble Alpha-Synuclein

This technique is used to quantify the levels of different alpha-synuclein species in brain tissue homogenates.

Protocol:

  • Tissue Homogenization:

    • Sacrifice animals and dissect specific brain regions (e.g., substantia nigra, striatum).

    • Homogenize the tissue in appropriate lysis buffers to separate soluble and insoluble fractions. For insoluble alpha-synuclein, a urea-containing buffer is often used.[10]

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for alpha-synuclein (total, oligomeric, or phosphorylated forms).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the alpha-synuclein levels to a loading control (e.g., β-actin or GAPDH).

    • Compare the levels of oligomeric and insoluble alpha-synuclein between vehicle- and this compound-treated groups.

Immunohistochemistry for Glial Cell Inclusions (GCIs) and Neuronal Loss

This method is used to visualize and quantify alpha-synuclein aggregates within cells (GCIs in MSA models) and to assess neuronal preservation in the substantia nigra pars compacta (SNpc).

Protocol:

  • Tissue Preparation:

    • Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brains and post-fix in 4% PFA overnight.

    • Cryoprotect the brains in a sucrose solution.

    • Section the brains using a cryostat or vibratome.

  • Immunostaining:

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites.

    • Incubate the sections with a primary antibody against alpha-synuclein for GCIs or a marker for dopaminergic neurons like tyrosine hydroxylase (TH) for neuronal counting.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Capture images using a fluorescence or confocal microscope.

    • Use stereology to perform unbiased quantification of the number of GCIs or TH-positive neurons in the SNpc.[8][10]

    • Compare the counts between vehicle- and this compound-treated groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy (Animal Models) ThT_Assay Thioflavin T Assay (Aggregation Kinetics) TEM Transmission Electron Microscopy (Fibril Morphology) ThT_Assay->TEM End End TEM->End Animal_Model Select Animal Model (e.g., 6-OHDA, hA53T, PLP-α-Syn) PBT434_Admin This compound Administration (Oral) Animal_Model->PBT434_Admin Tissue_Collection Brain Tissue Collection PBT434_Admin->Tissue_Collection Behavioral_Tests Behavioral Tests (e.g., Pole Test, Rotational Behavior) PBT434_Admin->Behavioral_Tests Western_Blot Western Blot (Oligomeric & Insoluble α-syn) Tissue_Collection->Western_Blot IHC Immunohistochemistry (GCIs, Neuronal Counts) Tissue_Collection->IHC Western_Blot->End IHC->End Behavioral_Tests->End Start Start Start->ThT_Assay Start->Animal_Model

Caption: Workflow for evaluating this compound's efficacy on alpha-synuclein.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: In Vitro Inhibition of Iron-Mediated Alpha-Synuclein Aggregation by this compound

Treatment ConditionLag Time of Aggregation (hours)
α-synuclein alone37.0
α-synuclein + Iron10.2
α-synuclein + Iron + this compound16.6

Data adapted from Finkelstein et al., 2017.

Table 2: In Vivo Effects of this compound in a PLP-α-Syn Mouse Model of MSA (16 months of age)

Treatment GroupInsoluble α-synuclein (as % of Vehicle)Substantia Nigra Glial Cell Inclusions (count)Pontine Nuclei Glial Cell Inclusions (count)Substantia Nigra Neurons (count)
Vehicle100%~2500~1500~3000
This compound (30 mg/kg/day)Reduced (P=0.005)Reduced (P=0.0007)Reduced (P=0.001)Preserved (P=0.001)

Data interpretation based on abstracts from Finkelstein et al., 2018.[8]

Table 3: In Vivo Effects of this compound in a 6-OHDA Mouse Model of Parkinson's Disease

Treatment GroupTH-positive Neurons in SNpc (% of unlesioned control)
6-OHDA + Vehicle~35%
6-OHDA + this compound (30 mg/kg/day)~75% (Preserved)

Data interpretation based on Finkelstein et al., 2017.[3][6]

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for assessing the efficacy of this compound in reducing alpha-synuclein pathology. By employing a combination of in vitro and in vivo techniques, researchers can obtain comprehensive data on the compound's mechanism of action and its potential as a disease-modifying therapy for synucleinopathies. Consistent findings across multiple preclinical models suggest that this compound effectively targets the iron-mediated aggregation of alpha-synuclein, leading to neuroprotection and functional improvement.[3][8][9] Further investigation using these established protocols will be crucial for the continued development and clinical translation of this compound.

References

Application of PBT434 in Primary Neuronal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBT434 (also known as ATH434) is a novel, orally bioavailable, brain-penetrant small molecule with moderate-affinity iron-binding properties.[1][2][3] It is under development for the treatment of neurodegenerative disorders, particularly Parkinson's disease and Multiple System Atrophy (MSA).[1][2][3] The mechanism of action of this compound is centered on its ability to modulate iron homeostasis, thereby preventing iron-mediated redox activity and the aggregation of α-synuclein, a key pathological hallmark of synucleinopathies.[1][2][4] Preclinical studies in various animal models have demonstrated the neuroprotective efficacy of this compound, showing preservation of neurons, reduction of α-synuclein accumulation, and improvement in motor function.[1][5] This document provides detailed application notes and protocols for the use of this compound in primary neuronal cultures to investigate its neuroprotective effects.

Data Presentation

Table 1: Summary of this compound Effects in Preclinical Models
Model SystemKey FindingsReference
6-OHDA-induced mouse model of Parkinson's diseasePreserved up to 75% of remaining substantia nigra pars compacta (SNpc) neurons.[1][6]
MPTP-induced mouse model of Parkinson's diseasePrevented loss of SNpc neurons, reduced motor deficits, and prevented an elevation in brain iron and oxidative stress markers.[1][7]
hA53T α-synuclein transgenic mouse modelLowered nigral α-synuclein accumulation and rescued motor performance.[1][2]
PLP-α-syn transgenic mouse model of MSAReduced α-synuclein aggregation, preserved neurons, and improved motor function.[4][8]
Cultured neuronal M17 cellsInhibited iron-mediated redox activity and iron-mediated aggregation of α-synuclein. Showed a lesser ability to promote iron efflux compared to deferiprone.[1][2]

Experimental Protocols

Protocol 1: Preparation and Maintenance of Primary Cortical Neuronal Cultures

This protocol describes the basic procedure for establishing primary cortical neuron cultures from embryonic rodents, a common system for neuroprotection studies.

Materials:

  • Embryonic day 16-18 mouse or rat pups

  • Dissection medium (e.g., Hibernate-A)

  • Digestion solution (e.g., Papain-based)

  • Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • Growth medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Isolate cortices from embryonic brains under sterile conditions.

  • Mince the tissue and incubate in a digestion solution according to the manufacturer's instructions.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

  • Plate the neurons at a desired density (e.g., 1-2 x 10^5 cells/cm²) on poly-lysine coated surfaces in plating medium.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • After 24 hours, replace half of the plating medium with fresh growth medium.

  • Continue to maintain the cultures by replacing half of the medium every 2-3 days.

Protocol 2: Assessment of this compound Neuroprotection against Oxidative Stress

This protocol outlines a method to induce oxidative stress in primary neurons and evaluate the protective effects of this compound.

Materials:

  • Primary neuronal cultures (prepared as in Protocol 1)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))

  • Cell viability assay (e.g., MTT, LDH release assay)

  • Reagents for measuring reactive oxygen species (ROS) (e.g., DCFDA-based assay)

Procedure:

  • Plate primary neurons and maintain for at least 7 days in vitro to allow for maturation.

  • Pre-treat the neuronal cultures with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 24 hours. Include a vehicle-only control.

  • Induce oxidative stress by adding an appropriate concentration of 6-OHDA or H₂O₂ for a specified duration (to be optimized for the specific neuronal type and culture conditions).

  • Assess cell viability using a standard assay (e.g., MTT or LDH).

  • Measure intracellular ROS levels using a fluorescent probe like DCFDA according to the manufacturer's protocol.

  • Quantify and compare the results between this compound-treated and untreated, stressed and unstressed cultures.

Protocol 3: Evaluation of this compound on α-Synuclein Aggregation

This protocol provides a framework for assessing the ability of this compound to inhibit iron-induced α-synuclein aggregation in a cell-free system, which can be adapted for neuronal cultures.

Materials:

  • Recombinant human α-synuclein protein

  • Iron (II) or Iron (III) solution

  • This compound stock solution

  • Thioflavin T (ThT)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capabilities

Procedure (Cell-Free):

  • Prepare solutions of recombinant α-synuclein (e.g., 70 µM), iron (e.g., 70 µM), and this compound at various concentrations in a suitable buffer (e.g., PBS).

  • In a 96-well plate, combine α-synuclein and iron to induce aggregation.

  • Add different concentrations of this compound to the wells. Include controls with α-synuclein alone, α-synuclein with iron, and α-synuclein with this compound.

  • Incubate the plate at 37°C with continuous shaking.

  • At regular intervals, measure ThT fluorescence (Excitation ~450 nm, Emission ~485 nm) to monitor the kinetics of fibril formation.

Adaptation for Primary Neurons:

  • Induce α-synuclein aggregation in primary neurons by treating with pre-formed fibrils (PFFs) of α-synuclein.

  • Co-treat the neurons with this compound.

  • Assess the levels of aggregated α-synuclein using immunocytochemistry with antibodies specific for aggregated forms of the protein or by biochemical methods like Western blotting of insoluble fractions.

Visualizations

Experimental_Workflow_Neuroprotection cluster_prep Culture Preparation cluster_treatment Treatment cluster_analysis Analysis A Primary Neuron Isolation & Culture B Pre-treatment with this compound (various concentrations) A->B 24 hours C Induction of Oxidative Stress (e.g., 6-OHDA, H2O2) B->C Induction D Cell Viability Assay (MTT, LDH) C->D Endpoint E ROS Measurement (DCFDA) C->E Endpoint

Caption: Workflow for assessing the neuroprotective effects of this compound.

PBT434_Mechanism_of_Action cluster_pathway Pathological Cascade in Neurons Iron Excess Labile Iron ROS Increased ROS (Oxidative Stress) Iron->ROS Catalyzes aSyn α-Synuclein Aggregation Iron->aSyn Promotes Neurodegeneration Neurodegeneration ROS->Neurodegeneration aSyn->Neurodegeneration This compound This compound This compound->Iron Chelates This compound->ROS Inhibits This compound->aSyn Inhibits

Caption: Proposed mechanism of this compound's neuroprotective action.

References

Application Notes and Protocols for PBT434 Treatment in Organotypic Brain Slice Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBT434 (also known as ATH434) is a novel, orally bioavailable, brain-penetrant small molecule that is under investigation for the treatment of neurodegenerative disorders such as Parkinson's disease and Multiple System Atrophy (MSA).[1][2][3][4] Its mechanism of action is centered on its properties as a moderate-affinity iron chelator.[1][5] this compound is designed to target the pathological, labile iron pool in the brain without disrupting normal iron homeostasis, thereby inhibiting iron-mediated redox activity and the aggregation of alpha-synuclein, a key protein implicated in the pathology of synucleinopathies.[1][6][7] Preclinical studies in various animal models have demonstrated the neuroprotective effects of this compound, including the preservation of substantia nigra pars compacta (SNpc) neurons, reduction of alpha-synuclein accumulation, and improvement in motor function.[1][8][9][10]

Organotypic brain slice cultures (BSCs) are a valuable ex vivo model system that bridges the gap between dissociated cell cultures and in vivo animal models.[11][12][13] These cultures maintain the three-dimensional architecture and cellular diversity of the brain, including neurons, glia, and their synaptic connections, for an extended period.[11][14][15] This makes them an ideal platform for studying the efficacy and mechanisms of neuroprotective compounds like this compound in a complex, tissue-like environment.[12][16]

These application notes provide a detailed protocol for the treatment of organotypic brain slice cultures with this compound, along with a summary of relevant preclinical data to guide experimental design and interpretation.

Mechanism of Action of this compound

This compound is thought to exert its neuroprotective effects through a multi-faceted mechanism primarily involving the modulation of iron homeostasis and inhibition of alpha-synuclein pathology.

PBT434_Mechanism cluster_0 Pathological State cluster_1 This compound Intervention Elevated Labile Iron Elevated Labile Iron Oxidative Stress Oxidative Stress Elevated Labile Iron->Oxidative Stress Alpha-Synuclein Aggregation Alpha-Synuclein Aggregation Elevated Labile Iron->Alpha-Synuclein Aggregation Iron Chelation Iron Chelation Neuronal Death Neuronal Death Oxidative Stress->Neuronal Death Alpha-Synuclein Aggregation->Neuronal Death This compound This compound This compound->Iron Chelation Reduced Redox Activity Reduced Redox Activity Iron Chelation->Reduced Redox Activity Inhibition of Aggregation Inhibition of Aggregation Iron Chelation->Inhibition of Aggregation Neuroprotection Neuroprotection Reduced Redox Activity->Neuroprotection Inhibition of Aggregation->Neuroprotection

Proposed mechanism of action for this compound.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound in various models of neurodegeneration. This data can be used to inform dose-response studies and endpoint selection in organotypic brain slice culture experiments.

Table 1: In Vitro Effects of this compound

ParameterModel SystemThis compound ConcentrationEffectReference
H₂O₂ ProductionCell-free assay with iron0-20 µMSignificant inhibition of iron-mediated H₂O₂ production[17]
α-Synuclein AggregationCell-free assay with iron0-20 µMSignificant reduction in the rate of iron-mediated aggregation[6][17]
Cell ViabilityHuman Brain Microvascular Endothelial Cells (hBMVEC)0-100 µM (24h)No cytotoxic effects observed[5][17]
TfR and Cp ExpressionhBMVEC20 µM (24h)Increased expression of total TfR and Cp protein levels[17]

Table 2: In Vivo Neuroprotective Effects of this compound in Parkinson's Disease Models

ModelTreatmentOutcome MeasureResultReference
6-OHDA Mouse Model30 mg/kg/day, p.o.SNpc Neuronal Loss75% preservation of remaining neurons[6][18]
MPTP Mouse Model30 mg/kg/day, p.o.SNpc Neuronal LossSignificant reduction in neuronal loss[1][18]
MPTP Mouse Model30 mg/kg/day, p.o.Motor Performance (Pole Test)Significant improvement in motor function[1][18]
hA53T α-Synuclein Transgenic Mice37 mg/kg/day in chowSNpc Neuronal LossPreservation of SNpc neurons[7]
hA53T α-Synuclein Transgenic Mice37 mg/kg/day in chowUrea-soluble α-SynucleinReduced levels in the substantia nigra[7]

Table 3: Effects of this compound in a Multiple System Atrophy (MSA) Mouse Model

ModelTreatmentOutcome MeasureResultReference
PLP-α-Syn Transgenic Mice3-30 mg/kg/day, p.o.Oligomeric α-SynucleinReduced at 12 months[19]
PLP-α-Syn Transgenic Mice3-30 mg/kg/day, p.o.Aggregated α-SynucleinReduced at 16 months[19]
PLP-α-Syn Transgenic Mice3-30 mg/kg/day, p.o.SN Neuronal CountsPreserved at 16 months[19]
PLP-α-Syn Transgenic Mice3-30 mg/kg/day, p.o.Glial Cell Inclusions (SN and Pons)Reduced at 16 months[19]
PLP-α-Syn Transgenic Mice3-30 mg/kg/day, p.o.Motor Function (Pole Test)Improved at 12 and 16 months[19]

Experimental Protocols

The following protocols provide a detailed methodology for establishing organotypic brain slice cultures and treating them with this compound.

Protocol 1: Preparation of Organotypic Brain Slice Cultures

This protocol is adapted from the interface method described by Stoppini et al. (1991).[11][20]

Materials:

  • Postnatal day 8-10 (P8-P10) mouse or rat pups[14]

  • Dissection medium: Gey's Balanced Salt Solution (GBSS) or Hank's Balanced Salt Solution (HBSS), supplemented with D-glucose and buffered with HEPES, kept sterile and ice-cold[11][14][16]

  • Culture medium: 50% Minimum Essential Medium (MEM) with HEPES, 25% heat-inactivated horse serum, 25% HBSS, supplemented with L-glutamine and D-glucose[14]

  • Sterile surgical instruments

  • Vibratome or tissue chopper[14]

  • 0.4 µm Millicell cell culture inserts[14][21]

  • 6-well culture plates[14]

  • Humidified incubator at 37°C with 5% CO₂[11][14]

Procedure:

  • Anesthetize and decapitate P8-P10 pups under aseptic conditions.[11]

  • Rapidly dissect the brain and place it in ice-cold, sterile dissection medium.[11]

  • If desired, specific brain regions such as the hippocampus or midbrain can be isolated.

  • Cut the brain into 300-400 µm thick coronal or sagittal slices using a vibratome or tissue chopper.[14]

  • Collect the slices in a petri dish containing cold dissection medium.

  • Carefully transfer individual slices onto the semipermeable membrane of a Millicell insert.[11][14]

  • Place the inserts into 6-well plates containing 1-1.2 mL of pre-warmed culture medium per well. Ensure the medium reaches the bottom of the membrane but does not cover the slice.[14]

  • Incubate the cultures at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • Change the culture medium every 2-3 days.[14]

  • Allow the slices to stabilize and mature for at least 7-14 days in culture before initiating this compound treatment.[14]

Protocol 2: this compound Treatment of Organotypic Brain Slice Cultures

Materials:

  • Mature organotypic brain slice cultures (prepared as in Protocol 1)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, and filter-sterilized)

  • Fresh culture medium

  • Optional: Toxin to induce neurodegeneration (e.g., 6-OHDA, MPTP, or rotenone)

  • Optional: Recombinant alpha-synuclein pre-formed fibrils (PFFs) to model synucleinopathy[16]

Procedure:

  • Prepare a working solution of this compound in fresh culture medium at the desired final concentrations. Based on in vitro data, a starting range of 1-20 µM is recommended.[17] A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.

  • Remove the old medium from the wells containing the slice cultures.

  • Add the fresh medium containing the appropriate concentration of this compound or vehicle to each well.

  • For neuroprotection studies, a neurotoxin can be co-administered with this compound or added prior to this compound treatment to model a therapeutic intervention.

  • To model synucleinopathy, alpha-synuclein PFFs can be added to the culture medium to induce aggregation of endogenous alpha-synuclein.[16] this compound can be added concurrently or after the addition of PFFs.

  • Return the cultures to the incubator and continue the treatment for the desired duration (e.g., 24 hours to several days).

  • At the end of the treatment period, slices can be harvested for various endpoint analyses.

Protocol 3: Endpoint Analyses

1. Assessment of Cell Viability and Neurodegeneration:

  • Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters cells with compromised membranes. It can be added to the culture medium to visualize cell death in real-time or at the end of the experiment.

  • Immunohistochemistry: Fix the slices in 4% paraformaldehyde and perform immunohistochemical staining for neuronal markers (e.g., NeuN, Tyrosine Hydroxylase for dopaminergic neurons) and cell death markers (e.g., cleaved caspase-3).[15]

2. Analysis of Alpha-Synuclein Pathology:

  • Immunohistochemistry: Stain for total alpha-synuclein and phosphorylated alpha-synuclein (pS129) to visualize aggregates.

  • Western Blotting: Homogenize the slices and perform Western blot analysis to quantify levels of soluble and insoluble alpha-synuclein.[7]

3. Measurement of Oxidative Stress:

  • Use fluorescent probes such as CellROX or MitoSOX to measure reactive oxygen species (ROS) production.

  • Perform immunohistochemistry or Western blotting for markers of oxidative damage (e.g., 4-HNE).

4. Biochemical Assays:

  • Homogenize slices to measure levels of various proteins, neurotransmitters, or other biomarkers using ELISA or other immunoassays.

Experimental Workflow and Logic

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in an organotypic brain slice culture model of neurodegeneration.

experimental_workflow start Start prep_slices Prepare Organotypic Brain Slice Cultures start->prep_slices stabilize Stabilize Cultures (7-14 days) prep_slices->stabilize induce_pathology Induce Pathology (e.g., Toxin or α-Syn PFFs) stabilize->induce_pathology treatment Treat with this compound (various concentrations) induce_pathology->treatment incubation Incubate (24h - several days) treatment->incubation analysis Endpoint Analyses incubation->analysis viability Cell Viability (PI Staining, IHC) analysis->viability pathology α-Synuclein Pathology (IHC, Western Blot) analysis->pathology oxidative_stress Oxidative Stress (Fluorescent Probes) analysis->oxidative_stress end End viability->end pathology->end oxidative_stress->end

Workflow for this compound testing in brain slices.

Conclusion

Organotypic brain slice cultures represent a powerful tool for the preclinical evaluation of novel neuroprotective compounds like this compound. By maintaining the complex cellular and structural organization of the brain, this model allows for the investigation of drug efficacy and mechanism of action in a physiologically relevant context. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments to further elucidate the therapeutic potential of this compound for the treatment of neurodegenerative diseases.

References

Application Notes and Protocols: Lentiviral Models of Synucleinopathy and PBT434 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of utilizing lentiviral vectors to model synucleinopathies in rodents and protocols for the therapeutic evaluation of PBT434, a novel small molecule inhibitor of α-synuclein aggregation.

Introduction to Lentiviral Models of Synucleinopathy

Lentiviral vectors are potent tools for modeling Parkinson's disease (PD) and other synucleinopathies.[1][2] Stereotactic injection of lentiviruses encoding wild-type or mutant human α-synuclein into the substantia nigra of rodents leads to a progressive neurodegenerative phenotype that recapitulates key pathological features of the human disease.[3][4][5] This includes the abnormal accumulation and aggregation of α-synuclein, formation of Lewy body-like inclusions, and selective loss of dopaminergic neurons.[3][5][6] These models are instrumental in elucidating disease mechanisms and for the preclinical assessment of potential therapeutic agents.[5]

This compound: A Novel Therapeutic Agent

This compound is a novel, orally bioavailable small molecule designed to inhibit the aggregation of α-synuclein and reduce iron-mediated toxicity.[6][7][8][9] It is a moderate affinity metal-binding compound that is thought to act by redistributing reactive iron, thereby preventing it from promoting α-synuclein aggregation and oxidative stress.[6][9] Preclinical studies in various animal models of Parkinson's disease have demonstrated the potential of this compound to preserve neurons, reduce α-synuclein pathology, and improve motor function.[6][7][8][10]

Experimental Data: this compound Efficacy in Preclinical Models

While specific data on this compound in a lentiviral-induced synucleinopathy model is not yet available in the public domain, extensive studies in other well-established Parkinson's disease models have demonstrated its therapeutic potential. The following tables summarize key quantitative findings from these studies.

Table 1: Neuroprotective Effects of this compound in a 6-OHDA Mouse Model
Treatment GroupDose% Preservation of SNpc Neurons (TH-positive) vs. Lesioned ControlReference
This compound30 mg/kg/day75%[7]
Table 2: Effects of this compound on Motor Function and Neuropathology in an MPTP Mouse Model
Treatment GroupDoseImprovement in Pole Test PerformanceReduction in Nigral α-synuclein AccumulationReference
This compound30 mg/kg/daySignificant improvementSignificant reduction[7]
This compound80 mg/kg/daySignificant improvement-[7]
Table 3: Effects of this compound in a Transgenic Mouse Model of Multiple System Atrophy (PLP-α-Syn)
Treatment GroupDoseOutcome% Reduction/PreservationReference
This compound3 to 30 mg/kg/dayReduction in oligomeric α-synucleinSignificant (P<0.05 to P<0.01)[6]
This compound3 to 30 mg/kg/dayReduction in aggregated α-synucleinSignificant (P<0.05 to P<0.01)[6]
This compound3 to 30 mg/kg/dayPreservation of Substantia Nigra neuronsSignificant (P<0.001) at 16 months[6]
This compound3 to 30 mg/kg/dayReduction in Glial Cell Inclusions (Pons)Significant (P<0.01) at 16 months[6]
This compound30 mg/kg/dayImprovement in Pole Test PerformanceSignificant (P<0.05)[6][11]

Experimental Protocols

Protocol 1: Lentiviral-Mediated Overexpression of α-Synuclein in Rats

This protocol describes the stereotactic injection of lentiviral vectors into the substantia nigra to induce a progressive model of synucleinopathy.

Materials:

  • Lentiviral vector encoding human wild-type or mutant (e.g., A30P, A53T) α-synuclein

  • Adult female Wistar rats (200-250g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe with a 33-gauge needle

  • Surgical tools (scalpel, drill, etc.)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.

  • Surgical Preparation: Shave the surgical area and disinfect with an appropriate antiseptic. Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole over the target injection site. For the substantia nigra pars compacta (SNpc), typical coordinates relative to bregma are: Anteroposterior (AP): -5.2 mm, Mediolateral (ML): -2.1 mm, Dorsoventral (DV): -7.8 mm. These coordinates should be optimized for the specific rat strain and age.

  • Lentiviral Injection: Lower the Hamilton syringe needle to the target DV coordinate. Inject 2-4 µL of the lentiviral vector solution at a rate of 0.2 µL/min.

  • Needle Retraction and Wound Closure: Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow. Slowly retract the needle. Suture the incision.

  • Post-operative Care: Administer analgesics and monitor the animal for recovery.

  • Model Development: The pathological phenotype, including α-synuclein aggregation and neuronal loss, develops progressively over several weeks to months.[4][12]

Protocol 2: this compound Administration in Rodent Models

This protocol provides a general guideline for the oral administration of this compound. The timing of treatment initiation will depend on the experimental design (prophylactic or therapeutic).

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Animal balance

Procedure:

  • This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.

  • Dosing: The effective dose of this compound in mouse models has been reported to be in the range of 3-30 mg/kg/day.[6][7] The specific dose should be determined based on the experimental goals.

  • Administration: Administer the this compound suspension or vehicle control to the animals once daily via oral gavage.

  • Treatment Duration: The treatment period can range from several weeks to months, depending on the progression of the synucleinopathy model and the study endpoints. In a 6-OHDA model, treatment was initiated 3 days post-lesion and continued for 21 days.[7] In a transgenic model, treatment was administered for 4 months.[6][11]

  • Monitoring: Monitor the animals for any adverse effects and for changes in behavioral and neuropathological markers.

Visualizations

experimental_workflow cluster_model_creation Lentiviral Model Creation cluster_treatment This compound Treatment cluster_analysis Outcome Analysis start Stereotactic Injection of Lentivirus (α-synuclein) development Progressive Development of Synucleinopathy (Weeks to Months) start->development treatment_start Initiation of this compound or Vehicle Treatment development->treatment_start daily_gavage Daily Oral Gavage (e.g., 30 mg/kg/day) treatment_start->daily_gavage behavioral Behavioral Assessments (e.g., Pole Test) daily_gavage->behavioral immuno Immunohistochemistry (α-synuclein, TH) daily_gavage->immuno biochem Biochemical Analysis (α-synuclein aggregation) daily_gavage->biochem

Caption: Experimental workflow for this compound treatment in a lentiviral model.

pbt434_pathway cluster_pathology Synucleinopathy Pathology cluster_outcomes Therapeutic Outcomes iron Excess Labile Iron syn_agg α-synuclein Aggregation iron->syn_agg promotes ox_stress Oxidative Stress iron->ox_stress catalyzes reduce_agg Reduced α-synuclein Aggregation syn_agg->ox_stress induces neuron_death Neuronal Death syn_agg->neuron_death contributes to reduce_ox Reduced Oxidative Stress ox_stress->neuron_death causes neuron_survival Neuronal Survival This compound This compound This compound->iron This compound->syn_agg inhibits iron-mediated aggregation

Caption: Proposed signaling pathway of this compound in synucleinopathy.

References

Application Notes and Protocols: PBT434 as a Tool to Investigate Ferroptosis in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBT434, also known as ATH434, is a novel, orally bioavailable, and brain-penetrant small molecule that has emerged as a promising therapeutic candidate for neurodegenerative diseases such as Parkinson's disease and Multiple System Atrophy.[1][2] Its mechanism of action centers on its moderate affinity for iron, which allows it to modulate pathological iron accumulation and inhibit iron-mediated redox activity and protein aggregation without disrupting systemic iron homeostasis.[2][3] This unique property makes this compound an invaluable tool for investigating the role of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, in neuronal cell death and neurodegeneration.[4][5]

These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in studying neuronal ferroptosis in vitro, and a summary of key quantitative data from preclinical studies.

Mechanism of Action of this compound in the Context of Neuronal Ferroptosis

This compound's neuroprotective effects are attributed to its ability to intervene in key processes that drive ferroptosis:

  • Iron Modulation : this compound possesses a moderate affinity for iron, allowing it to chelate and redistribute excess labile iron within neurons, a key catalyst for the Fenton reaction that generates highly reactive hydroxyl radicals.[6][7] Unlike strong iron chelators, this compound does not deplete cellular iron levels, which is crucial for normal physiological functions.[3]

  • Inhibition of Oxidative Stress : By sequestering redox-active iron, this compound inhibits the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, a hallmark of ferroptosis.[3][4][6]

  • Inhibition of Alpha-Synuclein Aggregation : this compound has been shown to inhibit the iron-mediated aggregation of alpha-synuclein, a protein implicated in the pathology of Parkinson's disease and other synucleinopathies.[1][3]

  • Upregulation of Ferroportin : Preclinical studies have demonstrated that this compound can increase the levels of ferroportin, the only known cellular iron exporter, thereby promoting the efflux of excess iron from neurons.[3][8]

The proposed mechanism of this compound in mitigating neuronal ferroptosis is illustrated in the following signaling pathway diagram.

PBT434_Ferroptosis_Pathway cluster_0 Ferroptosis Induction cluster_1 Cellular Consequences cluster_2 This compound Intervention Iron_Overload Iron Overload (Excess Labile Fe²⁺) Lipid_Peroxidation Lipid Peroxidation Iron_Overload->Lipid_Peroxidation Fenton Reaction GPX4_Inactivation GPX4 Inactivation GPX4_Inactivation->Lipid_Peroxidation Reduced detoxification of lipid peroxides PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->Lipid_Peroxidation Oxidative_Stress Oxidative Stress Lipid_Peroxidation->Oxidative_Stress Ferroptosis Ferroptosis (Neuronal Cell Death) Lipid_Peroxidation->Ferroptosis Oxidative_Stress->Ferroptosis This compound This compound This compound->Iron_Overload Iron Chelation & Redistribution This compound->Lipid_Peroxidation Antioxidant Effect Ferroportin Increased Ferroportin Expression This compound->Ferroportin Upregulation Ferroportin->Iron_Overload Iron Efflux

Figure 1. this compound's mechanism in preventing ferroptosis.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineTreatmentThis compound ConcentrationResultReference
Iron Release M17 Neuroblastoma59Fe loading20 µM~5-fold less potent than 20 µM deferiprone in promoting iron efflux.[9]
H2O2 Production Cell-free assayFe-citrate + Dopamine10 µMSignificantly reduced H2O2 production.[9]
Lipid Peroxidation HT-22 NeuronsHemin-induced ferroptosisNot specifiedPartially rescued a 10-fold increase in lipid peroxidation.[4]

Table 2: In Vivo Efficacy of this compound in Parkinson's Disease Models

Animal ModelTreatmentThis compound DosageOutcomeResultReference
6-OHDA Mouse Model 6-OHDA injection30 mg/kg/day (oral)SNpc Neuron SurvivalPreserved up to 75% of the remaining SNpc neurons.[1]
MPTP Mouse Model MPTP injection30 mg/kg/day (oral)SNpc Neuron SurvivalPrevented a significant proportion of cell loss.
MPTP Mouse Model MPTP injection30 mg/kg/day (oral)Motor Function (Pole Test)Significantly reduced motor deficits.[1]
MPTP Mouse Model MPTP injection30 mg/kg/day (oral)α-synuclein levelsAbolished the MPTP-induced rise in α-synuclein levels in the SNpc.[1]
hA53T α-synuclein Transgenic Mouse Aging30 mg/kg/day (oral)Motor Function (Rotarod)Significantly improved motor performance.[3]

Experimental Protocols

The following protocols provide a framework for using this compound to investigate ferroptosis in neuronal cell cultures. An experimental workflow is depicted below.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Ferroptosis Induction cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Analysis & Interpretation Start Start: Neuronal Cell Culture (e.g., SH-SY5Y, HT-22, Primary Neurons) Induction Induce Ferroptosis (e.g., Erastin, RSL3, Hemin) Start->Induction Treatment Treat with this compound (Dose-response) Induction->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Lipid_Peroxidation Lipid Peroxidation Assay (e.g., C11-BODIPY) Treatment->Lipid_Peroxidation Labile_Iron Labile Iron Pool Assay (e.g., FerroOrange) Treatment->Labile_Iron Protein_Expression Protein Expression Analysis (e.g., Western Blot for GPX4, Ferroportin) Treatment->Protein_Expression Analysis Data Analysis Viability->Analysis Lipid_Peroxidation->Analysis Labile_Iron->Analysis Protein_Expression->Analysis Conclusion Conclusion Analysis->Conclusion

Figure 2. General workflow for investigating this compound's effect on neuronal ferroptosis.
Protocol 1: Induction of Ferroptosis in Neuronal Cells (SH-SY5Y Example)

This protocol describes the induction of ferroptosis using erastin in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Erastin (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 4,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • This compound Pre-treatment (Optional): Pre-incubate cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Ferroptosis Induction: Add erastin to the wells to a final concentration that induces approximately 50-70% cell death (e.g., 2.5-10 µM, to be optimized for your specific cell line and conditions).

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment: Proceed with endpoint assays to measure cell viability, lipid peroxidation, and labile iron pool.

Protocol 2: Assessment of Lipid Peroxidation using C11-BODIPY 581/591

This protocol details the measurement of lipid peroxidation using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Treated cells in a 96-well plate

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Probe Preparation: Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-2 µM in cell culture media.

  • Staining: Remove the treatment medium from the cells and add the C11-BODIPY working solution. Incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Image the cells using appropriate filter sets for the reduced (red fluorescence, ~591 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the probe.

    • Flow Cytometry: Detach the cells and analyze the shift in fluorescence from red to green.

  • Quantification: The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

Protocol 3: Measurement of the Labile Iron Pool using FerroOrange

This protocol describes the quantification of the intracellular labile iron pool (LIP) using the fluorescent probe FerroOrange.

Materials:

  • Treated cells in a 96-well plate

  • FerroOrange (stock solution in DMSO)

  • HBSS or serum-free medium

  • Fluorescence microscope or plate reader

Procedure:

  • Probe Preparation: Prepare a 1 µM working solution of FerroOrange in HBSS or serum-free medium immediately before use.

  • Staining: Remove the treatment medium and wash the cells three times with HBSS. Add the FerroOrange working solution to the cells and incubate for 30 minutes at 37°C.

  • Analysis:

    • Fluorescence Microscopy: Observe the increase in orange fluorescence (excitation/emission ~542/572 nm).

    • Plate Reader: Measure the fluorescence intensity.

  • Quantification: The fluorescence intensity of FerroOrange is directly proportional to the concentration of the labile iron pool.

Conclusion

This compound is a well-characterized neuroprotective agent with a mechanism of action that directly counteracts the key drivers of ferroptosis. Its ability to modulate iron homeostasis and reduce oxidative stress without causing systemic iron depletion makes it a valuable and specific tool for researchers investigating the role of ferroptotic cell death in neuronal pathophysiology. The protocols and data presented in these application notes provide a solid foundation for utilizing this compound to explore the intricate mechanisms of neurodegeneration and to evaluate novel therapeutic strategies targeting ferroptosis.

References

Troubleshooting & Optimization

PBT434 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of PBT434 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as ATH434) is a novel, orally bioavailable small molecule that can cross the blood-brain barrier.[1][2] Its primary mechanism of action is as a moderate-affinity iron chelator.[3] It is designed to bind to and redistribute excess labile iron, thereby inhibiting iron-mediated redox activity and the aggregation of proteins like alpha-synuclein, which is a key pathological feature in neurodegenerative diseases such as Parkinson's disease and Multiple System Atrophy.[1][3][4][5] this compound has also been shown to increase the levels of ferroportin, an iron export protein.[3]

Q2: In what solvents is this compound soluble?

A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[4][6] For in vivo studies, it can be formulated in various vehicles, including combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[1]

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

A3: To prepare a stock solution for in vitro use, dissolve this compound in 100% pure, newly opened DMSO.[3][4] One supplier suggests a solubility of up to 100 mg/mL in DMSO with the aid of ultrasonic treatment.[4] Another indicates a solubility of 10 mM in DMSO.[6] After dissolving, it is recommended to store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][4]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A4: Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the compound. This compound should first be dissolved in a minimal amount of 100% DMSO to create a concentrated stock solution. This stock can then be serially diluted into your aqueous buffer or media to the final working concentration. Be aware that adding the DMSO stock to an aqueous solution too quickly or at too high a concentration can cause precipitation.[7][8]

This compound Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents. It is crucial to use high-purity, anhydrous solvents to achieve optimal dissolution.

SolventFormConcentrationNotes
DMSOThis compound mesylate100 mg/mL (251.09 mM)Requires ultrasonic treatment. Hygroscopic DMSO can negatively impact solubility.[4]
DMSOThis compound10 mM-
In Vivo Formulation 1This compound≥ 2.5 mg/mL (6.53 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In Vivo Formulation 2This compound≥ 2.5 mg/mL (6.53 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
In Vivo Formulation 3This compound≥ 2.5 mg/mL (6.53 mM)10% DMSO, 90% Corn Oil.[1]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer (e.g., PBS, cell culture medium).

  • Cause: This is a common issue for hydrophobic compounds. When a concentrated DMSO stock is introduced into an aqueous environment, the compound's solubility drastically decreases, leading to precipitation.

  • Solutions:

    • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1%, and not exceeding 5%, as higher concentrations can be toxic to cells.[7][8]

    • Step-wise Dilution: Perform serial dilutions. Instead of a single large dilution, dilute the DMSO stock in several steps with your aqueous buffer.

    • Slow Addition & Mixing: Add the DMSO stock to the aqueous buffer slowly, drop by drop, while gently vortexing or stirring the buffer. This helps to disperse the compound before it has a chance to aggregate and precipitate.

    • Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes help maintain solubility during dilution.[9]

    • Use a Formulation Vehicle: For animal studies, use a recommended formulation vehicle that includes co-solvents and surfactants, such as PEG300 and Tween-80, which are designed to improve the solubility and stability of hydrophobic compounds in aqueous environments.[1]

Issue 2: My this compound solution appears cloudy or has visible particulates after preparation.

  • Cause: This may indicate incomplete dissolution or that the solubility limit has been exceeded. The quality of the solvent can also be a factor.

  • Solutions:

    • Use High-Quality Solvents: For DMSO stocks, use a new, unopened bottle of anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly reduce the solubility of this compound.[4]

    • Apply Sonication: As recommended, use an ultrasonic bath to aid in the dissolution of this compound in DMSO.[4]

    • Gentle Warming: Gently warming the solution (e.g., to 37°C) may help dissolve the compound, but be cautious and ensure the compound is stable at that temperature.[9]

    • Filter the Solution: If small particulates remain, you may filter the solution through a 0.22 µm syringe filter appropriate for the solvent used (e.g., PTFE for DMSO-based solutions). Note that this will remove any undissolved compound, so the final concentration may be lower than intended.

Issue 3: I observed precipitation during an experiment involving metal ions.

  • Cause: this compound is a metal chelator and can form complexes with various metal ions. In some conditions, these complexes may have lower solubility than the parent compound.

  • Solution:

    • Adjust Concentrations: Precipitation has been noted specifically during spectroscopic titrations with Zinc (Zn(II)).[3] If you encounter this, try lowering the concentrations of both this compound and the metal ion in your assay.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO (new bottle), sterile microcentrifuge tubes, ultrasonic water bath.

  • Calculation: Determine the required mass of this compound based on its molecular weight to achieve a 10 mM concentration. (Note: Molecular weights can vary between free base and salt forms; use the one specified on your product vial).

  • Dissolution:

    • Weigh the calculated amount of this compound into a suitable vial.

    • Add the corresponding volume of anhydrous DMSO.

    • Vortex the solution vigorously.

    • Place the vial in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. Visually inspect for any remaining solid particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Formulation for Oral Gavage in Mice (Example)

This protocol is based on a formulation vehicle known to achieve a concentration of at least 2.5 mg/mL.[1]

  • Materials: this compound, DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).

  • Preparation of Vehicle (Final Ratios: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • In a sterile conical tube, add the required volume of DMSO (10% of the final volume).

    • Add the required volume of PEG300 (40% of the final volume). Mix thoroughly until the solution is homogeneous.

    • Add the required volume of Tween-80 (5% of the final volume). Mix thoroughly.

    • Add the required volume of sterile saline (45% of the final volume). Mix thoroughly until a clear, homogeneous solution is formed.

  • Dissolution of this compound:

    • First, dissolve the required weight of this compound in the DMSO portion of the vehicle to create a concentrated pre-mix.

    • Sequentially add the PEG300, Tween-80, and saline to the this compound-DMSO mixture, ensuring to mix well after each addition.

    • If dissolution is difficult, gentle warming and sonication may be applied.

  • Administration: The final solution can be administered via oral gavage. Always prepare the formulation fresh before use.

Visualizations

PBT434_Mechanism_of_Action This compound This compound LabileIron Excess Labile Fe²⁺/Fe³⁺ This compound->LabileIron Chelates RedoxActivity Iron-Mediated Redox Activity (Oxidative Stress) This compound->RedoxActivity Inhibits AlphaSynAgg α-Synuclein Aggregates This compound->AlphaSynAgg Inhibits Ferroportin Ferroportin (FPN) (Iron Exporter) This compound->Ferroportin Increases LabileIron->RedoxActivity LabileIron->AlphaSynAgg Promotes Neurodegeneration Neurodegeneration RedoxActivity->Neurodegeneration AlphaSyn α-Synuclein Monomers AlphaSyn->AlphaSynAgg AlphaSynAgg->Neurodegeneration IronExport Cellular Iron Export Ferroportin->IronExport

Caption: this compound's proposed mechanism of action.

PBT434_Experimental_Workflow cluster_experiment Day of Experiment start Start: this compound Powder dissolve 1. Dissolve in 100% DMSO (with sonication) start->dissolve stock 2. Create Concentrated Stock Solution (e.g., 10 mM) dissolve->stock store 3. Aliquot and Store (-20°C / -80°C) stock->store thaw 4. Thaw One Aliquot store->thaw dilute 5. Serially Dilute into Aqueous Buffer / Medium thaw->dilute precip_check Troubleshoot: Precipitation? dilute->precip_check precip_check->dilute Yes, adjust protocol apply 6. Apply to Cells / Administer precip_check->apply No

Caption: General workflow for preparing this compound solutions.

References

Optimizing PBT434 Delivery in Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PBT434 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a novel, orally bioavailable, brain-penetrant small molecule that acts as a moderate-affinity iron chelator.[1][2] Its primary mechanism of action involves the redistribution of labile iron, thereby inhibiting iron-mediated redox activity and the aggregation of alpha-synuclein, a key protein implicated in the pathology of neurodegenerative diseases such as Parkinson's disease and Multiple System Atrophy (MSA).[1][2][3][4] this compound has a lower affinity for iron than classical high-affinity iron chelators, which is a design feature intended to avoid disruption of normal physiological iron homeostasis.[1]

2. What are the recommended administration routes for this compound in mice?

This compound can be administered to mice via two primary routes:

  • Oral gavage: This is the most common method for precise dosing in short-term studies.[1]

  • Mixed in rodent chow: This method is suitable for long-term studies, providing a less stressful means of administration.[1]

3. What is the recommended dose of this compound in mouse models of neurodegeneration?

The most frequently reported effective dose of this compound in mouse models of Parkinson's disease (6-OHDA and MPTP) and MSA is 30 mg/kg/day .[1][5] Dose-response studies have shown neuroprotective effects at doses as low as 3 mg/kg/day, with increasing efficacy up to 80 mg/kg/day in the MPTP model.

Troubleshooting Guides

Formulation and Delivery

Q1: How should I prepare the this compound suspension for oral gavage?

A standard suspension vehicle (SSV) is recommended for the oral gavage of this compound. While specific sonication parameters for this compound are not detailed in the literature, a general best-practice protocol can be followed to ensure a homogenous suspension.

Experimental Protocol: Preparation of this compound Suspension

Materials:

  • This compound powder

  • Standard Suspension Vehicle (SSV) components:

    • 0.9% (w/v) Sodium Chloride (NaCl)

    • 0.5% (w/v) Sodium Carboxymethylcellulose (CMC)

    • 0.5% (v/v) Benzyl Alcohol

    • 0.4% (v/v) Tween 80

  • Sterile water for injection

  • Sonicator (probe or bath)

Procedure:

  • Prepare the SSV by dissolving the components in sterile water. Mix thoroughly until a homogenous solution is formed.

  • Weigh the required amount of this compound powder based on the desired concentration and the total volume of suspension needed for the study.

  • Gradually add the this compound powder to the SSV while vortexing or stirring to ensure it is wetted.

  • Sonicate the suspension to reduce particle size and ensure homogeneity.

    • Probe sonicator: Use short bursts on a low to medium power setting, keeping the sample on ice to prevent degradation from heat.

    • Bath sonicator: Sonicate for a sufficient duration, monitoring for visual homogeneity.

  • Visually inspect the suspension to ensure there are no large aggregates. A well-prepared suspension should appear uniform.

  • Prepare the suspension fresh daily to ensure stability and consistent dosing.

Q2: My this compound suspension appears to be unstable and the compound is settling out. What should I do?

Inadequate suspension can lead to inaccurate dosing. If you observe settling, consider the following:

  • Increase Sonication Time/Power: Insufficient sonication may not adequately reduce particle size. Gradually increase the sonication duration or power, while carefully monitoring the temperature of the suspension.

  • Optimize Vehicle Composition: While the standard SSV is generally effective, you could explore slightly increasing the concentration of the suspending agent (CMC) to enhance viscosity.

  • Continuous Agitation: Before each gavage, ensure the suspension is thoroughly mixed by vortexing or inverting the tube multiple times to resuspend any settled particles.

Q3: I am conducting a long-term study and want to administer this compound in the rodent chow. How should I prepare this?

This compound can be incorporated into standard rodent chow for chronic administration.

Experimental Protocol: Preparation of this compound-Medicated Chow

Materials:

  • This compound powder

  • Standard rodent chow pellets

  • A suitable solvent for this compound (e.g., a small amount of ethanol or the SSV without benzyl alcohol) to aid in initial dispersion.

  • Food mixer

Procedure:

  • Calculate the total amount of this compound needed based on the average daily food consumption of your mice and the target dose (e.g., 30 mg/kg/day).

  • Dissolve or suspend the this compound in a minimal amount of a suitable solvent.

  • In a food mixer, slowly add the this compound solution to the chow pellets.

  • Mix thoroughly for an extended period to ensure an even coating of the drug on the pellets.

  • Allow the solvent to fully evaporate in a fume hood before providing the medicated chow to the animals.

  • Store the medicated chow in a cool, dry, and dark place. While specific stability data for this compound in chow is not available, it is best practice to prepare fresh batches regularly (e.g., weekly) to ensure potency.

Pharmacokinetics and Efficacy

Q4: I am not observing the expected neuroprotective effects of this compound in my animal model. What could be the reasons?

Several factors can contribute to a lack of efficacy in in vivo studies. Consider the following troubleshooting steps:

  • Verify Compound Delivery:

    • Oral Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the trachea. Observe the animal for any signs of distress after dosing.

    • Pharmacokinetic Analysis: If possible, collect plasma and brain tissue samples at various time points after administration to confirm that this compound is being absorbed and is reaching the target organ. Expected Tmax in plasma after oral administration is between 0.5 and 2 hours.[3]

  • Dosing Regimen:

    • Dose: The 30 mg/kg/day dose is a good starting point, but the optimal dose may vary depending on the specific animal model and the severity of the induced pathology. Consider performing a dose-response study.

    • Timing of Administration: The timing of this compound administration relative to the induction of the neurodegenerative insult is critical. In toxin-based models like MPTP, treatment is often initiated 24 hours after the toxin.[1]

  • Animal Model Variability: The pathological processes can vary depending on the specific toxin administration protocol (e.g., acute vs. subacute).[6] Ensure your model is robust and consistent.

  • Outcome Measures: Use multiple endpoints to assess neuroprotection, including behavioral tests, histological analysis of neuronal survival, and biochemical markers of neurodegeneration and oxidative stress.[6]

Q5: What are the expected pharmacokinetic parameters of this compound in mice?

Table 1: Human Pharmacokinetic Parameters of this compound (Single Ascending Doses) [4]

Dose (mg)Cmax (ng/mL) (CV%)AUCinf (ng·hr/mL) (CV%)Tmax (hours)
50493.3 (33.3)896.7 (27.8)1 - 1.25
100802.7 (28.1)1587 (19.0)1 - 1.25
3002978 (46.5)6494 (35.9)1 - 1.25

CV: Coefficient of Variation, AUCinf: Area under the curve from time zero to infinity.

Phase 1 data in humans also demonstrated a dose-dependent increase in this compound concentrations in the cerebrospinal fluid (CSF), indicating good brain penetration.[3]

Safety and Tolerability

Q6: Is this compound well-tolerated in animals? What are the potential side effects?

This compound has been shown to be well-tolerated in mice at doses up to 80 mg/kg/day.[1] Phase 1 clinical trials in healthy adult and elderly volunteers also demonstrated that this compound is safe and well-tolerated, with adverse event rates comparable to placebo.[3][7] No serious adverse events or discontinuations due to adverse events were reported.[3][7]

Monitoring for Potential Adverse Effects: Although this compound has a good safety profile, it is always good practice to monitor animals for any signs of toxicity, especially when using higher doses. This includes:

  • Daily observation of animal behavior, including activity levels, grooming, and food and water intake.

  • Weekly body weight measurements.

  • At the end of the study, consider collecting blood for basic clinical chemistry and hematology, and performing a gross necropsy to look for any organ abnormalities.

Visualizations

PBT434_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Neuron Labile Iron Pool (Extracellular) Labile Iron Pool (Extracellular) Labile Iron Pool (Intracellular) Labile Iron Pool (Intracellular) Labile Iron Pool (Extracellular)->Labile Iron Pool (Intracellular) Enters Neuron This compound This compound This compound->Labile Iron Pool (Intracellular) Chelates Iron Alpha-synuclein Aggregates Alpha-synuclein Aggregates Labile Iron Pool (Intracellular)->Alpha-synuclein Aggregates Promotes Aggregation Oxidative Stress Oxidative Stress Labile Iron Pool (Intracellular)->Oxidative Stress Induces Alpha-synuclein Monomers Alpha-synuclein Monomers Alpha-synuclein Monomers->Alpha-synuclein Aggregates Neuronal Damage Neuronal Damage Alpha-synuclein Aggregates->Neuronal Damage Oxidative Stress->Neuronal Damage

Caption: this compound's proposed mechanism of action in preventing neurodegeneration.

PBT434_Experimental_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Assessment A Prepare this compound Suspension (e.g., in SSV) C Administer this compound or Vehicle (Oral Gavage or in Chow) A->C B Induce Neurodegeneration (e.g., MPTP, 6-OHDA) B->C D Behavioral Testing (e.g., Pole Test, Rotarod) C->D E Post-mortem Analysis (Histology, Biochemistry) D->E

Caption: A typical experimental workflow for evaluating this compound in animal models.

References

Troubleshooting PBT434 toxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using PBT434 in cell-based assays and may be encountering unexpected results related to cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in cell-based assays?

A1: this compound is a novel compound with a moderate affinity for iron that has demonstrated a favorable safety profile in preclinical and early-stage clinical trials. In vitro studies have shown that this compound has low intrinsic cytotoxicity. For instance, one study found no significant changes in the viability of human brain microvascular endothelial cells (hBMVEC) at this compound concentrations up to 100 μM, as assessed by the MTT assay.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is an iron chelator that modulates the trafficking of iron across cell membranes.[1] It is designed to inhibit the aggregation of alpha-synuclein, a protein implicated in neurodegenerative diseases like Parkinson's disease and Multiple System Atrophy, by preventing iron-mediated redox activity.[2][3][4] this compound is thought to redistribute labile iron, thereby reducing oxidative stress and preventing the formation of toxic protein aggregates.[5]

Q3: Could this compound be more toxic to specific cell types?

A3: While this compound has shown low toxicity in the cell lines tested so far, it is possible that certain cell types may exhibit greater sensitivity. Cells with a high dependence on iron metabolism or those already under significant oxidative stress might theoretically be more susceptible to the effects of an iron chelator. It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration range of this compound for your specific cell line.

Q4: Can this compound interfere with common cytotoxicity assay readouts?

A4: As with any small molecule, there is a potential for interference with assay components. For example, compounds can sometimes interfere with the fluorescent or colorimetric readouts of cytotoxicity assays. It is good practice to include a "compound-only" control (this compound in media without cells) to check for any direct interaction with the assay reagents.

Data Presentation

The following table summarizes the available data on the in vitro cytotoxicity of this compound.

Cell LineAssayConcentration Range TestedObserved Effect on Cell ViabilityReference
Human Brain Microvascular Endothelial Cells (hBMVEC)MTTUp to 100 μMNo significant changes in cell viability observed.[1]
M17 Neuroblastoma CellsIron Release AssayUp to 20 μMNo cytotoxicity reported; used to assess mechanism of action.
Various (in vivo models)N/A30 mg/kg/dayWell-tolerated in mice.[2]

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected cytotoxicity observed in your cell-based assays with this compound.

Issue: Higher than expected cytotoxicity at low concentrations of this compound.

Possible Cause Troubleshooting Steps
Compound Precipitation 1. Visually inspect the culture media for any signs of precipitation (cloudiness, particles) after adding this compound. 2. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture media is low and consistent across all wells. 3. Consider pre-warming the media to 37°C before adding the this compound stock solution.
Cell Line Sensitivity 1. Confirm the identity and health of your cell line. 2. Check the passage number of your cells; high passage numbers can lead to altered sensitivity. 3. If possible, test the cytotoxicity of this compound in a different, less sensitive cell line to see if the effect is specific to your primary cell line.
Contamination 1. Check for signs of bacterial or fungal contamination in your cell cultures. 2. Test your cell cultures for mycoplasma contamination.
Assay Interference 1. Run a "compound-only" control to see if this compound is directly reacting with your assay reagents. 2. Consider using an orthogonal cytotoxicity assay that relies on a different detection principle (e.g., if you are using a metabolic assay like MTT, try a membrane integrity assay like LDH).

Issue: High variability between replicate wells.

Possible Cause Troubleshooting Steps
Uneven Cell Seeding 1. Ensure your cell suspension is homogenous before and during plating. 2. Use a calibrated multichannel pipette for seeding. 3. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.
Edge Effects 1. Avoid using the outer wells of the microplate for your experimental samples. Fill them with sterile media or PBS to create a humidity barrier. 2. Use plates with a "moat" that can be filled with sterile liquid.
Pipetting Errors 1. Ensure all pipettes are properly calibrated. 2. Pre-wet pipette tips before aspirating and dispensing reagents.

Experimental Protocols

Below are detailed methodologies for three common cytotoxicity assays.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.

Materials:

  • LDH Assay Kit (commercially available)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations and appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubate for the desired treatment duration.

  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH Assay Reaction Mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the Stop Solution to each well.

  • Measure the absorbance at 490 nm and 680 nm (background).

  • Calculate the percentage of cytotoxicity by subtracting the background absorbance and comparing the LDH activity in the treated wells to the positive and negative controls.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • Neutral Red solution (0.4% in water)

  • Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)

  • 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of this compound and controls.

  • After the treatment period, remove the media and add 100 µL of pre-warmed media containing Neutral Red (50 µg/mL).

  • Incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red-containing media and wash the cells with PBS.

  • Add 150 µL of the destain solution to each well.

  • Shake the plate for 10 minutes on a shaker to extract the dye.

  • Measure the absorbance at 540 nm.

  • Calculate cell viability as the percentage of Neutral Red uptake compared to the control wells.

MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Treat cells with this compound and controls for the desired duration.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the absorbance in the control wells.

Visualizations

PBT434_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell Fe2+ Labile Iron (Fe²⁺) Redox Iron-mediated Redox Activity Fe2+->Redox This compound This compound This compound->Fe2+ chelates This compound->Redox inhibits aSyn_agg α-Synuclein Aggregation This compound->aSyn_agg inhibits Neuroprotection Neuroprotection This compound->Neuroprotection leads to Redox->aSyn_agg promotes OxidativeStress Oxidative Stress Redox->OxidativeStress causes aSyn_agg->OxidativeStress contributes to

Caption: Proposed mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Cytotoxicity Observed check_precipitation Check for Compound Precipitation start->check_precipitation check_controls Review Experimental Controls check_precipitation->check_controls No Precipitation troubleshoot_assay Troubleshoot Assay Protocol check_precipitation->troubleshoot_assay Precipitation Observed check_cells Assess Cell Health and Culture Conditions check_controls->check_cells Controls OK check_controls->troubleshoot_assay Control Issues orthogonal_assay Perform Orthogonal Cytotoxicity Assay check_cells->orthogonal_assay Cells Healthy check_cells->troubleshoot_assay Cell Health Issues consult_literature Consult Literature for Cell-Specific Effects orthogonal_assay->consult_literature end Problem Resolved consult_literature->end troubleshoot_assay->end

Caption: General workflow for troubleshooting unexpected cytotoxicity.

Assay_Selection_Tree start What is the primary question? endpoint Endpoint vs. Kinetic? start->endpoint mechanism Mechanism of Toxicity? endpoint->mechanism Endpoint ldh LDH Release (Membrane Integrity) endpoint->ldh Kinetic (Real-time) mtt MTT/XTT/WST-1 (Metabolic Activity) mechanism->mtt Metabolic Dysfunction mechanism->ldh Membrane Damage nr Neutral Red Uptake (Lysosomal Integrity) mechanism->nr Lysosomal Damage caspase Caspase Glo (Apoptosis) mechanism->caspase Apoptosis

Caption: Decision tree for selecting a cytotoxicity assay.

References

How to improve the stability of PBT434 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of PBT434 in solution. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimentation.

Troubleshooting Guide: this compound Solution Instability

Encountering instability with your this compound solution can compromise experimental results. The table below outlines common problems, their potential causes, and recommended solutions.

Observed Problem Potential Cause Recommended Solution
Precipitation or Cloudiness Poor solubility at experimental concentration or temperature.- Gently warm the solution and vortex or sonicate to aid dissolution.- Prepare a fresh stock solution in a recommended solvent like DMSO.- For aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low, typically <1%.- Consider using a different formulation for aqueous solutions, such as those containing PEG300, Tween-80, or SBE-β-CD.[1]
pH of the solution is unfavorable for solubility.This compound is reported to be soluble at pH 2 and 6.5.[2] Adjust the pH of your buffer to be within a range where this compound solubility is known to be good.
Freeze-thaw cycles leading to aggregation or precipitation.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1][3]
Color Change (e.g., yellowing) Photodegradation from exposure to light.- Store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.- Minimize exposure to ambient and direct light during experimental procedures.
Oxidation of the 8-hydroxyquinoline moiety.- Use degassed solvents to prepare solutions.- Consider preparing solutions fresh before use.- Store solutions under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.
Loss of Compound Activity Chemical degradation due to improper storage temperature.- Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][3]- Avoid storing solutions at room temperature for extended periods.
Hydrolysis at extreme pH.The quinazolinone ring is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with heating. Maintain the pH of aqueous solutions within a neutral to slightly acidic range for optimal stability.
Appearance of New Peaks in HPLC/LC-MS Formation of degradation products.- Confirm the identity of the new peaks using mass spectrometry.- If significant degradation is observed, prepare fresh solutions from solid this compound.- Re-evaluate storage and handling procedures to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, stock solutions of this compound should be stored at -80°C, where they can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1][3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][3]

Q2: What solvents should I use to dissolve this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For in vivo studies, formulations have been prepared using a combination of solvents including DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD in saline, and also in corn oil.[1] When preparing aqueous solutions from a DMSO stock, ensure the final DMSO concentration is low to avoid precipitation.

Q3: My this compound solution has changed color. Is it still usable?

A3: A color change, such as yellowing, can be an indication of chemical degradation, possibly due to oxidation or photodegradation. It is recommended to assess the purity of the solution using an analytical technique like HPLC. If significant degradation has occurred, it is best to discard the solution and prepare a fresh batch from solid material. To prevent this, always protect this compound solutions from light.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific pH stability data for this compound is not extensively published, compounds with a quinazolinone core are known to be generally stable in neutral to slightly acidic conditions. They can, however, undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. This compound has been noted to be soluble at pH 2 and 6.5, suggesting stability at these pH values for at least a short duration.[2] For long-term experiments in aqueous buffers, it is advisable to maintain a pH between 4 and 7.5 and to perform a preliminary stability check under your specific experimental conditions.

Q5: Can I store my diluted, ready-to-use this compound solutions?

A5: It is always best practice to prepare diluted, aqueous solutions of this compound fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light. The stability in your specific experimental buffer should be verified if the solution is to be stored for more than a few hours.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol describes a general method for evaluating the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound solid compound

  • HPLC-grade DMSO

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Buffers of various pH values (e.g., pH 4, 7.4, 9)

  • Calibrated HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column

  • Amber and clear glass vials

2. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound solid.

  • Dissolve in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

3. Stability Study Design:

  • Prepare working solutions of this compound (e.g., 100 µM) from the stock solution in different buffers (pH 4, 7.4, 9).

  • For each condition, prepare two sets of samples: one in clear vials (for light exposure) and one in amber vials (protected from light).

  • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • Immediately quench any further degradation by mixing the aliquot with a cold organic solvent like ACN or MeOH and store at -20°C until analysis.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A gradient method using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., ACN or MeOH) is a good starting point.

  • Set the UV detection wavelength based on the UV absorbance maximum of this compound.

  • Inject the samples from the stability study and record the chromatograms.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of this compound remaining against time for each condition (pH, temperature, light exposure).

  • Identify and quantify any major degradation products.

Visualizations

G Troubleshooting Workflow for this compound Instability start This compound Solution Shows Instability (Precipitation, Color Change, etc.) check_prep Review Solution Preparation Protocol start->check_prep is_precip Is the issue precipitation? check_prep->is_precip is_color Is the issue color change? is_precip->is_color No solubility Check Solubility: - Concentration too high? - Temperature too low? - Incorrect solvent/buffer? is_precip->solubility Yes is_activity Is the issue loss of activity? is_color->is_activity No light_exposure Assess Light Exposure is_color->light_exposure Yes is_activity->light_exposure No storage_temp Verify Storage Temperature (-20°C short-term, -80°C long-term) is_activity->storage_temp Yes ph_solubility Verify pH of Aqueous Solution solubility->ph_solubility freeze_thaw Aliquot to Avoid Freeze-Thaw Cycles ph_solubility->freeze_thaw solve_precip Solution: Adjust concentration, gently warm, use co-solvents, or optimize pH. freeze_thaw->solve_precip end Stable this compound Solution solve_precip->end oxidation Consider Oxidation light_exposure->oxidation solve_color Solution: Store in amber vials, protect from light, use fresh/degassed solvents. oxidation->solve_color solve_color->end ph_stability Check pH of Working Solution storage_temp->ph_stability solve_activity Solution: Store at correct temperature, use fresh solutions, buffer at optimal pH. ph_stability->solve_activity solve_activity->end G Proposed Degradation Pathways for this compound This compound This compound 8-Hydroxyquinazolinone Core hydrolysis Hydrolysis (Strong Acid/Base + Heat) This compound->hydrolysis oxidation Oxidation This compound->oxidation photodegradation Photodegradation (UV/Light Exposure) This compound->photodegradation hydrolysis_prod Ring-Opened Products hydrolysis->hydrolysis_prod oxidation_prod Oxidized Quinone-like Species oxidation->oxidation_prod photo_prod Various Photodegradants photodegradation->photo_prod

References

PBT434 Dose-Response Curve Optimization in Neuronal Cells: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dose-response curve of PBT434 in neuronal cells. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data presentation tables to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in neuronal cells?

A1: this compound is a novel, orally bioavailable small molecule that acts as a moderate-affinity iron-binding compound.[1][2] Its primary mechanism of action in neuronal cells is to inhibit iron-mediated redox activity and the aggregation of alpha-synuclein, a protein critically implicated in Parkinson's disease and other synucleinopathies.[1][2][3] Unlike strong iron chelators, this compound is not designed to deplete cellular iron stores but rather to modulate the pool of pathological, labile iron.[1][2]

Q2: Which neuronal cell lines are suitable for this compound dose-response studies?

A2: The human neuroblastoma cell line SH-SY5Y is a commonly used and appropriate model for studying the effects of compounds like this compound, particularly in the context of Parkinson's disease research. These cells can be differentiated to exhibit a more mature neuronal phenotype and are susceptible to toxins like MPP+ and 6-hydroxydopamine (6-OHDA) that mimic Parkinson's pathology.

Q3: What is a typical starting concentration range for this compound in in vitro neuronal cell assays?

A3: Based on in vitro studies with human brain microvascular endothelial cells, concentrations up to 20 µM have been used without evidence of cytotoxicity.[4] For initial dose-response experiments in neuronal cells, a logarithmic or semi-logarithmic dilution series ranging from low nanomolar to mid-micromolar (e.g., 1 nM to 50 µM) is recommended to capture the full spectrum of biological activity.

Q4: How does this compound affect key signaling pathways in neuronal cells?

A4: this compound has been shown to increase the levels of ferroportin, an iron export protein, and DJ-1, a neuroprotective protein that helps cells combat oxidative stress.[1][3] By modulating iron homeostasis and enhancing cellular antioxidant defenses, this compound helps protect neurons from degeneration.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in cell viability readings between replicate wells. 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent drug concentration due to pipetting errors. 4. Contamination.1. Ensure a single-cell suspension before seeding and use a reverse pipetting technique. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and prepare a master mix of the drug dilutions. 4. Regularly check for and discard contaminated cultures.
No observable neuroprotective effect of this compound. 1. Sub-optimal concentration of the neurotoxin (e.g., MPP+, 6-OHDA) used to induce cell death. 2. This compound concentration is too low. 3. Insufficient incubation time with this compound. 4. Degraded this compound stock solution.1. Perform a dose-response curve for the neurotoxin to determine the EC50 (the concentration that causes 50% cell death). Use a concentration around the EC50 for neuroprotection assays. 2. Test a wider range of this compound concentrations, extending into the higher micromolar range. 3. Increase the pre-incubation time with this compound before adding the neurotoxin, or co-incubate for a longer period. 4. Prepare a fresh stock solution of this compound and store it appropriately (protected from light and at the recommended temperature).
This compound appears to be toxic at higher concentrations. 1. Off-target effects at high concentrations. 2. Solvent (e.g., DMSO) toxicity. 3. Disruption of essential iron-dependent cellular processes.1. This may represent the upper limit of the therapeutic window. Focus on the lower, non-toxic concentrations for neuroprotective studies. 2. Ensure the final concentration of the solvent is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO in neuronal cultures). 3. Consider supplementing the culture medium with essential nutrients that may be affected by altered iron metabolism.
Inconsistent results in the alpha-synuclein aggregation assay. 1. Variability in the preparation of alpha-synuclein monomers or pre-formed fibrils. 2. Inconsistent seeding of aggregates. 3. Cell density affecting aggregation kinetics.1. Follow a stringent protocol for preparing and quality controlling alpha-synuclein species. 2. Use a consistent method for introducing pre-formed fibrils to the cell culture. 3. Optimize and maintain a consistent cell seeding density for all experiments.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Neuronal Viability (MTT Assay)
This compound Concentration% Cell Viability (Mean ± SD)
Vehicle Control (0 µM)100 ± 5.2
0.01 µM102 ± 4.8
0.1 µM105 ± 5.1
1 µM110 ± 4.5
5 µM115 ± 3.9
10 µM112 ± 4.1
20 µM108 ± 4.6
50 µM95 ± 6.3

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Neuroprotective Effect of this compound against MPP+-induced Toxicity in SH-SY5Y Cells (MTT Assay)
Treatment% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.7
MPP+ (1 mM)52 ± 5.1
MPP+ (1 mM) + this compound (1 µM)65 ± 4.9
MPP+ (1 mM) + this compound (5 µM)85 ± 4.2
MPP+ (1 mM) + this compound (10 µM)92 ± 3.8

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: this compound Dose-Response and Neuroprotection Assay in SH-SY5Y Cells using MTT

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MPP+ (1-methyl-4-phenylpyridinium) or 6-OHDA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • This compound Treatment (for dose-response):

    • Prepare serial dilutions of this compound in culture medium (e.g., 0.01, 0.1, 1, 5, 10, 20, 50 µM).

    • Replace the existing medium with the this compound-containing medium.

    • Incubate for 24-48 hours.

  • Neuroprotection Assay:

    • Pre-treat cells with various concentrations of this compound for 2-4 hours.

    • Introduce the neurotoxin (e.g., 1 mM MPP+) to the wells containing this compound.

    • Incubate for an additional 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vitro Alpha-Synuclein Aggregation Assay

Materials:

  • Recombinant human alpha-synuclein protein

  • This compound

  • Iron (III) chloride (FeCl3)

  • Thioflavin T (ThT)

  • 96-well black, clear-bottom plates

Procedure:

  • Preparation of Monomeric Alpha-Synuclein: Prepare a stock solution of monomeric alpha-synuclein in an appropriate buffer (e.g., PBS) and remove any pre-existing aggregates by size-exclusion chromatography or filtration.

  • Assay Setup:

    • In a 96-well plate, add buffer, FeCl3, and varying concentrations of this compound.

    • Add the monomeric alpha-synuclein to each well to initiate the reaction.

    • Add ThT to each well.

  • Measurement:

    • Incubate the plate at 37°C with intermittent shaking in a plate reader.

    • Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals.

  • Data Analysis: Plot the fluorescence intensity over time. A decrease in the rate of fluorescence increase in the presence of this compound indicates inhibition of aggregation.

Visualizations

PBT434_Mechanism_of_Action This compound This compound Iron Excess Labile Iron This compound->Iron binds ROS Reactive Oxygen Species (ROS) This compound->ROS inhibits generation Aggregates Alpha-Synuclein Aggregates This compound->Aggregates inhibits formation Ferroportin Ferroportin This compound->Ferroportin increases DJ1 DJ-1 This compound->DJ1 increases Iron->ROS generates Iron->Aggregates promotes AlphaSyn Alpha-Synuclein Monomers ROS->AlphaSyn promotes misfolding Mitochondria Mitochondrial Dysfunction ROS->Mitochondria damages AlphaSyn->Aggregates aggregates Aggregates->Mitochondria impairs Neurodegeneration Neuronal Cell Death Aggregates->Neurodegeneration leads to Mitochondria->Neurodegeneration leads to IronExport Iron Export Ferroportin->IronExport mediates Antioxidant Antioxidant Defense DJ1->Antioxidant enhances IronExport->Iron reduces intracellular Antioxidant->ROS neutralizes

Caption: this compound's neuroprotective mechanism of action.

Experimental_Workflow Start Start Seed Seed SH-SY5Y Cells (96-well plate) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Pretreat Pre-treat with this compound (Dose-response concentrations) Incubate1->Pretreat Incubate2 Incubate 2-4h Pretreat->Incubate2 AddToxin Add Neurotoxin (e.g., MPP+) Incubate2->AddToxin Incubate3 Incubate 24h AddToxin->Incubate3 MTT Add MTT Reagent Incubate3->MTT Incubate4 Incubate 4h MTT->Incubate4 Solubilize Solubilize Formazan (DMSO) Incubate4->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (% Cell Viability) Read->Analyze End End Analyze->End

Caption: Workflow for a neuroprotection assay with this compound.

References

Addressing variability in PBT434 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals working with PBT434. It provides answers to frequently asked questions and detailed troubleshooting advice to address potential variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound (also known as ATH434) is a novel, orally bioavailable, brain-penetrant small molecule.[1][2] Its primary mechanism involves the modulation of iron homeostasis.[3][4] Unlike strong iron chelators, this compound has a moderate affinity for iron and acts as an "iron chaperone." It is designed to inhibit iron-mediated redox activity and the aggregation of α-synuclein, a key protein implicated in the pathology of neurodegenerative diseases like Parkinson's and Multiple System Atrophy (MSA).[1][5][6] this compound redistributes reactive iron, thereby blocking intracellular protein aggregation and oxidative stress, without depleting systemic iron stores.[7][5][8]

Q2: What are the key therapeutic applications of this compound?

This compound is being developed for the treatment of Parkinsonian conditions, particularly synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA).[2][4][9] Preclinical studies have shown that this compound can prevent the loss of neurons in the substantia nigra, reduce the accumulation of α-synuclein, and improve motor function in various animal models of these diseases.[10][5][8]

Q3: Is this compound cytotoxic at typical experimental concentrations?

No, this compound has been shown to have no cytotoxic effects on brain microvascular endothelial cells at concentrations up to 100 μM in a 24-hour MTT assay.[1][3] This provides a safe working range for most in vitro experiments.

Q4: How does this compound's iron-binding affinity compare to other chelators?

This compound has a moderate affinity for iron, which is greater than that of α-synuclein but lower than that of high-affinity iron trafficking proteins like ferritin or strong chelators like deferiprone and deferoxamine.[5][8][11] This moderate affinity allows it to target the pathological labile iron pool without disrupting essential physiological iron metabolism.[11]

Troubleshooting Experimental Variability

Variability in experimental outcomes can arise from multiple sources. This section addresses common issues in a question-and-answer format.

Q1: We are observing inconsistent results in our α-synuclein aggregation assays. What are the potential causes?

Inconsistent α-synuclein aggregation can stem from several factors:

  • Reagent Quality: The purity and batch of recombinant α-synuclein are critical. Ensure each batch is validated for purity via mass spectrometry and sequencing.[6]

  • Iron Preparation: The form of iron used (e.g., Fe (II)-citrate or Fe (NO₃)₃) and its preparation can influence aggregation kinetics.[6][12] Ensure the iron solution is freshly prepared and accurately quantified.

  • Assay Conditions: Factors such as pH, temperature, and agitation speed of the assay must be strictly controlled. Minor variations can significantly alter the lag time and rate of aggregation.

  • This compound Handling: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before being diluted into the assay buffer. Incomplete dissolution can lead to lower effective concentrations.

Q2: Our cell-based assays show high variability in iron efflux measurements. How can we improve consistency?

High variability in iron efflux assays, often measured using isotopes like ⁵⁹Fe or ⁵⁵Fe, can be minimized by addressing these points:

  • Cell Loading: The duration and concentration of iron isotope loading must be consistent across all wells and experiments. Incomplete or variable loading is a primary source of error.

  • Washing Steps: The temperature and number of washes after loading are critical. One study noted that washing cells at 25°C resulted in a loss of approximately 92% of cell-accumulated ¹⁴C-PBT434, indicating that flux across the membrane is rapid and sensitive to temperature.[3] Standardize the washing protocol to ensure that only stably incorporated iron is measured.

  • This compound Treatment: The timing and concentration of this compound application must be precise. Given its rapid equilibration across cell membranes, even small delays can affect the outcome.[3]

  • Cell Health and Density: Ensure cells are seeded at a consistent density and are healthy (e.g., >95% viability) at the start of the experiment. Stressed or overly confluent cells will exhibit altered iron handling.

Q3: We see a wide range of neuroprotective effects in our in vivo toxin models (e.g., MPTP, 6-OHDA). What should we check?

  • Toxin Administration: The method, site, and accuracy of toxin injection are paramount. Slight variations in stereotactic coordinates for 6-OHDA or inconsistent systemic administration of MPTP can lead to different initial lesion sizes.

  • Timing of this compound Treatment: The start time of this compound administration relative to the toxin is a critical variable. In MPTP models, treatment often commences 24 hours after the toxin.[6][12] Adhering to a strict timeline is essential for reproducibility.

  • Animal Strain and Genetics: The genetic background of the mice can influence their sensitivity to neurotoxins and their response to treatment.[13] Ensure you are using a consistent and well-characterized mouse strain.

  • Drug Administration: For oral gavage, ensure consistent technique to minimize stress and guarantee accurate dosing.[6] If this compound is administered in food, monitor food intake to ensure all animals receive the intended dose.[14]

Data and Protocols

Table 1: Recommended Concentrations for In Vitro Experiments
Assay TypeCell LineThis compound ConcentrationIncubation TimeKey FindingReference
Cytotoxicity (MTT)hBMVEC0 - 100 µM24 hoursNo significant cytotoxicity observed.[1][3]
Iron EffluxM17 Neuroblastoma20 µM3 hoursSignificantly less potent at promoting iron efflux compared to deferiprone.[6]
H₂O₂ ProductionCell-free (Fe/Dopamine)10 µMN/ASignificantly reduced H₂O₂ generation.[6]
α-synuclein AggregationCell-freeEquimolar to ironVariesSignificantly reduced the rate of Fe-mediated aggregation.[12]
Protein ExpressionhBMVEC20 µM24 hoursIncreased expression of Transferrin Receptor (TfR) and Ceruloplasmin (Cp).[1]
Table 2: Dosing for In Vivo (Mouse) Experiments
ModelThis compound DoseAdministration RouteDurationKey FindingReference
6-OHDA Toxin30 mg/kg/dayOral (gavage)Started 3 days post-toxinPreserved up to 75% of remaining SNpc neurons.[6]
MPTP Toxin30 mg/kg/dayOral (gavage)21 daysSignificantly reduced SNpc neuronal loss and motor deficits.[1][6]
MSA (PLP-α-Syn)3, 10, or 30 mg/kg/dayOral (in food)4 monthsReduced α-synuclein aggregation and preserved SNpc neurons.[14]

Experimental Protocols & Visualizations

Protocol 1: In Vitro α-Synuclein Aggregation Assay

This protocol is adapted from established methods to assess the impact of this compound on iron-mediated α-synuclein aggregation.[6][12]

  • Reagent Preparation:

    • Synthesize and purify recombinant wild-type α-synuclein. Confirm purity via mass spectrometry.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a fresh stock solution of an iron salt (e.g., Fe(NO₃)₃) in an appropriate buffer.

  • Assay Setup:

    • In a 96-well plate, combine recombinant α-synuclein (e.g., final concentration 186.6 µM) with an equimolar concentration of the iron salt.

    • In test wells, add this compound to the desired final concentration. Include controls for α-synuclein alone, α-synuclein + iron, and a non-binding this compound analog if available.

    • Add a fluorescent dye sensitive to fibril formation (e.g., Thioflavin T).

  • Measurement:

    • Incubate the plate in a plate reader with orbital shaking at a controlled temperature (e.g., 37°C).

    • Measure fluorescence intensity at regular intervals.

  • Analysis:

    • Plot fluorescence intensity against time. The "lag-time" to the start of the exponential phase is the primary endpoint.

    • Compare the lag-time of the this compound-treated samples to the iron-only control. A longer lag-time indicates inhibition of aggregation.

Diagrams

PBT434_Mechanism_of_Action This compound Mechanism of Action cluster_stress Cellular Stress Cascade cluster_this compound This compound Intervention Fe Excess Labile Iron (Fe²⁺) ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Fe->ROS Fenton Reaction SynAgg Toxic α-Synuclein Aggregates Fe->SynAgg Catalyzes PBT434_Fe This compound-Fe Complex (Redox Inactive) Fe->PBT434_Fe ROS->SynAgg Promotes Syn α-Synuclein Monomers Syn->SynAgg Neurodegen Neurodegeneration SynAgg->Neurodegen This compound This compound (Iron Chaperone) This compound->PBT434_Fe PBT434_Fe->ROS Inhibits PBT434_Fe->SynAgg Inhibits Homeostasis Iron Homeostasis (Redistribution) PBT434_Fe->Homeostasis

This compound Mechanism of Action

Experimental_Workflow Troubleshooting Workflow for In Vitro Assays Start Inconsistent Results Observed CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents ReagentDetails • this compound: Check dissolution, age of stock • Cells: Confirm viability, passage number • Proteins: Validate purity, batch consistency • Media/Buffers: Check pH, formulation CheckReagents->ReagentDetails ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckProtocol Step 2: Review Protocol Execution ReagentsOK->CheckProtocol Yes Revise Revise/Replace ReagentsOK->Revise No ProtocolDetails • Pipetting: Calibrate pipettes • Timing: Are incubation times exact? • Environment: Temp, CO₂, humidity stable? • Equipment: Plate reader settings correct? CheckProtocol->ProtocolDetails ProtocolOK Protocol Followed Exactly? CheckProtocol->ProtocolOK CheckAssay Step 3: Analyze Assay Design ProtocolOK->CheckAssay Yes ProtocolOK->Revise No AssayDetails • Controls: Are positive/negative controls behaving as expected? • Concentrations: Is this compound in the right dose range? • Linearity: Is the readout within the linear range of the instrument? CheckAssay->AssayDetails AssayOK Assay Design Valid? CheckAssay->AssayOK End Isolate and Correct Variable AssayOK->End Yes AssayOK->Revise No Revise->Start Re-run Experiment

Troubleshooting Workflow for In Vitro Assays

References

PBT434 Long-Term Administration in Rodents: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term administration of PBT434 (also known as ATH434) in rodent models. The information is presented in a question-and-answer format to directly address potential challenges and queries that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a moderate affinity iron chelator.[1][2][3][4] Its primary mechanism involves inhibiting iron-mediated redox activity and the aggregation of alpha-synuclein, a protein critically implicated in the pathology of synucleinopathies like Parkinson's disease and Multiple System Atrophy (MSA).[1][3][5] Unlike strong iron chelators, this compound is designed to modulate pathological iron pools without disrupting systemic iron homeostasis, thus avoiding the depletion of essential iron stores in normal rodents.[1][2][6] It has also been shown to increase the levels of ferroportin, an iron export protein, and the antioxidant protein DJ-1.[1][2]

Q2: Has this compound been shown to be effective in long-term rodent studies?

A2: Yes, long-term administration of this compound has demonstrated significant efficacy in multiple rodent models of neurodegenerative diseases. For instance, in a transgenic mouse model of Parkinson's disease (hA53T α-synuclein), four months of treatment with this compound preserved substantia nigra pars compacta (SNpc) neurons and improved motor performance.[1] Similarly, in a murine model of MSA, six months of treatment with ATH434 improved motor performance, preserved neurons in the substantia nigra and striatum, and reduced alpha-synuclein oligomerization.[1]

Q3: What is the general tolerability and safety profile of this compound in rodents during long-term administration?

A3: this compound has been consistently reported as "well-tolerated" in long-term rodent studies.[1] In a four-month study where ATH434 was administered in the feed to a mouse model of MSA, no adverse reactions were observed in any of the treatment groups.[7] Furthermore, a 21-day study in normal mice at a dose of 30 mg/kg/day showed no significant effects on brain iron levels or peripheral markers of iron metabolism.[1] This favorable safety profile is attributed to its moderate affinity for iron, which prevents systemic iron depletion.

Troubleshooting Guides

Formulation and Administration

Q4: I am having trouble dissolving this compound for oral gavage. What vehicle should I use?

Q5: I am considering administering this compound in the rodent chow for a long-term study. What are the key considerations?

A5: Administering this compound in the chow is an effective method for long-term studies, as it reduces animal stress associated with repeated gavage. Key considerations include:

  • Palatability: At the doses used in published studies (e.g., 3, 10, and 30 mg/kg/day), there have been no reports of reduced food intake, suggesting good palatability.[7] However, it is prudent to monitor food consumption, especially during the initial phase of administration.

  • Homogeneity and Stability: Ensuring a homogenous mixture of the compound in the feed is crucial for consistent dosing. It is recommended to have the diet prepared by a commercial vendor specializing in custom rodent diets. These vendors have the equipment and expertise to ensure even distribution and can provide data on the stability of the compound in the feed over time.

  • DIY Approach: If preparing the medicated chow in-house, it is advisable to first grind the standard chow into a powder, thoroughly mix in the powdered this compound, and then re-formulate it into pellets, often with a binder.[8] This process can be labor-intensive and achieving homogeneity can be challenging.

Q6: My animals are showing signs of stress or weight loss after repeated oral gavage. What can I do?

A6: Stress from repeated oral gavage can be a significant confounding factor in long-term studies. If you observe signs of stress, consider the following:

  • Refine your gavage technique: Ensure that personnel are properly trained and using the correct gavage needle size for the animal.

  • Switch to in-feed administration: As discussed in Q5, this is a less stressful alternative for long-term daily dosing.

  • Provide supportive care: For models that induce motor deficits, such as the 6-OHDA model, post-operative care including hydration support may be necessary.[9][10]

Experimental Design and Outcomes

Q7: I am not observing the expected neuroprotective effects of this compound in my study. What could be the reason?

A7: Several factors can influence the outcome of in vivo neuroprotection studies:

  • Animal Model: The choice of animal model and the severity of the lesion are critical. For instance, the timing of this compound administration relative to toxin injection (e.g., 6-OHDA or MPTP) can impact efficacy.[1] Genetic models may also have different pathological timelines.

  • Dose and Route of Administration: Ensure that the dose of this compound is within the therapeutic range (3-80 mg/kg/day in mice) and that the administration method provides consistent exposure.[11]

  • Outcome Measures: The sensitivity of the behavioral and histological assays used to detect neuroprotection is important. Ensure that the chosen tests are appropriate for the specific deficits expected in your model.

  • Group Size: Insufficient statistical power due to small group sizes can lead to false-negative results.

Q8: What are the recommended monitoring parameters for a long-term this compound study in rodents?

A8: Regular monitoring is crucial for animal welfare and data integrity. The following parameters should be monitored:

  • General Health: Daily observation for any changes in appearance (e.g., ruffled fur, hunched posture), behavior, and activity levels.

  • Body Weight: At least weekly, and more frequently after any surgical procedures or if weight loss is observed.

  • Food and Water Intake: Particularly important when administering the drug in the feed or if the animal model affects consumption.

  • Clinical Signs: Monitor for any potential adverse effects, although none have been reported for this compound in rodents.

  • Hematology and Clinical Chemistry (Optional): For comprehensive safety assessment, blood samples can be collected at the end of the study to analyze parameters such as complete blood count and markers of liver and kidney function. As this compound is an iron chelator, monitoring serum iron, hemoglobin, and hematocrit can confirm the lack of systemic iron depletion.

Quantitative Data Summary

The following tables summarize the quantitative efficacy data of this compound/ATH434 in various rodent models.

Table 1: Efficacy of this compound in the MPTP Mouse Model of Parkinson's Disease

Dose (mg/kg/day)Outcome MeasureResultReference
3, 10, 30, 80SNpc Neuron NumberDose-dependent increase in preserved neurons, significant at ≥3 mg/kg/day[11]
30, 80Motor Performance (Pole Test)Significant improvement in time to turn[11]
30SNpc Neuronal LossSignificantly reduced neuronal loss[6]
30Striatal Iron LevelsNormalized iron levels[12]

Table 2: Efficacy of this compound in the 6-OHDA Mouse Model of Parkinson's Disease

Dose (mg/kg/day)Outcome MeasureResultReference
30SNpc Neuron NumberSignificantly preserved neuron numbers (loss of ~35% vs. 65% in vehicle)[6]
30Rotational BehaviorSignificantly fewer rotations[6]

Table 3: Efficacy of ATH434 in the MSA Mouse Model

Dose (mg/kg/day)Outcome MeasureResultReference
3, 10, 30Glial Cell Inclusions (GCI) in SNSignificant reduction in GCIs at all doses[13]
3, 10, 30SNpc Neuron NumberSignificant preservation of neurons[13]
3, 10, 30α-synuclein AggregationReduced oligomeric and urea-soluble α-synuclein[13]
Not specifiedMotor Performance (Balance Beam)Improved motor performance[1]

Experimental Protocols

Protocol 1: Long-Term this compound Administration via Oral Gavage in an MPTP Mouse Model
  • Animal Model: Use 12-14 week old male C57BL/6 mice. Induce Parkinsonism by administering MPTP.

  • This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC in sterile water).

  • Administration: 24 hours after the final MPTP injection, begin daily oral gavage of this compound at the desired dose (e.g., 30 mg/kg). The volume should be based on the animal's body weight (typically 5-10 ml/kg).

  • Duration: Continue daily administration for the planned duration of the study (e.g., 21 days).

  • Monitoring: Monitor the animals daily for general health and body weight weekly.

  • Endpoint Analysis: At the end of the treatment period, perform behavioral testing (e.g., pole test, open field test) followed by euthanasia and brain tissue collection for histological (e.g., tyrosine hydroxylase staining for SNpc neurons) and biochemical (e.g., alpha-synuclein western blot) analysis.

Protocol 2: Long-Term ATH434 Administration in Feed in an MSA Mouse Model
  • Animal Model: Use a transgenic mouse model of MSA (e.g., PLP-α-syn).

  • ATH434 Formulation: Contract a commercial vendor to prepare rodent chow containing ATH434 at concentrations calculated to achieve the desired daily dose (e.g., 3, 10, or 30 mg/kg/day) based on average daily food consumption.

  • Administration: Provide the medicated chow ad libitum to the mice, starting at the desired age (e.g., 12 months).

  • Duration: Continue the treatment for the planned duration (e.g., 4 months).

  • Monitoring: Monitor body weight and food consumption weekly. Observe animals daily for any clinical signs.

  • Endpoint Analysis: At the end of the study, perform behavioral assessments, followed by euthanasia and brain tissue collection for analysis of SNpc neuron number, glial cell inclusions, and alpha-synuclein aggregation.[13]

Visualizations

PBT434_Mechanism_of_Action cluster_0 Pathological Cascade in Synucleinopathies cluster_1 Therapeutic Intervention with this compound Iron Excess Labile Iron aSyn_agg α-synuclein Aggregation Iron->aSyn_agg ROS Oxidative Stress (ROS) Iron->ROS aSyn α-synuclein aSyn->aSyn_agg Neuron_death Neuronal Death aSyn_agg->Neuron_death ROS->Neuron_death This compound This compound This compound->Iron Chelates (Moderate Affinity) This compound->aSyn_agg Inhibits Ferroportin Ferroportin ↑ This compound->Ferroportin DJ1 DJ-1 ↑ This compound->DJ1 Ferroportin->Iron Exports Iron DJ1->ROS Reduces Neuroprotection Neuroprotection Neuroprotection->Neuron_death Prevents

Caption: Mechanism of action of this compound in preventing neurodegeneration.

experimental_workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_endpoints Endpoint Analysis model Rodent Model (e.g., MPTP, 6-OHDA, Transgenic) admin Long-Term this compound Administration (Oral Gavage or In-Feed) model->admin monitor Regular Monitoring - General Health - Body Weight - Food/Water Intake admin->monitor behavior Behavioral Testing (e.g., Pole Test, Rotarod) monitor->behavior histology Histological Analysis (e.g., TH Staining, α-syn IHC) behavior->histology biochem Biochemical Analysis (e.g., Western Blot) histology->biochem

Caption: General experimental workflow for long-term this compound studies in rodents.

References

Preventing PBT434 degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and use of PBT434 in experimental settings to minimize degradation and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

For long-term storage, this compound stock solutions should be stored at -80°C. For shorter periods, storage at -20°C is acceptable. It is recommended to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles.

Q2: How long can I store this compound stock solutions?

Based on available data, this compound stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C[1].

Q3: Should I prepare fresh dilutions of this compound for each experiment?

Yes, it is highly recommended to prepare fresh working solutions from your frozen stock on the day of the experiment[1]. This practice minimizes the risk of degradation that can occur in diluted, aqueous solutions over time.

Q4: What solvents are recommended for dissolving this compound?

For in vitro studies, this compound has been dissolved in 100% DMSO to create stock solutions[2]. For in vivo oral administration in mice, a suspension vehicle containing 0.9% sodium chloride, 0.5% sodium carboxymethylcellulose, 0.5% benzyl alcohol, and 0.4% Tween 80 has been used. The specific solvent for your working solution will depend on your experimental system and required final concentration. Always perform a solubility test for your chosen solvent and concentration.

Q5: Is this compound sensitive to light?

While specific photostability studies for this compound are not publicly available, it is a good laboratory practice to protect all research compounds from prolonged exposure to light. Store stock solutions in amber vials or tubes wrapped in foil and minimize exposure to ambient light during experimental procedures.

Q6: At what pH is this compound most stable?

The optimal pH for this compound stability in aqueous solutions has not been detailed in the available literature. However, for studies involving ferric ion (Fe³⁺) binding, a pH of 5.5 was used to maintain the stability and solubility of the iron[3]. For experiments involving ferrous ion (Fe²⁺), a pH of 7.0 has been used[3]. Given that this compound is a quinazolinone derivative, its stability could be pH-dependent. It is advisable to prepare buffers fresh and measure the pH before adding this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results This compound degradation1. Prepare fresh working solutions for each experiment. 2. Aliquot stock solutions to avoid freeze-thaw cycles. 3. Protect all solutions from light. 4. Ensure the pH of your experimental buffer is consistent.
Precipitation of this compound in aqueous buffer Low solubility at the working concentration or pH1. Confirm the solubility of this compound in your specific buffer system. 2. Consider adjusting the pH of the buffer. 3. For in vitro assays, a small percentage of an organic solvent like DMSO may be necessary to maintain solubility, but ensure it is compatible with your experimental model.
Loss of this compound activity over the course of a long experiment Degradation due to prolonged incubation1. If possible, design experiments with shorter incubation times. 2. For longer experiments, consider replenishing the this compound-containing medium at appropriate intervals.

Data Summary

This compound Stock Solution Storage Recommendations [1]

Storage TemperatureRecommended Maximum Storage Duration
-80°C6 months
-20°C1 month

Experimental Protocols

Protocol for Preparation of a this compound Working Solution for In Vitro Assays

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Sterile, aqueous buffer (e.g., Phosphate Buffered Saline, Tris-HCl) appropriate for your cell culture or assay system.

  • Procedure for Preparing a 10 mM Stock Solution: a. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex gently until the this compound is completely dissolved. e. Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Procedure for Preparing a 100 µM Working Solution: a. On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature. b. Dilute the stock solution 1:100 in your pre-warmed, sterile aqueous buffer to achieve the final desired concentration of 100 µM. For example, add 10 µL of the 10 mM stock solution to 990 µL of buffer. c. Mix thoroughly by gentle pipetting or vortexing. d. Use the freshly prepared working solution immediately. Do not store and reuse diluted working solutions.

Visualizations

PBT434_Degradation_Pathways cluster_factors Potential Degradation Factors pH Inappropriate pH This compound This compound (Active Compound) pH->this compound Light Light Exposure Light->this compound Oxidation Oxidation (e.g., air, reactive oxygen species) Oxidation->this compound Temperature High Temperature Temperature->this compound FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->this compound Degraded_this compound Degraded this compound (Inactive/Altered Activity) This compound->Degraded_this compound Degradation

Caption: Factors contributing to potential this compound degradation.

Experimental_Workflow cluster_storage Stock Solution Preparation & Storage cluster_experiment Day of Experiment A Dissolve this compound in Anhydrous DMSO B Aliquot into Amber Tubes A->B C Store at -80°C (long-term) or -20°C (short-term) B->C D Thaw a Single Aliquot C->D Retrieve for use E Prepare Fresh Working Solution in Assay Buffer D->E F Use Immediately in Experiment E->F G Protect from Light During Experiment F->G

Caption: Workflow to minimize this compound degradation during experiments.

References

PBT434 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected results that may arise during experiments with PBT434. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: We observe an increase in the intracellular labile iron pool after this compound treatment. Isn't this compound supposed to be an iron chelator?

A1: This is a documented and interesting observation. While this compound is an iron chelator, its mechanism is more complex than simple iron depletion. Studies have shown that this compound treatment can lead to a transient increase in the detectable labile iron pool.[1][2] One hypothesis is that this compound mobilizes iron from intracellular stores, particularly from ferritin.[1][2] This mobilized iron may then be accessible to fluorescent probes used to measure the labile iron pool before it is shuttled out of the cell. In human brain microvascular endothelial cells (hBMVECs), a 34 ± 9% increase in FerroOrange-accessible Fe2+ was observed after this compound treatment.[1]

Q2: Our experiments show a rapid decrease in ferritin levels following this compound administration. What is the mechanism behind this?

A2: The observed decrease in ferritin protein levels is consistent with the hypothesis that this compound mobilizes iron from this storage protein.[1][3] Treatment of hBMVECs with this compound resulted in an approximately 18% reduction in ferritin protein within one hour.[1][3] This rapid degradation of ferritin is thought to contribute to the transient increase in the labile iron pool, making the iron available for efflux from the cell, a process potentially potentiated by this compound.[1][2]

Q3: We are seeing neuroprotective effects in our in vivo models, but the in vitro potency of this compound in lowering overall cellular iron appears lower than other iron chelators. Is this expected?

A3: Yes, this is an expected finding. In vitro, this compound has been shown to be less potent at lowering total cellular iron levels compared to classical high-affinity iron chelators like deferiprone or deferoxamine.[4][5][6][7] However, this compound's therapeutic efficacy in vivo is not solely dependent on bulk iron removal. Its neuroprotective effects are attributed to its ability to inhibit iron-mediated redox activity and the aggregation of α-synuclein.[4][5][6][7] this compound's moderate affinity for iron is a key design feature, intended to target a pathological pool of labile iron without disrupting essential iron metabolism.[4][5][7]

Q4: We observe an upregulation of transferrin receptor (TfR) and ceruloplasmin (Cp) transcripts and proteins. What is the significance of this?

A4: The increase in TfR and Cp expression is a known cellular response to this compound treatment.[1][2][3] In hBMVECs, TfR and Cp transcripts increased by 2.8- and 3.6-fold, respectively, after 24 hours of treatment with 20 µM this compound.[1] This suggests that by chelating intracellular iron, this compound mimics a state of iron deficiency, leading to the upregulation of proteins involved in iron uptake (TfR) and efflux (Cp), which is a ferroxidase involved in iron export.[1] This highlights the compound's role in modulating iron trafficking pathways.

Troubleshooting Guides

Discrepancies in α-Synuclein Aggregation Assays

Issue: Inconsistent or non-reproducible results in Thioflavin T (ThT) assays for α-synuclein aggregation.

Potential Cause Troubleshooting Steps
Stochastic nature of nucleation Ensure highly purified and monomeric α-synuclein at the start of the assay. Use a consistent and optimized protein concentration (typically 35-70 µM).
Variability in reagents and conditions Use a consistent buffer system (e.g., PBS) and maintain a constant temperature (e.g., 37°C) and agitation speed. The optimal ThT concentration should be determined for your specific assay conditions, but a starting point of 10-20 µM is common.[8]
Plate reader settings Use black, clear-bottom 96-well plates to minimize background fluorescence. Optimize the gain settings on your plate reader to avoid signal saturation.[9]
Presence of pre-formed aggregates Before starting the assay, centrifuge the α-synuclein stock solution at high speed to remove any pre-existing aggregates.
Unexpected Cell Viability Results

Issue: this compound shows unexpected cytotoxicity or lack of efficacy in cell viability assays.

Potential Cause Troubleshooting Steps
Cell type-specific responses The effect of this compound can vary between cell lines. Consider the iron metabolism characteristics of your chosen cell line.
Assay interference Some colorimetric assays (e.g., MTT) can be affected by compounds that have reducing properties. Consider using an alternative assay such as a resazurin-based assay or a live/dead cell stain.
Incorrect dosage Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells.

Data Presentation

In Vivo Efficacy of this compound in MPTP Mouse Model of Parkinson's Disease
Dose (mg/kg/day)% Rescue of SNpc NeuronsImprovement in Motor Performance (Time to turn in pole test)
3SignificantTrend towards improvement
10SignificantTrend towards improvement
30SignificantSignificant (2.5-3 fold improvement)[10]
80SignificantSignificant (2.5-3 fold improvement)[10]

Data adapted from Finkelstein et al., 2017.[4]

In Vitro Effects of this compound on Iron-Related Proteins in hBMVECs
TreatmentFold Change in TfR mRNAFold Change in Cp mRNA% Change in Ferritin Protein
20 µM this compound (24h)2.83.6Not reported at 24h
This compound (1h)Not reported at 1hNot reported at 1h~ -18%[1][3]

Data adapted from Bailey et al., 2021.[1]

Experimental Protocols

α-Synuclein Aggregation Assay (Thioflavin T)
  • Preparation of Monomeric α-Synuclein:

    • Dissolve recombinant α-synuclein in an appropriate buffer (e.g., PBS, pH 7.4).

    • To ensure a monomeric state, centrifuge the solution at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.

    • Carefully collect the supernatant containing the monomeric protein. Determine the protein concentration using a BCA assay.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, prepare the reaction mixture. A typical reaction contains:

      • Monomeric α-synuclein (final concentration of 35-70 µM)

      • Thioflavin T (final concentration of 10-20 µM)

      • PBS to the final volume

      • This compound or vehicle control at the desired concentrations.

    • Include a negative control with buffer and ThT only.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a plate reader at 37°C with continuous or intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Analyze the lag phase, maximum fluorescence, and the slope of the elongation phase to assess the effect of this compound on aggregation kinetics.

Western Blot for Ferroportin
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Crucially, for transmembrane proteins like ferroportin, do not heat the samples before loading on the gel, as this can cause aggregation and poor resolution.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ferroportin overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Normalize the ferroportin band intensity to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

PBT434_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Extracellular Iron Extracellular Iron Labile Iron Pool Labile Iron Pool Extracellular Iron->Labile Iron Pool Uptake This compound This compound This compound->Labile Iron Pool Chelates Ferritin Ferritin This compound->Ferritin Promotes Degradation alpha-Synuclein Aggregates alpha-Synuclein Aggregates This compound->alpha-Synuclein Aggregates Inhibits Redox Stress Redox Stress This compound->Redox Stress Inhibits Ferroportin Ferroportin This compound->Ferroportin Upregulates TfR Transferrin Receptor (TfR) This compound->TfR Upregulates Cp Ceruloplasmin (Cp) This compound->Cp Upregulates Labile Iron Pool->alpha-Synuclein Aggregates Promotes Aggregation Labile Iron Pool->Redox Stress Catalyzes Labile Iron Pool->Ferroportin Efflux Ferritin->Labile Iron Pool Releases Iron alpha-Synuclein Monomers alpha-Synuclein Monomers alpha-Synuclein Monomers->alpha-Synuclein Aggregates Troubleshooting_Workflow Start Unexpected Result with this compound Q1 Is the result related to iron homeostasis? Start->Q1 A1_Yes Check for changes in: - Labile Iron Pool - Ferritin Levels - TfR/Cp Expression Q1->A1_Yes Yes A1_No Is the result related to α-synuclein aggregation? Q1->A1_No No End Resolution/Further Investigation A1_Yes->End A2_Yes Review α-synuclein aggregation assay protocol. Consider troubleshooting steps. A1_No->A2_Yes Yes A2_No Is the result related to cell viability? A1_No->A2_No No A2_Yes->End A3_Yes Review cell viability assay protocol. Consider alternative assays. A2_No->A3_Yes Yes A3_No Consult further literature or technical support. A2_No->A3_No No A3_Yes->End A3_No->End

References

Validation & Comparative

PBT434 in the Landscape of Alpha-Synuclein Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of alpha-synuclein is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. Consequently, inhibiting the misfolding and aggregation of this protein is a primary therapeutic strategy. This guide provides a comparative analysis of PBT434, an investigational agent, against other prominent alpha-synuclein inhibitors, with a focus on their mechanisms of action, preclinical efficacy, and available clinical data.

Executive Summary

This compound (also known as ATH434) is a novel, orally bioavailable small molecule designed to inhibit the aggregation of alpha-synuclein by targeting iron-mediated toxicity. It is being developed as a potential disease-modifying therapy for synucleinopathies. This guide compares this compound with other alpha-synuclein inhibitors in development, including Anle138b, NPT200-11, and the monoclonal antibody Prasinezumab. These inhibitors employ distinct mechanisms to tackle alpha-synuclein pathology, offering a diverse range of therapeutic approaches.

Mechanism of Action

The primary alpha-synuclein inhibitors discussed herein can be broadly categorized by their distinct mechanisms of action:

  • This compound: The Iron Chelator. this compound is a moderate-affinity iron chelator that inhibits the iron-mediated generation of reactive oxygen species and the subsequent aggregation of alpha-synuclein.[1][2][3] By chelating and redistributing excess iron in the brain, this compound aims to prevent the initial steps of alpha-synuclein misfolding and aggregation.[1][2][3][4]

  • Anle138b: The Oligomer Modulator. Anle138b is a small molecule that specifically targets and modulates the formation of pathogenic alpha-synuclein oligomers, which are considered to be the most neurotoxic species.[5][6][7] It is believed to bind to the hydrophobic pockets of oligomers, thereby preventing their conversion into larger, insoluble fibrils.[8]

  • NPT200-11: The Misfolding Inhibitor. NPT200-11 is a small molecule designed to inhibit the misfolding of alpha-synuclein.[9][10] It is thought to stabilize the native conformation of the protein, preventing it from adopting the pathological beta-sheet structure that leads to aggregation.[9]

  • Prasinezumab: The Antibody Approach. Prasinezumab is a humanized monoclonal antibody that selectively targets aggregated forms of alpha-synuclein, including oligomers and fibrils, while sparing the monomeric form.[11][12] By binding to these aggregates in the extracellular space, it is designed to promote their clearance by microglia and prevent cell-to-cell transmission of pathology.[11][12]

Preclinical and Clinical Data Comparison

The following tables summarize the available quantitative data for this compound and its comparators from key preclinical and clinical studies.

Table 1: In Vitro and In Vivo Efficacy of Alpha-Synuclein Inhibitors

Inhibitor Assay/Model Key Finding Reference
This compound Thioflavin T AssaySignificantly reduced the rate of iron-mediated alpha-synuclein aggregation.[13]
6-OHDA Mouse ModelPreserved up to 75% of substantia nigra pars compacta (SNpc) neurons.[13]
MPTP Mouse ModelShowed dose-dependent prevention of SNpc neuronal loss.[13]
Anle138b PLP-hαSyn Mouse Model (MSA)Reduced the number of glial cytoplasmic inclusions (GCIs) by approximately 30%.[7]
(Thy1)-h[A30P]α-syn Mouse ModelProlonged survival and improved motor performance.[5]
NPT200-11 Line 61 Transgenic Mouse ModelReduced alpha-synuclein pathology in the cortex and improved motor function.[10]
hASYN::GFP Fusion Protein Mouse ModelShowed a time-dependent and progressive reduction in retinal alpha-synuclein pathology.[10]
Prasinezumab Phase 2 PASADENA Trial (Post-hoc analysis)35% reduction in motor function decline (MDS-UPDRS Part III) compared to placebo.[11]

Table 2: Clinical Development Status and Pharmacokinetics

Inhibitor Development Phase Route of Administration Key Pharmacokinetic Properties Reference
This compound Phase 2OralOrally bioavailable, readily penetrates the blood-brain barrier.[14][15][16]
Anle138b Phase 1b/2aOralGood oral bioavailability and blood-brain barrier penetration.[5][6]
NPT200-11 Phase 1 completedOralOrally bioavailable and brain penetrating.[10]
Prasinezumab Phase 2b (PADOVA study ongoing)IntravenousHumanized monoclonal antibody.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

PBT434_Mechanism cluster_0 Pathological Cascade cluster_1 Therapeutic Intervention Excess Iron Excess Iron ROS Production ROS Production Excess Iron->ROS Production Oxidative Stress Alpha-Synuclein Aggregation Alpha-Synuclein Aggregation ROS Production->Alpha-Synuclein Aggregation Alpha-Synuclein Monomers Alpha-Synuclein Monomers Alpha-Synuclein Monomers->Alpha-Synuclein Aggregation Neuronal Damage Neuronal Damage Alpha-Synuclein Aggregation->Neuronal Damage This compound This compound This compound->Excess Iron Chelates Experimental_Workflow cluster_animal_model 6-OHDA Parkinson's Disease Mouse Model cluster_treatment Treatment and Analysis Stereotaxic Injection of 6-OHDA Stereotaxic Injection of 6-OHDA Dopaminergic Neuron Degeneration Dopaminergic Neuron Degeneration Stereotaxic Injection of 6-OHDA->Dopaminergic Neuron Degeneration Motor Deficits Motor Deficits Dopaminergic Neuron Degeneration->Motor Deficits This compound Administration This compound Administration Dopaminergic Neuron Degeneration->this compound Administration Treatment Initiation Behavioral Testing (e.g., Rotarod) Behavioral Testing (e.g., Rotarod) This compound Administration->Behavioral Testing (e.g., Rotarod) Immunohistochemistry (TH Staining) Immunohistochemistry (TH Staining) This compound Administration->Immunohistochemistry (TH Staining) Quantification of SNpc Neurons Quantification of SNpc Neurons Immunohistochemistry (TH Staining)->Quantification of SNpc Neurons

References

A Comparative Guide to PBT434 and Deferiprone for Iron Chelation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two iron chelating agents, PBT434 (also known as ATH434) and deferiprone. The comparison is based on their mechanism of action, efficacy in preclinical and clinical studies, and safety profiles, with a focus on their application in both systemic iron overload and neurodegenerative diseases.

Mechanism of Action

Both this compound and deferiprone exert their therapeutic effects by binding to excess iron, but they differ significantly in their affinity for iron and their proposed mechanisms of action.

This compound (ATH434) is a novel, orally bioavailable, brain-penetrant small molecule characterized as a moderate-affinity iron chelator.[1][2] It is designed to target the labile iron pool, which is a reactive form of iron within cells, without disrupting systemic iron homeostasis.[1] Preclinical studies suggest that this compound redistributes reactive iron across membranes, thereby inhibiting iron-mediated redox activity and the aggregation of proteins like α-synuclein, which is implicated in neurodegenerative diseases.[1][3] A biophysical characterization study showed that ATH434 has a moderate binding affinity for both ferrous (Fe²⁺) and ferric (Fe³⁺) iron.[4][5] This moderate affinity is thought to prevent the stripping of iron from essential proteins, a potential drawback of high-affinity chelators.[1]

Deferiprone is a well-established, orally active iron chelator with a high affinity for ferric iron (Fe³⁺).[6] It forms a stable 3:1 complex with iron, which is then primarily excreted in the urine.[6] Deferiprone is approved for the treatment of transfusional iron overload in patients with thalassemia.[6][7] Its ability to cross the blood-brain barrier has led to its investigation in neurodegenerative disorders associated with brain iron accumulation.[8][9]

dot

Caption: Comparative mechanism of action for this compound and deferiprone.

Preclinical and Clinical Efficacy

The intended therapeutic applications for this compound and deferiprone have largely dictated their clinical development paths, with this compound focusing on neurodegenerative diseases and deferiprone on systemic iron overload, although their applications are starting to overlap.

This compound (ATH434)

Preclinical studies in animal models of Parkinson's disease and Multiple System Atrophy (MSA) have demonstrated that this compound can reduce the accumulation of α-synuclein, prevent the loss of neurons, and improve motor function.[1][10][11] In a transgenic mouse model of Parkinson's disease, four months of this compound treatment reduced substantia nigra iron levels by 15%.[12]

A Phase 1 clinical trial in healthy adult and elderly volunteers showed that this compound was safe and well-tolerated, with a favorable pharmacokinetic profile indicating its ability to cross the blood-brain barrier.[13]

Promising results from a Phase 2 clinical trial in patients with early-stage MSA were announced in early 2025. The trial demonstrated that ATH434 was well-tolerated and significantly slowed the progression of the disease.[14][15] The 50 mg dose showed a significant reduction in iron accumulation in the putamen at 26 weeks.[14][15]

Deferiprone

Deferiprone has been extensively studied in the context of transfusional iron overload. Clinical trials have consistently shown its efficacy in reducing serum ferritin levels and iron concentrations in the liver and heart.[16][17][18] For instance, in a study of beta-thalassemic patients, combined therapy with deferoxamine and deferiprone significantly decreased the mean serum ferritin level from 7539.8 ± 3434.9 µg/l to 4338.3 ± 2308.8 µg/l after six months.[19]

In the context of neurodegenerative diseases, deferiprone has shown mixed results. A pilot trial in patients with neurodegeneration with brain iron accumulation showed a decrease in iron accumulation in the globus pallidus in some patients and mild to moderate motor improvement in others.[8][20] However, a recent clinical trial in patients with early Alzheimer's disease revealed that deferiprone worsened cognitive function, despite effectively reducing brain iron levels.[21] In Parkinson's disease, some studies have suggested a benefit in reducing substantia nigra iron and slowing motor decline, while another reported a worsening of symptoms compared to placebo.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and deferiprone.

Table 1: Iron Binding Affinity

CompoundIron SpeciesDissociation Constant (Kd)Reference
ATH434 Fe²⁺1-4 µM[4][5]
Fe³⁺0.46–9.59 µM[4][5]
Deferiprone Fe³⁺High Affinity (not quantified in µM in the same study)[4][5]

Table 2: Clinical Efficacy in Neurodegenerative Disease (MSA)

CompoundStudy PhasePrimary OutcomeResultReference
ATH434 (50mg) Phase 2Change in brain iron (MRI)Significant reduction in the putamen at 26 weeks[14][15]
Clinical Progression (UMSARS Part I)48% slower progression at 52 weeks vs. placebo[14]

Table 3: Clinical Efficacy in Transfusional Iron Overload

CompoundPatient PopulationKey Efficacy EndpointResultReference
Deferiprone Beta-thalassemiaSerum FerritinSignificant reduction[16][19]
Liver Iron Concentration (LIC)Increase (worsening) in monotherapy in one study[17]
Cardiac IronMore effective than deferoxamine in some studies[18]

Safety and Tolerability

The safety profiles of this compound and deferiprone are a critical point of differentiation.

This compound (ATH434) has demonstrated a favorable safety profile in its clinical trials to date. In the Phase 1 study, adverse event rates were comparable to placebo, with no serious adverse events reported.[13] The Phase 2 trial in MSA also reported that ATH434 was well-tolerated, with most adverse events being mild to moderate and no treatment-related serious adverse events.[14]

Deferiprone , on the other hand, is associated with a significant risk of serious adverse effects, most notably agranulocytosis (a severe drop in white blood cells), which can be life-threatening.[6][22] The incidence of agranulocytosis is estimated to be around 0.6-1.5 per 100 patient-years, necessitating regular blood count monitoring.[6][22] Other reported side effects include neutropenia, arthropathy, and gastrointestinal disturbances.[22][23]

Table 4: Key Safety Findings

CompoundMost Significant Adverse EventIncidenceOther Common Adverse EventsReference
This compound (ATH434) Not established; well-toleratedComparable to placebo in Phase 1 & 2Mild to moderate AEs[13][14]
Deferiprone Agranulocytosis0.6-1.5/100 patient-yearsNeutropenia, arthropathy, nausea, vomiting[6][22][23]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison.

In Vitro Iron Chelation Assay

dot

Experimental_Workflow_Chelation start Prepare Reagents: - Test Compound (this compound/Deferiprone) - Ferrous Iron (Fe²⁺) Solution - Ferrozine Solution mix Mix Test Compound with Fe²⁺ Solution start->mix incubate1 Incubate for 10 minutes at room temperature mix->incubate1 add_ferrozine Add Ferrozine Solution incubate1->add_ferrozine incubate2 Incubate for 10 minutes at room temperature add_ferrozine->incubate2 measure Measure Absorbance at 562 nm (Spectrophotometer) incubate2->measure calculate Calculate Percentage of Ferrous Ion Chelation measure->calculate

Caption: Workflow for a ferrous iron chelating (FIC) assay.

A common method to assess the iron-chelating ability of a compound is the ferrous iron-chelating (FIC) assay using ferrozine.[24]

  • Reagent Preparation : Prepare solutions of the test compound (this compound or deferiprone), ferrous sulfate (FeSO₄), and ferrozine in an appropriate buffer.

  • Reaction Initiation : Add the test compound solution to a solution of ferrous sulfate and incubate to allow for chelation to occur.

  • Colorimetric Reaction : Add ferrozine to the mixture. Ferrozine forms a stable, magenta-colored complex with any remaining free ferrous ions.

  • Measurement : Measure the absorbance of the ferrozine-iron complex at 562 nm using a spectrophotometer.

  • Calculation : The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation. A lower absorbance indicates a higher chelating activity of the test compound.

Quantification of Brain Iron using MRI

Quantitative Susceptibility Mapping (QSM) is an advanced MRI technique used to non-invasively quantify iron deposition in the brain.[25][26]

  • Image Acquisition : Acquire multi-echo gradient-echo (GRE) MRI scans of the brain.

  • Phase Processing : The raw MRI data includes both magnitude and phase information. The phase images are processed to unwrap phase wraps and remove background field inhomogeneities.

  • QSM Reconstruction : A mathematical inversion is applied to the processed phase data to generate a quantitative map of magnetic susceptibility throughout the brain.

  • Image Analysis : Regions of interest (ROIs) are drawn on the QSM images (e.g., substantia nigra, putamen, globus pallidus) to measure the mean susceptibility values. Higher susceptibility values are indicative of higher iron concentrations.

Conclusion

This compound and deferiprone represent two distinct approaches to iron chelation therapy. Deferiprone is a potent, high-affinity iron chelator effective for systemic iron removal in transfusional iron overload but carries a significant risk of severe side effects and has shown mixed and sometimes negative outcomes in neurodegenerative disease trials.

This compound, with its moderate iron affinity and proposed mechanism of redistributing labile iron, appears to be a promising neuroprotective agent. Its favorable safety profile and positive Phase 2 clinical trial results in MSA suggest it may offer a safer and more targeted approach for treating neurodegenerative diseases where iron dysregulation plays a pathogenic role. Further clinical development and comparative studies will be crucial to fully elucidate the therapeutic potential of this compound relative to existing iron chelators.

References

PBT434 Demonstrates Neuroprotective Efficacy Across Multiple Preclinical Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals the potential of PBT434, a novel neuroprotective agent, in ameliorating key pathological features in various models of Parkinson's disease and Multiple System Atrophy. The compound has shown consistent effects in reducing α-synuclein aggregation, preventing neuronal loss, and improving motor function, positioning it as a promising candidate for further clinical investigation.

This guide provides a detailed comparison of this compound's performance against control or vehicle groups in several widely used preclinical models of synucleinopathies. The data is presented in a standardized format to facilitate objective assessment by researchers, scientists, and drug development professionals. Detailed experimental protocols for key assays are also provided to ensure reproducibility and aid in the design of future studies.

Performance in Parkinson's Disease Models

This compound has been rigorously tested in three distinct mouse models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) toxin-induced models, and a transgenic model overexpressing human A53T α-synuclein.

6-OHDA Model

In the 6-OHDA model, which mimics the selective degeneration of dopaminergic neurons in the substantia nigra, this compound demonstrated significant neuroprotective effects. Oral administration of this compound (30 mg/kg/day) commencing three days after the toxin-induced lesion resulted in a substantial preservation of dopaminergic neurons.[1][2]

ParameterVehicleThis compound (30 mg/kg/day)% Protection
Tyrosine Hydroxylase Positive Neurons in Substantia Nigra ~35% of unlesioned control~75% of unlesioned control~62%

Table 1: Neuroprotective effect of this compound on dopaminergic neurons in the 6-OHDA mouse model of Parkinson's disease. Data represents the approximate percentage of surviving neurons relative to unlesioned control animals.

MPTP Model

The MPTP model, another widely used toxin-based model that recapitulates key features of Parkinson's disease, also showed a positive response to this compound treatment. Administration of this compound (30 mg/kg/day) 24 hours after MPTP intoxication led to a significant reduction in the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1] Furthermore, this compound treatment resulted in improved motor performance in the pole test.[2]

ParameterVehicleThis compound (30 mg/kg/day)p-value
SNpc Neuronal Loss Significant lossSignificantly reducedp < 0.001
Motor Performance (Pole Test) ImpairedImprovedp < 0.05
8-isoprostane levels in SNpc >200% of unlesioned controlNot significantly different from control
DJ-1 levels in SNpc IncreasedFurther elevated
Ferroportin levels in SNpc ReducedMaintained at levels similar to unlesioned animals

Table 2: Effects of this compound in the MPTP mouse model of Parkinson's disease.

hA53T α-Synuclein Transgenic Model

In the hA53T transgenic mouse model, which is based on a genetic mutation linked to familial Parkinson's disease, long-term treatment with this compound (average of 37 mg/kg/day in chow for 4 months) demonstrated significant neuroprotection and a reduction in the accumulation of pathological α-synuclein.[3]

ParameterVehicleThis compound (37 mg/kg/day)p-value
SNpc Neuron Count ReducedPreservedp < 0.01
Substantia Nigra Iron Levels NormalDecreasedp < 0.05
Urea Soluble α-synuclein in SN IncreasedReducedp < 0.01
Ferroportin Levels in SN NormalIncreasedp < 0.05

Table 3: Neuroprotective and biochemical effects of this compound in the hA53T α-synuclein transgenic mouse model of Parkinson's disease.

Performance in Multiple System Atrophy (MSA) Model

This compound has also been evaluated in the PLP-α-syn transgenic mouse model of Multiple System Atrophy (MSA), a rapidly progressive neurodegenerative disorder characterized by the accumulation of α-synuclein in glial cells.[4] Treatment with this compound (30 mg/kg/day for 4 months) showed promising results in reducing key pathological hallmarks of MSA.[4]

Parameter (at 16 months)VehicleThis compound (30 mg/kg/day)p-value
α-synuclein Aggregation IncreasedReduced0.005
Substantia Nigra Neuron Count ReducedPreserved0.001
Glial Cell Inclusions (SN) IncreasedReduced0.0007
Glial Cell Inclusions (Pons) IncreasedReduced0.001
Motor Function (Pole Test) ImpairedImproved0.049

Table 4: Efficacy of this compound in the PLP-α-syn transgenic mouse model of Multiple System Atrophy.

Mechanism of Action and Experimental Workflows

This compound's neuroprotective effects are believed to be mediated through a multi-faceted mechanism of action that involves the modulation of iron homeostasis, inhibition of α-synuclein aggregation, and reduction of oxidative stress.

PBT434_Mechanism_of_Action cluster_iron Iron Homeostasis cluster_synuclein α-Synuclein Pathology cluster_cellular_outcome Cellular Outcome This compound This compound Labile_Iron Pathological Labile Iron Pool This compound->Labile_Iron Modulates alpha_syn_agg α-Synuclein Aggregation This compound->alpha_syn_agg Inhibits Redox_Activity Iron-Mediated Redox Activity Labile_Iron->Redox_Activity Labile_Iron->alpha_syn_agg Promotes Oxidative_Stress Oxidative Stress Redox_Activity->Oxidative_Stress Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Survival Reduces alpha_syn_agg->Neuronal_Survival Reduces Toxicity Motor_Function Improved Motor Function Neuronal_Survival->Motor_Function Pole_Test_Workflow cluster_setup Experimental Setup cluster_procedure Test Procedure cluster_training Training and Testing Schedule cluster_analysis Data Analysis Pole Vertical Pole (50-60 cm height, 1 cm diameter) Home_Cage Home Cage at Base Pole->Home_Cage Placed in Place_Mouse Place Mouse at the Top (Head Up) Record_TTT Record Time to Turn (TTT) Place_Mouse->Record_TTT Record_TTD Record Total Time to Descend (TTD) Record_TTT->Record_TTD Compare_Groups Compare TTT and TTD between Treatment Groups Record_TTD->Compare_Groups Training_Day1 Training Day 1 (3 trials) Training_Day2 Training Day 2 (3 trials) Training_Day1->Training_Day2 Test_Day Test Day (3 trials) Training_Day2->Test_Day

References

PBT434: A Comparative Analysis of its Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective efficacy of PBT434 against other prominent neuroprotective agents investigated for neurodegenerative diseases, particularly Parkinson's disease. The information is compiled from preclinical studies to offer an objective overview supported by available experimental data.

Introduction to this compound

This compound is a novel, orally bioavailable, and brain-penetrant small molecule designed to combat neurodegeneration by targeting iron-mediated toxicity and alpha-synuclein (α-synuclein) aggregation.[1][2] Elevated iron levels in specific brain regions are implicated in the pathology of several neurodegenerative disorders, where it can promote oxidative stress and the aggregation of proteins like α-synuclein, a key component of Lewy bodies in Parkinson's disease.[3] this compound is a second-generation 8-hydroxyquinoline derivative that acts as a moderate-affinity iron chelator.[3] Unlike traditional high-affinity iron chelators, this compound is designed to modulate pathological iron homeostasis without disrupting normal cellular iron metabolism, potentially offering a better safety profile.[3]

Mechanism of Action of this compound

This compound's neuroprotective effects are attributed to its dual mechanism of action:

  • Inhibition of Iron-Mediated Redox Activity: this compound chelates excess labile iron, preventing its participation in Fenton chemistry, a major source of neurotoxic reactive oxygen species (ROS).[3]

  • Inhibition of α-Synuclein Aggregation: By modulating iron levels, this compound inhibits the iron-mediated aggregation of α-synuclein into toxic oligomers and fibrils.[2][3][4]

The following diagram illustrates the proposed signaling pathway of this compound.

PBT434_Pathway cluster_stress Oxidative Stress & Aggregation cluster_this compound This compound Intervention Fe Excess Labile Iron (Fe²⁺/Fe³⁺) ROS Reactive Oxygen Species (ROS) Fe->ROS Fenton Reaction aSyn_agg Toxic α-Synuclein Aggregates Fe->aSyn_agg Promotes Aggregation Neurodegeneration Neurodegeneration ROS->Neurodegeneration aSyn_mono α-Synuclein Monomers aSyn_mono->aSyn_agg aSyn_agg->Neurodegeneration This compound This compound This compound->Fe Chelates This compound->aSyn_agg Inhibits Aggregation

Figure 1: Proposed neuroprotective mechanism of this compound.

Comparative Efficacy of this compound and Alternative Neuroprotective Agents

This section compares the preclinical efficacy of this compound with other neuroprotective agents investigated for Parkinson's disease: Deferiprone, Rasagiline, Minocycline, and Creatine. The data is compiled from studies utilizing two common rodent models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models.

It is crucial to note that the following data are not from direct head-to-head comparative studies but are compiled from separate experiments. Therefore, direct cross-comparison of absolute efficacy values should be interpreted with caution due to variations in experimental protocols.

Neuroprotection in the 6-OHDA Rodent Model

The 6-OHDA model involves the injection of the neurotoxin 6-hydroxydopamine directly into the brain, causing selective degeneration of dopaminergic neurons.

AgentDoseAnimal ModelKey Efficacy OutcomeReference
This compound 30 mg/kg/day, p.o.MousePreserved up to 75% of remaining substantia nigra pars compacta (SNpc) neurons.[5][5]
Deferiprone 10 mg/kg, i.p.RatSignificantly attenuated the loss of dopaminergic neurons.[6]
Minocycline 45 mg/kg, i.p.MouseProtected 21% of tyrosine hydroxylase (TH) positive cells in the SNpc.[5][7][5][7]
Creatine 200 mg/kg, p.o.RatSignificantly attenuated the reduction in the number of SNpc neurons.
Neuroprotection and Functional Improvement in the MPTP Rodent Model

The MPTP model involves systemic administration of the neurotoxin MPTP, which is metabolized to MPP+, a potent inhibitor of mitochondrial complex I, leading to the death of dopaminergic neurons.

AgentDoseAnimal ModelKey Efficacy OutcomesReference
This compound 30 mg/kg/day, p.o.Mouse- Significantly reduced SNpc neuronal loss.- Improved motor performance in the pole test.[8][8]
Deferiprone 200-300 mg/kg, p.o.Mouse- Significantly protected against TH+ cell loss in the SNpc.- Improved motor performance (rearing and maximum speed).[9][9]
Rasagiline 0.05 mg/kg, p.o.Mouse- Restored the loss of dopaminergic neurons.- Restored striatal dopamine content and TH activity.[10][10]
Minocycline 120 mg/kg, i.p.Mouse- Increased viable TH-positive neurons in the SNpc from 36% to 66% of control.- Blocked the MPTP-induced decrease in striatal dopamine.[11][11]
Creatine 1% in dietMouse- Protected against MPTP-induced loss of neurons in the substantia nigra.[12][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a critical evaluation of the presented data.

This compound Experimental Protocol
  • 6-OHDA Model: Male C57BL/6 mice received a unilateral injection of 6-OHDA into the medial forebrain bundle. This compound (30 mg/kg/day) or vehicle was administered orally once daily, commencing 3 days post-lesion and continuing for 21 days. Neuroprotection was assessed by stereological counting of Nissl- and tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc).[5]

  • MPTP Model: Male C57BL/6 mice were administered MPTP (four injections of 20 mg/kg, i.p.) at 2-hour intervals. This compound (30 mg/kg/day) or vehicle was administered orally once daily, starting 24 hours after the last MPTP injection and continuing for 21 days. Motor function was assessed using the pole test. Neuroprotection was evaluated by counting TH-positive neurons in the SNpc.[8]

Deferiprone Experimental Protocol
  • MPTP Model: Male C57BL/6 mice were treated with MPTP. Deferiprone (200 or 300 mg/kg, p.o., twice daily) was administered. Neuroprotection was assessed by counting TH-positive cells in the SNpc. Motor function was evaluated using an actimetry test (rearing and maximum speed).[9]

Rasagiline Experimental Protocol
  • MPTP Model: Male C57BL/6 mice were treated with MPTP. Rasagiline (0.05 mg/kg, p.o.) was administered continuously post-MPTP lesion. Neuroprotection was assessed by measuring dopaminergic neuron numbers, striatal dopamine content, and TH activity.[10]

Minocycline Experimental Protocol
  • 6-OHDA Model: Male ICR mice received a unilateral injection of 6-OHDA into the striatum. Minocycline (45 mg/kg, i.p.) was administered daily. Neuroprotection was assessed by stereological counting of TH-positive neurons in the SNpc at day 14 post-injection.[7]

  • MPTP Model: Male C57BL/6 mice were administered MPTP. Minocycline (120 mg/kg, i.p.) was administered. Neuroprotection was evaluated by counting TH-positive neurons in the SNpc and measuring striatal dopamine levels.[11]

Creatine Experimental Protocol
  • MPTP Model: Male C57BL/6 mice were fed a diet supplemented with 1% creatine for 2 weeks prior to MPTP administration. Neuroprotection was assessed by measuring dopamine depletion and the loss of neurons in the substantia nigra.[12]

Signaling Pathways of Alternative Neuroprotective Agents

The following diagrams illustrate the proposed neuroprotective signaling pathways for Deferiprone, Rasagiline, Minocycline, and Creatine.

Deferiprone_Pathway cluster_stress Iron-Mediated Oxidative Stress cluster_deferiprone Deferiprone Intervention Fe Excess Labile Iron (Fe³⁺) ROS Reactive Oxygen Species (ROS) Fe->ROS Fenton Reaction Neurodegeneration Neurodegeneration ROS->Neurodegeneration Deferiprone Deferiprone Deferiprone->Fe Chelates

Figure 2: Proposed neuroprotective mechanism of Deferiprone.

Rasagiline_Pathway cluster_stress Apoptotic Signaling cluster_rasagiline Rasagiline Intervention Mito_Dys Mitochondrial Dysfunction Caspase Caspase Activation Mito_Dys->Caspase Apoptosis Apoptosis Caspase->Apoptosis Rasagiline Rasagiline Bcl2 ↑ Bcl-2 Family Proteins Rasagiline->Bcl2 PKC ↑ Protein Kinase C Rasagiline->PKC Bcl2->Caspase PKC->Apoptosis

Figure 3: Proposed anti-apoptotic mechanism of Rasagiline.

Minocycline_Pathway cluster_stress Neuroinflammation cluster_minocycline Minocycline Intervention Microglia Microglial Activation Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Minocycline Minocycline Minocycline->Microglia Inhibits

Figure 4: Proposed anti-inflammatory mechanism of Minocycline.

Creatine_Pathway cluster_stress Mitochondrial Dysfunction cluster_creatine Creatine Intervention ATP_dep ATP Depletion Mito_Stress Mitochondrial Stress ATP_dep->Mito_Stress Neurodegeneration Neurodegeneration Mito_Stress->Neurodegeneration Creatine Creatine PCr ↑ Phosphocreatine Creatine->PCr ATP ↑ ATP PCr->ATP ATP->ATP_dep

Figure 5: Proposed mitochondrial support mechanism of Creatine.

Conclusion

This compound demonstrates significant neuroprotective efficacy in preclinical models of Parkinson's disease, primarily through its dual mechanism of modulating pathological iron and inhibiting α-synuclein aggregation. While direct comparative studies are lacking, the available data suggests that this compound's efficacy is comparable to other neuroprotective agents such as deferiprone, rasagiline, minocycline, and creatine in similar preclinical settings. A key differentiating feature of this compound is its moderate iron affinity, which may offer a superior safety profile compared to stronger iron chelators. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in treating neurodegenerative diseases.

References

PBT434: A Novel Approach to Combatting Neurodegenerative Diseases by Targeting Iron and Protein Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of PBT434 (also known as ATH434), a promising therapeutic candidate for neurodegenerative diseases such as Parkinson's Disease (PD) and Multiple System Atrophy (MSA). Through a detailed examination of its unique properties, this document compares this compound with other iron-chelating agents and presents supporting experimental data from preclinical and clinical studies.

Mechanism of Action: A Dual Approach to Neuroprotection

This compound is a novel, orally bioavailable, and brain-penetrant small molecule that exhibits a dual mechanism of action crucial for its neuroprotective effects.[1][2][3] It acts as a moderate-affinity iron chelator and an inhibitor of α-synuclein aggregation, a key pathological hallmark in synucleinopathies like PD and MSA.[3][4]

Elevated iron levels in specific brain regions, such as the substantia nigra pars compacta (SNpc), are implicated in the pathogenesis of Parkinson's disease. This excess iron can catalyze the production of reactive oxygen species, leading to oxidative stress and neuronal damage. Furthermore, iron can promote the aggregation of α-synuclein into toxic oligomers and fibrils.[4]

This compound is designed to modulate this pathological iron activity. Unlike strong iron chelators, this compound has a moderate affinity for iron, which allows it to bind and redistribute labile iron without disrupting systemic iron homeostasis.[5][6][7] This targeted action is believed to prevent iron-mediated redox activity and the subsequent aggregation of α-synuclein. Preclinical studies have shown that this compound can reduce the accumulation of α-synuclein and protect neurons from degeneration.[4][5]

The proposed mechanism of action for this compound involves several key steps:

  • Blood-Brain Barrier Penetration : this compound is designed to efficiently cross the blood-brain barrier to reach its target sites within the central nervous system.[1][2][8]

  • Iron Modulation : Within the brain, this compound chelates excess labile iron, thereby reducing iron-driven oxidative stress.[8]

  • Inhibition of α-Synuclein Aggregation : By modulating iron levels, this compound inhibits the iron-mediated aggregation of α-synuclein, preventing the formation of toxic protein species.[4]

  • Neuroprotection : The combined effect of reduced oxidative stress and inhibited protein aggregation leads to the preservation of neurons, particularly the vulnerable dopaminergic neurons in the substantia nigra.[4][5]

PBT434_Mechanism_of_Action This compound Mechanism of Action cluster_blood Bloodstream cluster_brain Brain PBT434_blood This compound (Oral Administration) PBT434_brain This compound PBT434_blood->PBT434_brain Crosses BBB labile_iron Excess Labile Iron PBT434_brain->labile_iron Chelates toxic_aggregates Toxic α-synuclein Aggregates PBT434_brain->toxic_aggregates Inhibits Aggregation neuroprotection Neuroprotection PBT434_brain->neuroprotection Promotes oxidative_stress Oxidative Stress labile_iron->oxidative_stress Promotes labile_iron->toxic_aggregates Promotes Aggregation alpha_synuclein α-synuclein Monomers alpha_synuclein->toxic_aggregates Aggregates neuronal_death Neuronal Death oxidative_stress->neuronal_death Leads to toxic_aggregates->neuronal_death Leads to

This compound's dual mechanism of action in the brain.

Comparative Analysis with Other Iron Chelators

This compound's distinct advantage lies in its moderate iron-binding affinity compared to traditional high-affinity iron chelators like deferiprone and deferoxamine.[5][6][7]

FeatureThis compoundDeferiproneDeferoxamine
Iron Affinity Moderate (Kd for Fe(III) ~10⁻¹⁰ M)[5]High (Kd ≈ 10⁻³⁵ M)[5]High (Kd ≈ 10⁻³¹ M)[5]
Administration Oral[3]Oral[8]Parenteral
Blood-Brain Barrier Readily crosses[1][2][8]Crosses[6]Poor penetration
Systemic Iron Does not deplete systemic iron storesCan perturb essential iron metabolismCan perturb essential iron metabolism
Primary Mechanism Iron modulation & α-synuclein aggregation inhibition[8]Strong iron chelation[8]Strong iron chelation

This moderate affinity is a key design feature intended to avoid the potential side effects associated with systemic iron depletion, a concern with high-affinity chelators. This compound aims to normalize pathological iron levels in the brain without affecting the body's overall iron balance.

Preclinical and Clinical Evidence

The efficacy and safety of this compound have been evaluated in several preclinical models and early-stage clinical trials.

In Vitro Studies
  • Inhibition of Iron-Mediated Redox Activity : this compound was shown to inhibit the production of reactive oxygen species mediated by iron.

  • Inhibition of α-Synuclein Aggregation : In cell-free assays, this compound effectively reduced the iron-mediated aggregation of α-synuclein.

In Vivo Animal Models

This compound has demonstrated significant neuroprotective effects in various rodent models of Parkinson's disease and Multiple System Atrophy.

  • Parkinson's Disease Models (6-OHDA and MPTP) : In mice treated with the neurotoxins 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), oral administration of this compound:

    • Prevented the loss of dopaminergic neurons in the substantia nigra pars compacta.[5]

    • Reduced the accumulation of α-synuclein in the nigra.

    • Rescued motor performance deficits.[5]

    • Was associated with reduced markers of oxidative damage.

  • Transgenic Mouse Model of PD (hA53T α-synuclein) : this compound treatment in this genetic model also resulted in improved motor performance and reduced α-synuclein pathology.

  • Multiple System Atrophy Model (PLP-α-syn) : In a transgenic mouse model of MSA, this compound treatment led to:

    • Reduced oligomeric and insoluble α-synuclein aggregation.[4]

    • A decrease in the number of glial cytoplasmic inclusions (GCIs), the pathological hallmark of MSA.[4]

    • Preservation of neurons in the substantia nigra pars compacta.[4]

Preclinical ModelKey Findings with this compound Treatment
6-OHDA Mouse Model (PD) Preserved SNpc neurons, improved motor function.[5]
MPTP Mouse Model (PD) Reduced SNpc neuronal loss, lowered nigral α-synuclein.
hA53T α-synuclein Tg Mouse (PD) Rescued motor performance.
PLP-α-syn Tg Mouse (MSA) Reduced α-synuclein aggregation, preserved SNpc neurons.[4]
Clinical Trials

This compound has completed a Phase 1 clinical trial and a Phase 2 trial in patients with MSA is ongoing.

  • Phase 1 Study : The Phase 1 trial in healthy adult and older adult volunteers demonstrated that this compound is safe and well-tolerated at all doses tested.[1][3] The drug was rapidly absorbed and showed a dose-dependent pharmacokinetic profile.[1][2] Importantly, cerebrospinal fluid (CSF) concentrations of this compound reached levels associated with efficacy in animal models.[1]

  • Phase 2 Study (ATH434-201) : Preliminary topline data from the Phase 2 trial in early-stage MSA patients showed that ATH434 produced a clinically and statistically significant improvement on the modified UMSARS Part I, a scale for activities of daily living.[9] The 50 mg dose demonstrated a 48% slowing of clinical progression at 52 weeks compared to placebo.[9] MRI data also indicated reduced iron accumulation in brain regions affected by MSA.[9]

  • Phase 2 Open-Label Study (ATH434-202) : In patients with more advanced MSA, ATH434 showed a clinical benefit on the Modified Unified MSA Rating Scale Part I and stabilized overall neurological symptoms over a 12-month period.[10]

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the mechanism of action and efficacy of this compound.

6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease

This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of mice.[9][11][12][13] 6-OHDA is selectively taken up by dopaminergic neurons, leading to their degeneration and mimicking the dopamine depletion seen in Parkinson's disease.

Workflow:

experimental_workflow Preclinical Experimental Workflow animal_model Induce PD Model (e.g., 6-OHDA or MPTP) treatment Administer this compound or Vehicle (Control) animal_model->treatment behavioral Behavioral Testing (e.g., Rotarod) treatment->behavioral histology Post-mortem Analysis behavioral->histology sub_histology1 Immunohistochemistry (e.g., Tyrosine Hydroxylase) histology->sub_histology1 sub_histology2 Iron Measurement (e.g., ICP-MS) histology->sub_histology2 sub_histology3 α-synuclein Aggregation (e.g., Western Blot) histology->sub_histology3

References

A Head-to-Head Comparison of PBT434 and PBT2: Metal-Targeting Therapies in Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two clinical-stage neurological drug candidates, PBT434 and PBT2. While both compounds were developed to target metal-protein interactions implicated in neurodegenerative diseases, they have distinct mechanisms of action, target different proteinopathies, and have undergone separate preclinical and clinical development pathways. This comparison summarizes their performance based on available experimental data to inform the research and drug development community.

At a Glance: this compound vs. PBT2

FeatureThis compound (ATH434)PBT2
Primary Indication(s) Parkinson's Disease, Multiple System Atrophy (MSA)Alzheimer's Disease, Huntington's Disease
Target Proteinopathy α-SynucleinopathiesAmyloidopathies (Aβ and mutant Huntingtin)
Mechanism of Action Moderate affinity iron chelator, inhibits iron-mediated α-synuclein aggregation and redox activity.[1][2]Metal-protein attenuating compound (MPAC), copper/zinc ionophore.[3]
Development Status Phase 2 clinical trials ongoing for MSA.Development for Alzheimer's disease discontinued; Phase 2 completed for Huntington's disease.

Mechanism of Action

This compound is a novel quinazolinone compound that acts as a moderate-affinity iron chelator.[1][2] It is designed to inhibit the iron-mediated aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease and other synucleinopathies.[1][2] this compound also mitigates iron-mediated redox activity, thereby reducing oxidative stress.[1][2]

PBT2, a second-generation 8-hydroxyquinoline, functions as a metal-protein attenuating compound (MPAC) and a copper/zinc ionophore.[3] It was developed to interfere with the interaction between amyloid-beta (Aβ) and metal ions like copper and zinc, which are implicated in Aβ aggregation and toxicity in Alzheimer's disease.[3]

cluster_0 This compound Mechanism cluster_1 PBT2 Mechanism This compound This compound Labile Iron Pool Labile Iron Pool This compound->Labile Iron Pool Chelates α-Synuclein Monomers α-Synuclein Monomers Labile Iron Pool->α-Synuclein Monomers Promotes Aggregation Oxidative Stress Oxidative Stress Labile Iron Pool->Oxidative Stress Induces α-Synuclein Aggregates α-Synuclein Aggregates α-Synuclein Monomers->α-Synuclein Aggregates Aggregates Neuronal Damage Neuronal Damage α-Synuclein Aggregates->Neuronal Damage Causes Oxidative Stress->Neuronal Damage Causes PBT2 PBT2 Metal Ions (Cu2+, Zn2+) Metal Ions (Cu2+, Zn2+) PBT2->Metal Ions (Cu2+, Zn2+) Acts as Ionophore Aβ Monomers Aβ Monomers Metal Ions (Cu2+, Zn2+)->Aβ Monomers Promotes Aggregation Aβ Oligomers/Aggregates Aβ Oligomers/Aggregates Aβ Monomers->Aβ Oligomers/Aggregates Aggregates Synaptic Dysfunction Synaptic Dysfunction Aβ Oligomers/Aggregates->Synaptic Dysfunction Causes

Caption: Proposed mechanisms of action for this compound and PBT2.

Preclinical Data

This compound in Parkinson's Disease Models

This compound has demonstrated neuroprotective effects in multiple preclinical models of Parkinson's disease.

Experimental Model Key Findings Reference
In Vitro α-Synuclein Aggregation This compound slowed the lag-time of iron-mediated α-synuclein aggregation from 10.2 hours to 16.60 hours.[4]
6-OHDA Mouse Model Oral administration of this compound (30 mg/kg/day) preserved up to 75% of substantia nigra pars compacta (SNpc) neurons.[5][6]
MPTP Mouse Model This compound (30 mg/kg/day) significantly reduced SNpc neuronal loss. MPTP induced a 44% ± 4% depletion of SNpc neurons, which was prevented by this compound.[5]
PBT2 in Alzheimer's and Huntington's Disease Models

Preclinical studies with PBT2 showed promising results in models of both Alzheimer's and Huntington's disease, which prompted its clinical development.

Experimental Model Key Findings Reference
Transgenic AD Mouse Model Treatment with PBT2 resulted in a 49% decrease in brain amyloid burden.[7]
In Vitro Copper Sequestration PBT2 sequestered approximately 59% of Cu(II) from Aβ(1-42).[7][8]

Clinical Data

This compound Phase 1 Trial

A first-in-human study of this compound in healthy adult and older adult volunteers demonstrated that the compound is safe and well-tolerated.

Pharmacokinetic Parameter Value (at 300 mg single dose) Reference
Mean AUCinf (ng•hr/mL) 6494 (35.9% CV)[9]
Mean Cmax (ng/mL) 2978 (46.5% CV)[9]
Median Tmax (hours) 1 to 1.25[9]
Mean Elimination Half-life (hours) Up to 9.3[10]
PBT2 Phase 2 Trials

PBT2 has been evaluated in Phase 2 clinical trials for both Alzheimer's disease and Huntington's disease.

Alzheimer's Disease (12-week trial):

Outcome Measure Result (PBT2 250 mg vs. Placebo) Reference
CSF Aβ42 Concentration Significant reduction (difference of -56.0 pg/mL).[11]
ADAS-Cog Near-significant improvement (AUC = 0.72, p=0.056).[12][13]
NTB Executive Factor z-score Significant improvement (AUC = 0.93, p=1.3 x 10⁻⁹).[12][13]

Huntington's Disease (26-week trial):

Outcome Measure Result (PBT2 250 mg vs. Placebo) Reference
UHDRS Composite Cognition Z-score No significant improvement.[14][15]
Trail Making Test Part B Statistically significant improvement.[4][16]
Safety and Tolerability Generally safe and well tolerated.[14][15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

This compound: α-Synuclein Aggregation Assay

A common method to assess the inhibition of α-synuclein aggregation is the Thioflavin T (ThT) fluorescence assay.[17]

Start Start Prepare Recombinant α-synuclein Prepare Recombinant α-synuclein Start->Prepare Recombinant α-synuclein Incubate with Iron and this compound Incubate with Iron and this compound Prepare Recombinant α-synuclein->Incubate with Iron and this compound Add Thioflavin T Add Thioflavin T Incubate with Iron and this compound->Add Thioflavin T Measure Fluorescence Measure Fluorescence Add Thioflavin T->Measure Fluorescence Analyze Aggregation Kinetics Analyze Aggregation Kinetics Measure Fluorescence->Analyze Aggregation Kinetics End End Analyze Aggregation Kinetics->End

Caption: Workflow for α-synuclein aggregation assay.

Protocol:

  • Protein Preparation: Recombinant α-synuclein is expressed and purified.

  • Reaction Setup: Purified α-synuclein is incubated in a multi-well plate with a buffer solution. To induce aggregation, iron (e.g., FeCl₃) is added. This compound is added at various concentrations to test its inhibitory effect.

  • Thioflavin T Addition: ThT dye is added to each well. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Fluorescence Measurement: The plate is incubated at 37°C with intermittent shaking, and fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured at regular intervals using a plate reader.

  • Data Analysis: The lag time and rate of aggregation are calculated from the fluorescence curves to determine the effect of this compound.

This compound: 6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease

This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the mouse brain to selectively destroy dopaminergic neurons.[5][11][16]

Protocol:

  • Pre-treatment: Mice are often pre-treated with a norepinephrine uptake inhibitor (e.g., desipramine) to protect noradrenergic neurons from the toxin.

  • Anesthesia and Stereotaxic Surgery: Mice are anesthetized and placed in a stereotaxic frame. A small hole is drilled in the skull.

  • 6-OHDA Injection: A fine needle is used to inject 6-OHDA into a specific brain region, typically the medial forebrain bundle or the striatum.

  • Post-operative Care: Animals receive post-operative care, including analgesics and supportive feeding if necessary.

  • Behavioral and Histological Analysis: After a recovery period, motor function is assessed using tests like the cylinder test or apomorphine-induced rotations. Brains are then processed for immunohistochemical analysis to quantify the loss of dopaminergic neurons (e.g., tyrosine hydroxylase staining) in the substantia nigra.

PBT2: Measurement of Cerebrospinal Fluid (CSF) Aβ42

The concentration of Aβ42 in the CSF is a key biomarker in Alzheimer's disease research. It is typically measured using an enzyme-linked immunosorbent assay (ELISA).[7][15][18]

Protocol:

  • CSF Collection: CSF is collected from patients via lumbar puncture.

  • Sample Processing: The CSF is centrifuged to remove any cells and then stored at -80°C until analysis. It is crucial to use polypropylene tubes to minimize Aβ peptide adhesion.

  • ELISA Procedure:

    • A microplate is coated with a capture antibody specific for the C-terminus of Aβ42.

    • CSF samples and standards are added to the wells.

    • A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that recognizes a different epitope of Aβ42 is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance of the colored product is measured using a plate reader.

  • Quantification: The concentration of Aβ42 in the samples is determined by comparing their absorbance to a standard curve.

PBT2: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

The ADAS-Cog is a standardized tool used to assess the severity of cognitive impairment in Alzheimer's disease clinical trials.[2][19][20][21][22] It consists of 11 tasks that evaluate memory, language, and praxis. The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.

PBT2: Unified Huntington's Disease Rating Scale (UHDRS)

The UHDRS is a comprehensive clinical rating scale used to assess the clinical features and progression of Huntington's disease.[9][14][23][24][25] It includes motor, cognitive, behavioral, and functional assessments.

Summary and Conclusion

This compound and PBT2 represent two distinct approaches to targeting metal dyshomeostasis in neurodegenerative diseases. This compound, with its focus on iron and α-synuclein, has shown promise in preclinical models of Parkinson's disease and MSA and is currently advancing through clinical development. PBT2, targeting copper/zinc and amyloidogenic proteins, demonstrated some positive signals in early-phase clinical trials for Alzheimer's and Huntington's diseases but ultimately did not meet its primary endpoints in a larger Alzheimer's study, leading to the discontinuation of its development for that indication.

This head-to-head comparison, based on the available scientific literature, highlights the different trajectories of these two compounds. The data presented here should serve as a valuable resource for researchers and clinicians in the field of neurodegenerative disease therapeutics, aiding in the design and interpretation of future studies aimed at modulating metal-protein interactions for therapeutic benefit.

References

PBT434's Impact on Neurodegeneration Biomarkers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for neurodegenerative diseases is increasingly focused on modifying the underlying pathology. PBT434 (also known as ATH434), a novel small molecule, has emerged as a promising candidate for treating synucleinopathies such as Parkinson's disease (PD) and Multiple System Atrophy (MSA). This guide provides an objective comparison of this compound's effects on key biomarkers of neurodegeneration against its competitors, supported by available experimental data.

Mechanism of Action: A Dual Approach to Neuroprotection

This compound is a brain-penetrant, orally bioavailable compound designed to inhibit the aggregation of alpha-synuclein and modulate iron homeostasis.[1][2] Its proposed mechanism involves the redistribution of labile iron, thereby preventing iron-mediated redox stress and the aggregation of alpha-synuclein, a key pathological hallmark of PD and MSA.[3][4][5] Unlike strong iron chelators, this compound has a moderate affinity for iron, which may avoid the disruption of essential iron-dependent biological processes.[3][5][6]

Competitors in this space primarily include traditional iron chelators and other agents targeting alpha-synuclein aggregation. Deferiprone, a high-affinity iron chelator, has been investigated for its potential to reduce iron overload in the brain of Parkinson's disease patients.[3][7][8][9][10][11][12][13][14] Other therapeutic strategies focus directly on alpha-synuclein, utilizing antibodies like prasinezumab to clear extracellular aggregates or small molecules like minzasolmin (UCB0599) to prevent its clumping.[15][16][17][18]

Proposed Mechanism of this compound in Neurodegeneration cluster_pathology Pathological Cascade cluster_intervention Therapeutic Intervention Iron_Dyshomeostasis Iron Dyshomeostasis Alpha_Synuclein_Aggregation Alpha-Synuclein Aggregation Iron_Dyshomeostasis->Alpha_Synuclein_Aggregation promotes Oxidative_Stress Oxidative Stress Iron_Dyshomeostasis->Oxidative_Stress generates Neuronal_Damage Neuronal Damage & Neurodegeneration Alpha_Synuclein_Aggregation->Neuronal_Damage leads to Oxidative_Stress->Neuronal_Damage causes This compound This compound This compound->Iron_Dyshomeostasis Modulates This compound->Alpha_Synuclein_Aggregation Inhibits

Caption: Proposed mechanism of this compound.

Biomarker Comparison: this compound vs. Competitors

The following tables summarize the quantitative effects of this compound and its competitors on key biomarkers of neurodegeneration.

Table 1: Effect on Alpha-Synuclein Pathology
CompoundStudy TypeModel/PopulationBiomarkerKey FindingCitation
This compound (ATH434) PreclinicalTransgenic mouse model of MSA (PLP-α-syn)Aggregated α-synucleinReduced oligomeric and urea-soluble α-synuclein[2]
This compound (ATH434) PreclinicalToxin-induced (MPTP) mouse model of PDNigral α-synucleinLowered α-synuclein accumulation[3][4][5]
Prasinezumab Phase 2 Clinical TrialParkinson's Disease PatientsCSF α-synucleinNo significant change in CSF α-synuclein levels[16]
Minzasolmin (UCB0599) Phase 2 Clinical TrialParkinson's Disease PatientsNot specifiedNo significant effect on PD progression (MDS-UPDRS)[15]
UB-312 (Vaccine) Phase 1 Clinical TrialParkinson's Disease PatientsCSF α-synuclein aggregationSignificantly lower levels of α-synuclein aggregation in patients with CSF antibodies[16]
Table 2: Effect on Iron Homeostasis
CompoundStudy TypeModel/PopulationBiomarkerKey FindingCitation
This compound (ATH434) Phase 2 Clinical TrialEarly-stage MSA PatientsBrain Iron (MRI)Reduced iron accumulation in substantia nigra, putamen, and globus pallidus with the 50 mg dose.
This compound (ATH434) PreclinicalToxin-induced (MPTP) mouse model of PDNigral IronNormalized elevated iron levels[6][19]
Deferiprone Phase 2 Clinical TrialEarly-stage Parkinson's Disease PatientsBrain Iron (MRI)Reduced iron content in the substantia nigra[1][9][13]
Deferiprone Phase 2 Clinical TrialEarly-stage Parkinson's Disease Patients (untreated)Clinical Progression (MDS-UPDRS)Worsened scores in measures of parkinsonism compared to placebo.[20]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols for this compound and deferiprone studies.

This compound Preclinical Studies (Toxin-Induced Parkinson's Disease Models)
  • 6-OHDA Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of mice to induce degeneration of dopaminergic neurons. This compound (30 mg/kg/day) was administered orally for 21 days.[4][21] Neuronal loss was quantified using stereological counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc).[4]

  • MPTP Model: Mice were administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism. This compound (30 mg/kg/day) was given orally for 21 days.[4][21] Motor function was assessed using the pole test.[4] Biomarkers including nigral iron levels (via laser ablation-inductively coupled plasma-mass spectrometry) and α-synuclein accumulation (via immunohistochemistry) were measured.[6][19]

Deferiprone Clinical Trial (FAIRPARK-II)
  • Study Design: A multicenter, Phase 2, randomized, double-blind, placebo-controlled trial.[12][20]

  • Participants: 372 individuals with newly diagnosed Parkinson's disease who had never received levodopa.[12][20]

  • Intervention: Participants received either oral deferiprone (15 mg per kilogram of body weight twice daily) or a placebo for 36 weeks.[12][20]

  • Primary Outcome: Change in the total score on the Movement Disorder Society–sponsored revision of the Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[20]

  • Biomarker Analysis: Brain iron content was measured using magnetic resonance imaging (MRI).[20]

Typical Clinical Trial Workflow for a Neuroprotective Agent Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Clinical Scores, Biomarkers) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Arm (Investigational Drug) Randomization->Treatment_Arm Placebo_Arm Placebo Arm (Control) Randomization->Placebo_Arm Follow_Up Follow-up Visits (Safety & Efficacy Monitoring) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Final_Assessment Final Assessment (Primary & Secondary Endpoints) Follow_Up->Final_Assessment Data_Analysis Data Analysis (Statistical Evaluation) Final_Assessment->Data_Analysis

Caption: Clinical trial workflow.

Competitor Landscape

The therapeutic pipeline for neurodegenerative diseases is robust, with several companies developing novel treatments.

  • Iron Chelators: Besides deferiprone, other iron chelators have been explored, though with mixed results, highlighting the need for a nuanced approach to iron modulation rather than simple depletion.[22][23][24][25]

  • Alpha-Synuclein Antibodies: Companies like Roche (with prasinezumab) and Biogen have invested heavily in developing monoclonal antibodies to clear alpha-synuclein, though recent Phase 2 trials have yielded mixed outcomes, indicating challenges with this approach.[15][16][17][18][26]

  • Alpha-Synuclein Aggregation Inhibitors: Several small molecules that inhibit the aggregation of alpha-synuclein are in various stages of clinical development, representing a direct competitive landscape for this compound.[17][18]

Conclusion

This compound demonstrates a promising dual mechanism of action by targeting both iron dyshomeostasis and alpha-synuclein aggregation. Preclinical and emerging clinical data suggest a favorable effect on key biomarkers of neurodegeneration. In comparison, the strong iron chelator deferiprone has shown the ability to reduce brain iron but has failed to demonstrate clinical benefit and, in some cases, has worsened outcomes in Parkinson's disease.[10][20] Therapies targeting alpha-synuclein directly have also faced challenges in clinical trials.[15][16]

The moderate iron affinity of this compound may be a key differentiator, allowing for the normalization of pathological iron pools without disrupting normal iron metabolism. As Phase 2 clinical trial data for this compound in MSA continues to emerge, its potential as a disease-modifying therapy will become clearer.[27][28][29][30][31] The scientific community awaits further results to fully understand the therapeutic potential of this compound in the context of the broader landscape of neurodegenerative disease treatments.

References

Replicating Published PBT434 Findings: A Comparative Guide for Independent Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for independently replicating and comparing the published findings of PBT434 (also known as ATH434). This compound is a clinical-stage small molecule designed to inhibit α-synuclein aggregation and modulate iron homeostasis, key pathological features in synucleinopathies such as Parkinson's disease and Multiple System Atrophy.

This document outlines the key preclinical and clinical findings for this compound, offers a comparison with alternative compounds, and provides detailed experimental protocols for critical assays. The information is intended to be an objective resource to facilitate further research and validation in the field of neurodegenerative diseases.

This compound: Mechanism of Action and Key Findings

This compound is a moderate-affinity iron chelator that is orally bioavailable and can cross the blood-brain barrier.[1][2] Its proposed mechanism of action involves the redistribution of labile iron, thereby preventing iron-mediated generation of reactive oxygen species and the subsequent aggregation of α-synuclein.[1][2] Preclinical studies have demonstrated its efficacy in various animal models of Parkinson's disease and Multiple System Atrophy, where it has been shown to reduce α-synuclein pathology, protect neurons, and improve motor function.[3] Phase 1 clinical trials have indicated that this compound is safe and well-tolerated in healthy adult and older adult volunteers.[4]

Performance Comparison: this compound and Alternatives

This section provides a comparative overview of this compound and other relevant compounds, including other iron chelators and inhibitors of α-synuclein aggregation. The data presented is compiled from published studies and should be interpreted in the context of the specific experimental conditions of each study.

Iron Chelators: A Comparison of Affinity

A key differentiator for this compound is its moderate affinity for iron compared to traditional iron chelators like Deferiprone and Deferoxamine. This moderate affinity is thought to be sufficient to sequester loosely bound, pathological iron without disrupting normal cellular iron metabolism.

CompoundIron Affinity (Kd)Key Characteristics
This compound ~10⁻¹⁰ M[5]Moderate affinity, brain-penetrant, targets labile iron pool.
Deferiprone ~10⁻³⁵ M[5]High affinity, orally available, brain-penetrant.
Deferoxamine ~10⁻³¹ M[6]High affinity, poor oral bioavailability, limited blood-brain barrier penetration.
α-Synuclein Aggregation Inhibitors

Several small molecules have been identified as inhibitors of α-synuclein aggregation. The following table summarizes the available data on their efficacy. Direct comparison is challenging due to variations in assay conditions.

CompoundAssay TypeEfficacyReference
This compound Iron-mediated ThT aggregationIncreased lag-time of aggregation from 10.2h (α-syn + iron) to 16.60h[7]Finkelstein DI, et al. (2017)
SynuClean-D ThT aggregation assayReduction of ThT levels between 34% and 58% depending on the dose[8]Pujols J, et al. (2018)
ZPDm ThT aggregation assay>60% reduction of α-synuclein aggregation at a 0.7:1 protein-to-compound ratioPeña-Díaz S, et al. (2020)

Experimental Data Summary

In Vivo Efficacy of this compound in Parkinson's Disease Models

The neuroprotective effects of this compound have been evaluated in well-established toxin-induced mouse models of Parkinson's disease, namely the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models.

Animal ModelTreatmentOutcomeQuantitative ResultReference
6-OHDA Mouse Model30 mg/kg/day this compoundPreservation of Substantia Nigra pars compacta (SNpc) neuronsPreserved up to 75% of remaining SNpc neuronsFinkelstein DI, et al. (2017)
MPTP Mouse Model30 mg/kg/day this compoundReduced SNpc neuronal lossSignificantly reduced neuronal loss compared to vehicleFinkelstein DI, et al. (2017)
MPTP Mouse Model30 mg/kg/day this compoundImproved motor performanceSignificant improvement in the pole testFinkelstein DI, et al. (2017)

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

PBT434_Mechanism cluster_0 Pathological Cascade in Synucleinopathies cluster_1 Therapeutic Intervention with this compound Labile Iron Pool Labile Iron Pool Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Labile Iron Pool->Reactive Oxygen Species (ROS) Generates α-Synuclein Monomers α-Synuclein Monomers α-Synuclein Aggregates α-Synuclein Aggregates α-Synuclein Monomers->α-Synuclein Aggregates Aggregates Reactive Oxygen Species (ROS)->α-Synuclein Monomers Promotes misfolding Neuronal Damage Neuronal Damage α-Synuclein Aggregates->Neuronal Damage This compound This compound This compound->Labile Iron Pool Chelates Iron Chelation Iron Chelation Reduced ROS Production Reduced ROS Production Iron Chelation->Reduced ROS Production Inhibition of α-Synuclein Aggregation Inhibition of α-Synuclein Aggregation Reduced ROS Production->Inhibition of α-Synuclein Aggregation Neuroprotection Neuroprotection Inhibition of α-Synuclein Aggregation->Neuroprotection

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models α-Synuclein Aggregation Assay (ThT) α-Synuclein Aggregation Assay (ThT) This compound Treatment This compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) 6-OHDA or MPTP Administration 6-OHDA or MPTP Administration 6-OHDA or MPTP Administration->this compound Treatment Behavioral Testing (Pole Test) Behavioral Testing (Pole Test) This compound Treatment->Behavioral Testing (Pole Test) Histological Analysis (SNpc Neurons) Histological Analysis (SNpc Neurons) Behavioral Testing (Pole Test)->Histological Analysis (SNpc Neurons)

Caption: General experimental workflow for evaluating this compound.

Logical_Comparison This compound This compound Moderate Iron Affinity Inhibits α-Syn Aggregation Endpoints Endpoints In Vitro: α-Syn Aggregation In Vivo: Neuroprotection, Motor Function This compound->Endpoints Evaluated for Alternatives Alternatives Deferiprone/Deferoxamine High Iron Affinity SynuClean-D/ZPDm Direct α-Syn Aggregation Inhibition Alternatives->Endpoints Evaluated for

Caption: Logical relationship for comparing this compound with alternatives.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its alternatives.

α-Synuclein Aggregation Assay (Thioflavin T)

Objective: To monitor the kinetics of α-synuclein fibril formation in the presence and absence of test compounds.

Materials:

  • Recombinant human α-synuclein protein

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

  • Shaking incubator

Procedure:

  • Prepare a working solution of α-synuclein in PBS to the desired final concentration (e.g., 50-100 µM).

  • Prepare solutions of the test compound (e.g., this compound) at various concentrations.

  • In each well of the 96-well plate, add the α-synuclein solution.

  • Add the test compound or vehicle control to the respective wells.

  • Add ThT to each well to a final concentration of ~10-25 µM.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with continuous shaking in the plate reader.

  • Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-72 hours).

  • Plot the fluorescence intensity versus time to obtain aggregation curves. The lag time, slope, and final fluorescence intensity can be used to quantify the effect of the test compound on α-synuclein aggregation.

6-OHDA and MPTP Mouse Models of Parkinson's Disease

Objective: To induce a progressive loss of dopaminergic neurons in the substantia nigra to model Parkinson's disease and evaluate the neuroprotective effects of test compounds.

WARNING: 6-OHDA and MPTP are potent neurotoxins and must be handled with extreme caution in a certified laboratory with appropriate safety measures.

Materials:

  • 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Microsyringe pump

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound (e.g., this compound) formulated for oral gavage or other appropriate administration route.

Procedure (General Outline):

6-OHDA Model:

  • Anesthetize the mouse and secure it in the stereotaxic apparatus.

  • Inject a solution of 6-OHDA unilaterally into the medial forebrain bundle or the striatum. The coordinates will need to be optimized for the specific mouse strain and age.

  • Allow the animals to recover from surgery.

MPTP Model:

  • Administer MPTP to the mice via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart.

Treatment and Evaluation:

  • Begin administration of the test compound (e.g., this compound at 30 mg/kg/day via oral gavage) at a predetermined time point relative to the toxin administration (e.g., 24 hours post-MPTP or 3 days post-6-OHDA).

  • Continue treatment for the duration of the study (e.g., 21 days).

  • At the end of the treatment period, perform behavioral testing to assess motor function (see Pole Test protocol).

  • Following behavioral testing, euthanize the animals and perfuse the brains.

  • Process the brain tissue for histological analysis, such as tyrosine hydroxylase (TH) immunohistochemistry, to quantify the number of surviving dopaminergic neurons in the substantia nigra.

Pole Test for Motor Coordination in Mice

Objective: To assess bradykinesia and motor coordination in mouse models of Parkinson's disease.

Materials:

  • Vertical pole (approx. 50 cm long, 1 cm diameter) with a rough surface to allow for grip.

  • A stable base for the pole.

  • Timer.

Procedure:

  • Place the mouse head-upward on the top of the pole.

  • Start the timer.

  • Record the time it takes for the mouse to turn completely downward (T-turn) and the total time it takes to descend to the base of the pole (T-total).

  • Conduct multiple trials for each mouse (e.g., 3-5 trials) with a rest period in between.

  • A cut-off time (e.g., 120 seconds) should be set, and if the mouse does not descend within this time, it is assigned the maximum score.

  • Compare the performance of the treated group with the vehicle-treated and control groups. A shorter time to turn and descend indicates better motor coordination.

References

PBT434 vs. L-DOPA: A Comparative Analysis of Motor Function Improvement in Murine Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pre-clinical efficacy of PBT434 and the gold-standard Parkinson's disease treatment, L-DOPA, focusing on their respective impacts on motor function in established mouse models. The data presented is primarily drawn from a key study by Finkelstein et al. (2017), which directly compares the two compounds.

Executive Summary

This compound, a novel metal-protein attenuating compound, demonstrates significant improvement in motor function in mouse models of Parkinson's disease. Notably, in the 6-hydroxydopamine (6-OHDA) model, both this compound and L-DOPA effectively reduced rotational asymmetry. In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model, this compound showed significant improvement in motor performance in the pole test. A critical distinction lies in their mechanisms of action; this compound exhibits neuroprotective properties by targeting iron-mediated toxicity and α-synuclein aggregation, whereas L-DOPA provides symptomatic relief by replenishing dopamine levels without preventing ongoing neurodegeneration.[1][2][3]

Data Presentation: Motor Function Assessment

The following tables summarize the quantitative data from comparative motor function tests in mouse models of Parkinson's disease.

Table 1: Effect on Rotational Behavior in the 6-OHDA Mouse Model

Treatment GroupDosageMean Net Rotations (turns/min) ± SEMStatistical Significance (vs. Vehicle)
Vehicle-12.5 ± 1.5-
This compound30 mg/kg/day7.8 ± 1.2p < 0.05
L-DOPA15 mg/kg/day5.5 ± 0.9p < 0.001

Data extracted from Finkelstein et al., 2017. The data represents methamphetamine-induced rotations.

Table 2: Effect on Motor Performance in the Pole Test in the MPTP Mouse Model

Treatment GroupDosageTime to Turn and Descend (seconds) ± SEMStatistical Significance (vs. Vehicle)
Unlesioned-10.2 ± 0.8-
Vehicle-18.5 ± 2.1-
This compound30 mg/kg/day12.1 ± 1.5p < 0.05
This compound-met (inactive analog)30 mg/kg/day17.9 ± 2.3Not Significant

Data extracted from Finkelstein et al., 2017. L-DOPA was not evaluated in the pole test in this study.

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

6-OHDA-Induced Mouse Model of Parkinson's Disease
  • Animal Model: Male C57BL/6 mice were used.

  • Lesioning: A unilateral lesion was induced by a single intrastriatal injection of 6-hydroxydopamine (6-OHDA). This neurotoxin selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease on one side of the brain.

  • Drug Administration:

    • This compound was administered orally at a dose of 30 mg/kg/day.

    • L-DOPA was administered at a dose of 15 mg/kg/day.

    • A vehicle control group received the suspension medium without the active compounds.

  • Behavioral Assessment (Rotational Behavior):

    • To assess the severity of the lesion and the effect of the treatments, mice were challenged with methamphetamine.

    • The number of full 360° rotations, both ipsilateral and contralateral to the lesion, were recorded over a specified period.

    • The net rotational score (contralateral minus ipsilateral rotations) was calculated to quantify the motor asymmetry. A reduction in net rotations indicates an improvement in motor function.

MPTP-Induced Mouse Model of Parkinson's Disease
  • Animal Model: Male C57BL/6 mice were used.

  • Lesioning: Mice were treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that induces a more systemic and bilateral loss of dopaminergic neurons, closely replicating the motor symptoms of Parkinson's disease.[4]

  • Drug Administration:

    • This compound was administered orally at a dose of 30 mg/kg/day.

    • A control group received the vehicle.

    • Another control group received this compound-met, a non-metal binding analog of this compound, to confirm the mechanism of action.

  • Behavioral Assessment (Pole Test):

    • The pole test is used to assess bradykinesia and akinesia.

    • Mice were placed head-up on top of a vertical wooden pole with a rough surface.

    • The time taken for the mouse to turn around and descend the pole was recorded.[5] An increase in this time is indicative of motor impairment.

Mandatory Visualization

Signaling Pathways

PBT434_Mechanism cluster_this compound This compound Signaling Pathway This compound This compound Iron Excess Labile Iron This compound->Iron Redistributes Aggregation α-synuclein Aggregation This compound->Aggregation Inhibits OxidativeStress Oxidative Stress This compound->OxidativeStress Reduces Iron->Aggregation Promotes Iron->OxidativeStress Catalyzes AlphaSyn α-synuclein Monomers AlphaSyn->Aggregation Neurodegeneration Dopaminergic Neurodegeneration Aggregation->Neurodegeneration Leads to OxidativeStress->Neurodegeneration Contributes to MotorDysfunction Motor Dysfunction Neurodegeneration->MotorDysfunction Causes

Caption: Proposed mechanism of action for this compound.

LDOPA_Mechanism cluster_LDOPA L-DOPA Signaling Pathway LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine Converted by AADC Aromatic L-amino acid decarboxylase (AADC) DopamineReceptors Dopamine Receptors Dopamine->DopamineReceptors Activates MotorControl Improved Motor Control DopamineReceptors->MotorControl Leads to Neurodegeneration Ongoing Neurodegeneration MotorControl->Neurodegeneration Symptomatic relief, no effect on Experimental_Workflow cluster_workflow Experimental Workflow for this compound vs. L-DOPA Comparison start Select Mouse Model (6-OHDA or MPTP) lesion Induce Dopaminergic Lesion start->lesion treatment Administer Treatment (this compound, L-DOPA, or Vehicle) lesion->treatment behavior Conduct Motor Function Tests (Rotational Behavior, Pole Test) treatment->behavior analysis Data Analysis and Comparison behavior->analysis

References

Assessing the Specificity of PBT434 for Alpha-Synuclein Pathology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PBT434 (also known as ATH434) with other iron-chelating agents, specifically deferiprone and clioquinol, in the context of their potential to mitigate alpha-synuclein (α-synuclein) pathology, a hallmark of neurodegenerative diseases like Parkinson's disease and Multiple System Atrophy (MSA). This document summarizes key preclinical and clinical findings, details relevant experimental protocols, and visualizes the proposed mechanisms and workflows.

Executive Summary

This compound is a novel, orally bioavailable, and brain-penetrant small molecule designed to inhibit the aggregation of α-synuclein.[1] Unlike traditional iron chelators, this compound exhibits a moderate affinity for iron, which is thought to be sufficient to disrupt the pathological interaction between iron and α-synuclein without significantly disturbing systemic iron homeostasis.[2][3][4] Preclinical studies have demonstrated its neuroprotective effects in various animal models of Parkinson's disease and MSA, showing a reduction in α-synuclein accumulation, preservation of neurons, and improved motor function.[2][3][4] Phase 1 clinical trials have indicated that this compound is safe and well-tolerated in humans. Alternatives such as deferiprone, a high-affinity iron chelator, have shown mixed results in clinical trials for Parkinson's disease, with some studies suggesting potential harm.[5] Clioquinol, another moderate-affinity metal chelator, has shown promise in preclinical models but has historical concerns regarding neurotoxicity.

Mechanism of Action: this compound

This compound's primary mechanism is believed to involve the chelation of excess labile iron in the brain. Elevated iron levels are implicated in the pathogenesis of synucleinopathies, as iron can promote the aggregation of α-synuclein and contribute to oxidative stress.[6] By binding to this pathological iron pool, this compound is thought to prevent iron from catalyzing the formation of toxic α-synuclein oligomers and fibrils.[7]

Thioflavin_T_Assay_Workflow start Start prep_reagents Prepare Reagents: α-synuclein, ThT, Buffer, Test Compound start->prep_reagents mix Mix Reagents in 96-well Plate prep_reagents->mix incubate Incubate at 37°C with Shaking mix->incubate measure Measure Fluorescence (Ex: 440nm, Em: 480nm) incubate->measure Repeatedly analyze Plot Fluorescence vs. Time & Analyze Aggregation Kinetics measure->analyze end End analyze->end In_Vivo_Mouse_Model_Workflow start Start mptp Induce Parkinsonism (e.g., MPTP injection) start->mptp treatment Administer Test Compound or Vehicle mptp->treatment behavior Behavioral Testing (e.g., Rotarod) treatment->behavior During Treatment Period euthanasia Euthanasia & Brain Tissue Collection behavior->euthanasia analysis Neurochemical & Histological Analysis (TH, α-synuclein) euthanasia->analysis end End analysis->end

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.